Codeine-d3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-SBGSAQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016152 | |
| Record name | Codeine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70420-71-2 | |
| Record name | Codeine anhydrous, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine-d3 hydrochloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE ANHYDROUS, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Codeine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Codeine-d3. This isotopically labeled analog of codeine is a critical tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification of codeine in biological matrices and forensic samples. This document outlines a detailed synthetic protocol, methods for characterization, and a summary of key analytical data.
Introduction
Codeine, a naturally occurring opiate, is widely used for its analgesic, antitussive, and antidiarrheal properties. The development of robust and accurate analytical methods for the quantification of codeine and its metabolites is crucial in clinical toxicology, forensic science, and pharmacokinetic studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample processing.[1]
This compound, formally known as (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol, is structurally identical to codeine, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.[2] This mass shift of +3 Da allows for its clear differentiation from unlabeled codeine in mass spectrometric analyses.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the N-deuteromethylation of norcodeine, the N-demethylated precursor of codeine. This approach involves the reaction of norcodeine with a deuterated methylating agent, such as methyl-d3 iodide.
Synthesis Workflow
References
mass spectral fragmentation pattern of Codeine-d3
An In-depth Technical Guide to the Mass Spectral Fragmentation of Codeine-d3
For: Researchers, Scientists, and Drug Development Professionals Topic: Mass Spectral Fragmentation Pattern of this compound (Underivatized)
Introduction
This compound, a stable isotope-labeled analog of codeine, is widely utilized as an internal standard in quantitative mass spectrometric assays for the detection of opiates in various biological matrices. The deuterium (B1214612) atoms are located on the N-methyl group, providing a distinct mass shift from the unlabeled analyte. A thorough understanding of its fragmentation pattern under mass spectrometric analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is critical for developing robust and reliable analytical methods. This guide provides a detailed examination of the electron ionization (EI) mass spectral fragmentation of underivatized this compound, including its major fragment ions, a proposed fragmentation pathway, and a representative analytical protocol.
Representative Experimental Protocol: GC-MS Analysis
The following protocol describes a typical methodology for the analysis of underivatized this compound using GC-MS.
2.1 Sample Preparation
-
Standard Preparation: A stock solution of this compound is prepared by dissolving the reference standard in methanol (B129727) to a concentration of 1 mg/mL.
-
Working Solution: A working solution is prepared by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
2.2 Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms Ultra Inert capillary column (or equivalent).
2.3 GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at a rate of 20°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-550
-
Acquisition Mode: Full Scan
Mass Spectral Data and Fragmentation Analysis
The analysis of underivatized this compound by EI-MS results in a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below.
Table 1: Major Ions in the Mass Spectrum of Underivatized this compound
| m/z | Proposed Ion Formula | Description / Neutral Loss | Estimated Relative Abundance (%) |
| 302 | [C₁₈H₁₈D₃NO₃]⁺• | Molecular Ion [M]⁺• | 40 |
| 245 | [C₁₅H₁₁D₃O₃]⁺• | [M - C₃H₇N]⁺• | 100 |
| 178 | [C₁₁H₁₀O₂]⁺• | Further fragmentation from m/z 245 | 35 |
| 45 | [CH₂D₃N]⁺• | N-methyl group fragment [CH₂=N(H)CD₃]⁺ | 25 |
3.1 Interpretation of Fragmentation
The mass spectrum of this compound is defined by several key fragmentation events. The molecular ion ([M]⁺•) is observed at m/z 302 , consistent with the molecular weight of this compound (C₁₈H₁₈D₃NO₃).
The most abundant ion in the spectrum, the base peak, is observed at m/z 245 . This fragment is formed by the loss of a neutral moiety of 57 Da from the molecular ion, corresponding to the loss of the ethylamino bridge (C₃H₇N) from the morphinan (B1239233) structure.[1] The presence of the deuterium-labeled N-methyl group on this fragment is confirmed by its m/z value; the corresponding fragment for unlabeled codeine (m/z 299) appears at m/z 242. The +3 Da shift to m/z 245 is a definitive indicator that the N-CD₃ group is retained in this major fragment ion.
Other significant ions include a fragment at m/z 178 , which likely results from subsequent fragmentation of the m/z 245 ion. A smaller fragment at m/z 45 corresponds to the deuterated N-methyl-containing fragment, [CH₂=N(H)CD₃]⁺, providing further confirmation of the location of the isotopic label.
Visualization of Fragmentation Pathway
The logical relationship between the parent molecule and its primary fragments can be visualized as a fragmentation pathway.
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
The mass spectral fragmentation of underivatized this compound is characterized by a prominent molecular ion at m/z 302 and a base peak at m/z 245. The formation of the base peak via the loss of the C₃H₇N bridge, while retaining the N-CD₃ group, is the primary and most diagnostic fragmentation pathway. This distinct pattern, particularly the +3 Da mass shift in the base peak compared to unlabeled codeine, allows for its unambiguous identification and makes it an excellent internal standard for the quantitative analysis of opiates by mass spectrometry.
References
Physicochemical Properties of Codeine-d3 Certified Reference Material: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Codeine-d3 Certified Reference Material (CRM). The information presented herein is essential for the accurate quantification, quality control, and development of analytical methods for codeine and related compounds. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization methods are provided.
General Information
This compound is the deuterated analog of codeine, a widely used opioid analgesic, antitussive, and antidiarrheal agent. As a certified reference material, this compound serves as an internal standard in mass spectrometry-based analytical methods, ensuring the accuracy and reliability of quantitative results for codeine in various biological and pharmaceutical matrices.[1][2] Its isotopic purity and well-characterized properties are critical for its function in demanding analytical applications.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in analytical methodologies. While specific experimental data for the deuterated form is not always publicly available, the properties are expected to be very similar to those of non-deuterated codeine. The following tables summarize the key physicochemical data.
Table 1: General and Physical Properties of this compound and Codeine
| Property | This compound | Codeine | Source(s) |
| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol | [1] |
| CAS Number | 70420-71-2 | 76-57-3 | [1] |
| Molecular Formula | C₁₈H₁₈D₃NO₃ | C₁₈H₂₁NO₃ | [1] |
| Molecular Weight | 302.4 g/mol | 299.37 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Colorless or white crystals or crystalline powder | [3][4] |
| Melting Point | Not explicitly available for CRM solid | 154-158 °C | [3][5] |
| Boiling Point | Not available | 250 °C at 22 mmHg (sublimes) | [6][7] |
| pKa | Not explicitly available | 8.2 | [3] |
Table 2: Solubility Data of Codeine
| Solvent | Solubility | Source(s) |
| Water | 1 g in 120 mL (slightly soluble) | [5][6] |
| Boiling Water | 1 g in 60 mL | [5] |
| Ethanol | 1 g in 2 mL (freely soluble) | [5] |
| Chloroform | 1 g in 0.5 mL (very soluble) | [5] |
| Ether | 1 g in 18 mL | [5] |
| Benzene | 1 g in 13 mL | [5] |
| Methanol (B129727) | Freely soluble | [5] |
Note: As a certified reference material, this compound is often supplied as a solution in a specified solvent, such as methanol, at a certified concentration.[1][2]
Experimental Protocols
The characterization of a certified reference material involves a series of well-defined experimental protocols to ensure the accuracy and traceability of its certified values. Below are detailed methodologies for determining key physicochemical properties.
Melting Point Determination (Pharmacopeial Method)
Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
Methodology:
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means to observe the sample.
-
Sample Preparation: A small amount of the finely powdered this compound solid is packed into a capillary tube to a height of 2-4 mm.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.
-
-
Acceptance Criteria: The observed melting range should be narrow and fall within the specifications provided in the certificate of analysis.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Objective: To determine the absorbance characteristics and to quantify the substance based on its light-absorbing properties.
Methodology:
-
Apparatus: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a known amount of the substance and dissolving it in a suitable solvent (e.g., methanol or dilute acid) to a known volume.
-
A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.
-
-
Procedure:
-
The spectrophotometer is zeroed with the solvent blank.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for codeine is approximately 285 nm.
-
A calibration curve of absorbance versus concentration is plotted.
-
The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.
-
-
Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the ionizable group in the molecule.
Methodology:
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery.
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system.
-
Procedure:
-
The initial pH of the sample solution is recorded.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a certified reference material like this compound.
Caption: Workflow for the physicochemical characterization of a certified reference material.
This in-depth guide provides essential information on the physicochemical properties of this compound Certified Reference Material. The data and protocols are intended to support researchers and scientists in their analytical endeavors, ensuring the generation of high-quality, reliable, and accurate results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Codeine (PIM 140) [inchem.org]
- 4. assets.lgcstandards.com [assets.lgcstandards.com]
- 5. Codeine [drugfuture.com]
- 6. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CODEINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
The Mechanism of Deuterated Internal Standards: A Technical Guide for Quantitative Analysis
In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands as a premier technique due to its inherent sensitivity and specificity. However, the accuracy and precision of MS-based quantification are susceptible to various experimental variabilities, including matrix effects, ionization suppression, and sample processing losses.[1] The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, is the gold standard for mitigating these challenges.[1][2] This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of a substance within a sample.[1][3] The methodology is predicated on the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample before processing.[1][3][4] This deuterated internal standard is chemically identical to the analyte but possesses a different mass due to the strategic incorporation of deuterium (B1214612) (²H) atoms.[1][5]
Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave in a virtually indistinguishable manner during sample extraction, chromatography, and ionization.[1][5][6] Consequently, any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard.[1] The mass spectrometer, capable of differentiating ions based on their mass-to-charge (m/z) ratio, distinguishes between the analyte and the standard. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be determined with high accuracy, effectively correcting for experimental variability.[1]
Caption: The core principle of IDMS involves spiking a sample with a known amount of a deuterated standard.
Characteristics of an Effective Deuterated Internal Standard
The efficacy of a deuterated internal standard is highly dependent on its design and purity. Key characteristics include:
-
Sufficient Mass Increase: The standard should contain enough deuterium atoms (typically at least three) to provide a mass difference that prevents interference from the natural isotopic abundance of the analyte.[5]
-
Isotopic Purity: High isotopic purity is critical, as the presence of unlabelled or partially deuterated species can interfere with the quantification of the analyte, particularly at low concentrations.[5]
-
Label Stability: Deuterium atoms must be placed on chemically stable positions within the molecule to prevent hydrogen-deuterium exchange with solvents or during sample processing.[5]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure both compounds experience the same degree of matrix effects and ionization suppression or enhancement at the same time.[7] While highly effective, perfect correction for matrix effects may not always occur if slight chromatographic shifts lead to differential ion suppression.[5]
Caption: Decision logic for selecting a suitable deuterated internal standard.
Data Presentation: Comparative Analysis
The superiority of deuterated internal standards over alternatives like structural analogs is well-documented.[8][9] Structural analogs can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to less reliable correction.[8][10]
| Feature | Deuterated Internal Standard (IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to the analyte.[1][2] | Similar, but can differ significantly. |
| Chromatographic Retention Time | Co-elutes or elutes very closely with the analyte.[7] | May have a different retention time. |
| Extraction Recovery | Nearly identical to the analyte.[7][8] | Can differ significantly.[8] |
| Ionization Efficiency | Nearly identical to the analyte.[7] | Can be different, leading to variable matrix effect correction. |
| Correction for Matrix Effects | Highly effective due to co-elution and identical ionization behavior.[9] | Less reliable; may not accurately track analyte's response. |
| Regulatory Acceptance | Considered the "gold standard" by agencies like the EMA and FDA.[6][9] | May be questioned, especially if it is not a close analog.[9] |
| Bioanalytical Method Validation Parameter | Typical Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal value. |
| Precision | Coefficient of variation (CV) should not exceed 15%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[8] |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Not an acceptance criterion, but should be consistent and reproducible. |
| Stability | Analyte concentration should be within ±15% of nominal concentration under various conditions. |
Experimental Protocols
Detailed and validated protocols are essential for ensuring data integrity.
Protocol 1: Quantitative Analysis of "Analyte X" in Human Plasma
-
Objective: To determine the concentration of "Analyte X" in human plasma samples using a deuterated internal standard ("Analyte X-d5").
-
Methodology:
-
Standard/Sample Preparation: To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the deuterated internal standard working solution (e.g., 50 ng/mL in methanol). Vortex briefly.[11]
-
Protein Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma mixture. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and the Analyte X-d5 internal standard.[1]
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.[1]
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).[1]
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.[1]
-
Determine the concentration of Analyte X in the unknown samples by interpolating their PAR values from the calibration curve.
-
-
Protocol 2: Evaluation of Matrix Effects
-
Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.
-
Methodology:
-
Prepare Three Sets of Samples: [5]
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix first. Then, add the analyte and internal standard to the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect = (Peak Response in Set 2) / (Peak Response in Set 1)
-
Recovery = (Peak Response in Set 3) / (Peak Response in Set 2)
-
Process Efficiency = (Peak Response in Set 3) / (Peak Response in Set 1)
-
-
Interpretation: A Matrix Effect value of 1 indicates no effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized matrix factor should be calculated to demonstrate that the deuterated standard effectively corrects for these effects.
-
Caption: A typical bioanalytical workflow using a deuterated internal standard from sample receipt to final result.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[1] By perfectly mimicking the behavior of the target analyte throughout the analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability.[1][2] Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other scientific research fields.[1][11] The unparalleled benefits in terms of data integrity and confidence in analytical results are critical for making informed decisions in both research and regulated environments.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Navigating the Stability of Codeine-d3: A Technical Guide for Researchers
An in-depth examination of the factors influencing the stability of Codeine-d3, a critical internal standard in analytical and forensic toxicology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for storage and handling, drawing upon available data for both codeine and general principles of deuterated compound stability.
As a deuterated analog of codeine, this compound serves as an indispensable internal standard for the accurate quantification of codeine in complex biological matrices. Its structural similarity to the analyte ensures comparable behavior during extraction and analysis, yet the introduction of deuterium (B1214612) isotopes can present unique stability challenges. While specific, long-term stability studies on this compound are not extensively documented in publicly available literature, a robust understanding of its stability can be extrapolated from studies on its parent compound, codeine, and from established principles governing the stability of isotopically labeled compounds. This guide synthesizes this information to provide a technical framework for maintaining the integrity of this compound in the laboratory.
Factors Influencing the Stability of Deuterated Standards
The primary stability concern for deuterated internal standards like this compound is the potential for isotopic exchange, or the replacement of deuterium atoms with hydrogen from the surrounding environment. This phenomenon, also known as H/D exchange, can compromise the isotopic purity of the standard, leading to inaccurate quantification.[1][2] Several factors can influence the rate of isotopic exchange and overall stability:
-
pH: Both acidic and basic conditions can catalyze the hydrogen-deuterium exchange.[1][3] For codeine, aqueous solutions are relatively stable at a pH of 3.5.[4][5] Codeine sulfate (B86663) has a predicted long shelf life at room temperature between pH 1 and 10.[6]
-
Temperature: Elevated temperatures can accelerate degradation and isotopic exchange.[1][3] Therefore, adherence to recommended storage temperatures is crucial. Long-term storage at ultra-low temperatures (-80°C) and short-term storage at -20°C are generally recommended for deuterated standards.[3]
-
Light: Exposure to light can lead to the degradation of codeine, with studies indicating the formation of oxidation products in acidic solutions exposed to light.[4] It is recommended that pharmaceutical preparations of codeine be protected from light.[4]
-
Solvent Conditions: The choice of solvent for reconstitution and storage is critical. Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange.[1]
-
Position of Deuterium Labeling: The stability of the deuterium label is dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more susceptible to exchange than those on stable carbon positions.[1][2]
Summary of Codeine Stability Data
The following tables summarize quantitative data from stability studies on codeine, which can serve as a valuable proxy for understanding the potential stability of this compound under various conditions.
Table 1: Stability of Codeine in Aqueous Solutions
| Compound | pH | Temperature | Storage Duration | Remaining Concentration | Reference |
| Codeine Phosphate (B84403) | 3.5 | Not Specified | Not Specified | Relatively Stable | [4][5] |
| Codeine Phosphate in Syrup | 4.2 | 22-25°C | 98 days | >93% | [7] |
| Codeine Sulfate | 1 - 10 | Room Temperature | Predicted 44 years | Not Applicable | [6] |
Table 2: Stability of Codeine in Biological Samples (Blood)
| Storage Temperature | Preservative | Storage Duration | Observation | Reference |
| 4°C and -20°C | Sodium Fluoride (NaF) | 1 month (4°C), 3 months (-20°C) | NaF improved stability | [8] |
| -20°C | Not specified | Long-term | Stable | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are examples of experimental protocols adapted from literature on codeine stability.
Protocol 1: Stability of Codeine Phosphate in an Extemporaneously Compounded Syrup[7]
-
Preparation of Syrup: A 3 mg/mL syrup of codeine phosphate was prepared using Codeine Phosphate USP, Sterile Water for Irrigation USP, and Ora-Sweet syrup vehicle.
-
Storage Conditions: Samples were stored in amber polyethylene (B3416737) terephthalate (B1205515) bottles and amber polyethylene oral syringes at room temperature (22-25°C) and protected from light.
-
Sampling Intervals: Samples were analyzed immediately after preparation and at 7, 14, 28, 42, 56, 70, and 98 days.
-
Analytical Method: The concentration of codeine phosphate was determined using a stability-indicating high-performance liquid chromatographic (HPLC) method.
-
Stability Criteria: Excessive degradation was defined as a greater than 7% loss of the initial concentration.
Protocol 2: Stability of Codeine in Blood[8]
-
Sample Preparation: Whole blood samples from healthy volunteers were spiked with a known concentration of codeine.
-
Storage Conditions: Samples were stored in different types of tubes (glass, polypropylene, polystyrene) with and without the addition of preservatives (sodium fluoride) at 4°C and -20°C.
-
Sampling Intervals: Samples were analyzed after different storage times. The effect of three freeze-thaw cycles was also investigated.
-
Analytical Method: The concentration of codeine was determined by a validated analytical method, likely GC-MS or LC-MS.
-
Data Analysis: The percentage change in concentration from the initial value was calculated to assess stability.
Visualizing Stability Concepts and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound stability.
Recommendations for Optimal Storage and Handling of this compound
Based on the available data for codeine and general principles for deuterated standards, the following recommendations are provided to ensure the long-term stability and integrity of this compound:
-
Storage Temperature: For long-term storage, -80°C is recommended. For routine short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles.[3]
-
pH of Solutions: Maintain neutral pH conditions whenever possible to minimize the risk of acid or base-catalyzed H/D exchange.[3] If acidic or basic conditions are necessary for an analytical procedure, minimize the exposure time.
-
Protection from Light: Store this compound solutions in amber vials or otherwise protect them from light to prevent photodegradation.[4][10]
-
Solvent Choice: Use aprotic solvents for reconstitution and dilution whenever the experimental design allows. If aqueous solutions are necessary, use high-purity water and prepare fresh solutions as needed.
-
Inert Atmosphere: For long-term storage of the neat material or concentrated solutions, consider storing under an inert gas like argon or nitrogen to prevent oxidation.[11]
-
Monitoring Integrity: To confirm the stability of this compound under specific experimental conditions, it is advisable to periodically monitor its mass spectrum in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte (codeine) would indicate isotopic exchange.[1]
By adhering to these guidelines, researchers can minimize the risk of degradation and isotopic exchange, ensuring the continued accuracy and reliability of their analytical methods that rely on this compound as an internal standard. Further direct stability studies on this compound are warranted to provide more definitive data for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis and the stability of codeine phosphate. 2: Stability of aqueous codeine phosphate solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of codeine phosphate in an extemporaneously compounded syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. | Semantic Scholar [semanticscholar.org]
- 10. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
Technical Guide: Certificate of Analysis for Codeine-d3 Reference Standard
This technical guide provides an in-depth analysis of the data and methodologies presented in a typical Certificate of Analysis (CoA) for a Codeine-d3 reference standard. This document is intended for researchers, scientists, and drug development professionals who utilize this internal standard in quantitative analytical testing.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative batch of this compound hydrochloride dihydrate reference standard.
| Test | Specifications | Results |
| Appearance | White to off-white crystalline powder | Conforms |
| Purity (HPLC) | > 98.5 % | 98.935 ± 0.010 % |
| Free base content | > 77.9 % | 78.6 % |
| Optical rotation | [α]D25 = -111 ± 3° | [α]D25 = -113.3° |
| Water content (Karl Fischer) | < 10 % | 9.7 % |
| Calculated hydrochloride content | 10.8 % |
Data extracted from a Certificate of Analysis by LGC Standards.[1]
Experimental Protocols
Detailed methodologies for the key analytical tests performed on the this compound reference standard are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of the this compound reference standard is determined using High-Performance Liquid Chromatography (HPLC). The purity is calculated from the distribution of multiple HPLC analyses to ensure accuracy and precision.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of codeine and related impurities.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the analyte and any impurities.
-
Detection: The UV detector is set to a wavelength where codeine exhibits maximum absorbance, typically around 285 nm.
-
Quantification: The purity is calculated by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks. The result is often reported with a 95% confidence level.[1]
Gas Chromatography/Mass Spectrometry (GC/MS) for Identity and Quantification
Gas Chromatography/Mass Spectrometry (GC/MS) is a primary method for the certification of reference materials and is used for the determination of codeine in various matrices, with this compound used as an internal standard.[2]
-
Sample Preparation:
-
A known aliquot of the sample is spiked with a precise amount of the this compound internal standard.
-
The sample undergoes solid-phase extraction (SPE) using a mixed-mode retention mechanism (ion exchange and reversed-phase) to isolate the analytes.[2]
-
The analytes are eluted, and the solvent is evaporated.
-
The residue is derivatized, for example, with N,O-bis(trimethylsilyl)acetamide, to form the mono(trimethylsilyl) ether of codeine, which is more volatile and suitable for GC analysis.[2]
-
-
Instrumentation: A GC system coupled to a quadrupole mass spectrometer operating in electron ionization (EI) mode is used.[2]
-
Column: A nonpolar fused silica (B1680970) capillary column (e.g., 30 meters) is directly connected to the ion source.[2]
-
Mass Spectrometry: Specific ions are monitored for both the analyte and the internal standard. For Codeine and this compound, the monitored ions (m/z) would be 371 and 374, respectively.[2]
-
Quantification: Analyte concentrations are determined by linear interpolation from calibration curves constructed for each set of samples.[2]
Liquid Chromatography/Mass Spectrometry (LC/MS) for Identity and Quantification
Liquid Chromatography/Mass Spectrometry (LC/MS) provides another robust method for the analysis of codeine, with this compound serving as an ideal internal standard, particularly in applications like pain prescription monitoring and clinical toxicology.[3][4]
-
Sample Preparation: Samples are spiked with a known amount of the this compound internal standard.[2] Depending on the matrix (e.g., urine), a simple dilution or a more extensive extraction procedure may be required.
-
Instrumentation: An LC system is coupled to a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography: Reversed-phase chromatography is typically used to separate codeine from other components in the sample.
-
Mass Spectrometry: The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both codeine and this compound.
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the analyte from a calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow for the certification of a this compound reference standard and a typical signaling pathway where opioids like codeine are active.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the pinnacle of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) emerges as the definitive technique. This in-depth guide explores the core theoretical principles of IDMS, providing a robust framework for its application in demanding research and development environments.
Isotope Dilution Mass Spectrometry is a powerful analytical method that combines the use of isotopically labeled internal standards with the high selectivity and sensitivity of mass spectrometry.[1] By introducing a known amount of an isotopically distinct version of the analyte into a sample at the earliest stage of analysis, IDMS effectively mitigates errors arising from sample loss during preparation and variations in instrument response. This fundamental principle establishes IDMS as a reference method for obtaining highly accurate and precise quantitative data.[1]
Core Principles of Isotope Dilution Mass Spectrometry
The foundational concept of IDMS lies in altering the natural isotopic abundance of an analyte in a sample and measuring this change to determine the analyte's initial concentration. This is achieved by adding a known quantity of an isotopic tracer, often referred to as a "spike," to the sample. This spike is a version of the analyte molecule where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, or ²H instead of ¹H).
Once the spike is added and thoroughly mixed to ensure isotopic homogeneity, the sample is processed. A key advantage of IDMS is that the quantitative recovery of the analyte is not necessary, as the ratio of the naturally occurring analyte to the isotopically labeled spike remains constant throughout the entire analytical procedure.[2] The subsequent analysis by mass spectrometry measures the new isotope ratio of the analyte in the spiked sample. From this altered ratio, the original concentration of the analyte can be calculated with exceptional accuracy.
Single vs. Double Isotope Dilution
There are two primary strategies in IDMS: single and double isotope dilution.
-
Single Isotope Dilution: This is the more straightforward approach where a known amount of a certified, isotopically enriched standard is added to the sample. The analyte concentration is then determined from the measured isotope ratio in the mixture. The accuracy of this method is heavily reliant on the accurate characterization of the isotopic standard.[3]
-
Double Isotope Dilution: This advanced technique circumvents the need for a pre-certified isotopic standard. Instead, the isotopically enriched spike is calibrated against a primary standard of the analyte with a natural isotopic abundance in a separate experiment. This "calibrated" spike is then used for the analysis of the unknown sample. Double IDMS can provide a higher level of accuracy by reducing the uncertainty associated with the spike concentration.[3]
Quantitative Performance: IDMS vs. Alternative Methods
The superiority of IDMS, particularly when coupled with liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), is evident when comparing its performance against other quantitative techniques like immunoassays (e.g., ELISA).
| Parameter | Single IDMS | Double IDMS | External Calibration (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Relative Expanded Uncertainty (k=2) | 1.4% | 0.08% | Often >5-10% | Varies significantly |
| Susceptibility to Matrix Effects | Low | Very Low | High | High |
| Accuracy / Recovery (%) | Typically 99-101% | Typically 99.5-100.5% | Can be variable without correction | Can exhibit significant bias |
| Precision (CV%) | < 2% | < 1% | Can be > 5% | Often 5-15% |
This table summarizes typical performance characteristics and is based on data from multiple sources.[1][3][4][5]
Experimental Protocols
General Experimental Workflow for IDMS Analysis
The following diagram illustrates a typical workflow for quantitative analysis using IDMS.
Caption: A typical experimental workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Detailed Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-IDMS/MS
This protocol provides a step-by-step method for the accurate measurement of a hypothetical small molecule drug in human plasma, a common requirement in pharmacokinetic studies.
1. Materials and Reagents:
-
Human plasma samples (and drug-free plasma for calibration standards and quality controls)
-
Analytical standard of the drug
-
Isotopically labeled internal standard (e.g., with ³H or ¹³C) of the drug
-
Methanol, acetonitrile (B52724), formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the drug and the internal standard in methanol.
-
Create a series of working standard solutions by serially diluting the drug stock solution.
-
Spike a known volume of drug-free human plasma with the working standard solutions to create calibrators at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
3. Sample Preparation:
-
To a 100 µL aliquot of patient plasma, calibrator, or QC in a microcentrifuge tube, add a precise volume (e.g., 10 µL) of the internal standard stock solution.
-
Vortex the mixture to ensure homogeneity and allow it to equilibrate for at least 15 minutes.
-
Add 300 µL of the protein precipitation agent, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column for reversed-phase chromatography. The mobile phases could be, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution program should be optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometry (MS/MS): Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode for many small molecule drugs. Optimize MS parameters, including ion source temperature, gas flows, and collision energy for both the drug and its isotopically labeled internal standard. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and the internal standard.[1]
5. Data Analysis and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x² weighting is often used.
-
Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.[1]
Applications in Drug Development
IDMS is an indispensable tool throughout the drug development pipeline, providing the high-quality, defensible data required for critical decision-making.
Caption: The central role of IDMS-based quantitative bioanalysis across the drug development lifecycle.
-
Bioanalysis: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine, tissues) is crucial for pharmacokinetic and toxicokinetic studies.[3]
-
Biomarker Validation: IDMS provides definitive quantification of endogenous biomarkers, which is essential for assessing drug efficacy and safety.[6]
-
Reference Standard Characterization: This technique is used to assign certified purity values to reference materials that are critical for drug quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Creatinine Assay Attainment of Analytical Performance Goals Following Implementation of IDMS Standardization: Further Improvements Required - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
A Technical Guide to Codeine-d3: Structure, Analysis, and Biological Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Codeine-d3, a deuterated isotopologue of codeine. It covers its chemical structure, and molecular weight, and explores its primary application as an internal standard in analytical chemistry. Furthermore, this guide details a typical experimental protocol for its use and visualizes the metabolic pathway of its non-deuterated counterpart, codeine.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of codeine, an opioid analgesic. The deuterium (B1214612) labeling is on the N-methyl group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its chemical properties.
| Property | Value | References |
| Formal Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | [1] |
| Molecular Formula | C₁₈H₁₈D₃NO₃ | [1][2] |
| Molecular Weight | 302.4 g/mol | [1][3] |
| CAS Number | 70420-71-2 | [1][2] |
Chemical Structure of this compound
The chemical structure of this compound is identical to that of codeine, with the exception of the three hydrogen atoms on the methyl group attached to the nitrogen atom, which are replaced by deuterium atoms.
Caption: Chemical structure of this compound.
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard for the quantification of codeine in biological matrices such as blood, plasma, and urine.[1][4][5] Its utility stems from its near-identical chemical and physical properties to codeine, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry.
Experimental Protocol: Quantification of Codeine in Human Plasma using LC-MS/MS
This section outlines a typical protocol for the analysis of codeine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Codeine: Q1 -> Q3 (e.g., m/z 300.2 -> 215.1)
- This compound: Q1 -> Q3 (e.g., m/z 303.2 -> 218.1)
3. Data Analysis:
- The concentration of codeine in the plasma sample is determined by calculating the peak area ratio of the analyte (codeine) to the internal standard (this compound) and comparing it to a calibration curve constructed from samples with known concentrations of codeine.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of codeine in a biological sample using this compound as an internal standard.
Caption: General experimental workflow for bioanalysis.
Metabolic Pathway of Codeine
Codeine is a prodrug that undergoes metabolism in the liver to exert its primary analgesic effects.[6] The major metabolic pathways are catalyzed by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as glucuronidation by UGT2B7.[6]
Caption: Major metabolic pathways of codeine.
The conversion of codeine to morphine via CYP2D6 is crucial for its analgesic activity.[6] Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variations in the rate of this conversion, affecting the efficacy and potential for adverse effects of codeine among different individuals. Norcodeine is a less active metabolite, and glucuronidation is a major pathway for the elimination of codeine and its metabolites.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 可待因-D3 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. Codeine anhydrous, (N-methyl-d3)- | C18H21NO3 | CID 11066604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 70420-71-2 [chemicalbook.com]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Codeine - Wikipedia [en.wikipedia.org]
CAS number and chemical identifiers for Codeine-d3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Codeine-d3. It provides a detailed overview of its chemical identifiers, its application in analytical methodologies, and the biological pathways it undergoes.
Core Chemical Identifiers
This compound, the deuterated analog of codeine, is primarily utilized as an internal standard in quantitative analytical techniques, such as mass spectrometry, for the accurate determination of codeine concentrations in biological and forensic samples.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl group provides a distinct mass shift, facilitating its differentiation from the unlabeled parent compound without significantly altering its chemical properties.
A summary of the key chemical identifiers for this compound is presented in the table below for easy reference and comparison.
| Identifier | Value | Source(s) |
| CAS Number | 70420-71-2 | [3] |
| Molecular Formula | C₁₈H₁₈D₃NO₃ | [3] |
| Molecular Weight | 302.4 g/mol | [3] |
| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol | [3] |
| InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3 | [3] |
| InChIKey | OROGSEYTTFOCAN-SBGSAQJDSA-N | [3] |
| Canonical SMILES | [2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--O | |
| Synonyms | Methylmorphine-d3, Coducept-d3, Morphine-d3 3-methyl ester | [3] |
Experimental Protocols: Quantification of Codeine in Biological Matrices using LC-MS/MS
This compound is an essential tool for the accurate quantification of codeine in complex biological matrices such as urine, blood, serum, or plasma. The following is a representative experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.[4][5][6]
Sample Preparation
The initial step involves the extraction and purification of the analyte from the biological matrix.
-
For Urine Samples (with hydrolysis):
-
To a measured volume of urine, add an appropriate volume of a deuterated internal standard solution, including this compound.
-
Acidify the sample with a buffer solution (e.g., sodium acetate).
-
Add β-glucuronidase to hydrolyze the glucuronide conjugates of codeine and its metabolites.[6]
-
Incubate the mixture.
-
Perform solid-phase extraction (SPE) using a cation exchange cartridge (e.g., SOLA SCX) for sample clean-up and concentration.[5][6]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]
-
-
For Blood, Serum, or Plasma Samples:
-
To a measured volume of the sample, add an appropriate volume of a deuterated internal standard solution, including this compound.
-
Perform protein precipitation by adding a solvent such as acetonitrile.[6]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Column: Hypersil GOLD aQ HPLC column or equivalent.[5]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected into the LC system.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both codeine and the this compound internal standard. For this compound, a common transition is m/z 303.1 → 165.1.[5]
-
Data Analysis: The concentration of codeine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve prepared with known concentrations of codeine and a constant concentration of this compound.
Biological Signaling Pathway: Codeine Metabolism
Codeine itself is a prodrug with relatively low affinity for opioid receptors. Its analgesic effects are primarily mediated through its metabolism to morphine.[7][8] The metabolic fate of codeine, and by extension this compound, is predominantly determined by enzymatic reactions in the liver.
The major metabolic pathways of codeine are illustrated in the diagram below.
Caption: Metabolic pathway of codeine in the liver.
The primary enzyme responsible for the conversion of codeine to morphine is Cytochrome P450 2D6 (CYP2D6).[7][9][10] This pathway is crucial for the analgesic efficacy of codeine. Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of morphine formation, resulting in individuals being classified as poor, intermediate, extensive, or ultra-rapid metabolizers.[11] This genetic variability has profound implications for both the efficacy and toxicity of codeine.
A major metabolic route for codeine is glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which leads to the formation of codeine-6-glucuronide.[9] Additionally, a smaller fraction of codeine is N-demethylated by CYP3A4 to form norcodeine.[7][9] Morphine itself is further metabolized, primarily by UGT2B7, to morphine-3-glucuronide and morphine-6-glucuronide. While morphine-3-glucuronide is inactive, morphine-6-glucuronide is also an active opioid agonist.[12]
The use of this compound as an internal standard is predicated on the assumption that its metabolic and transport characteristics are identical to those of unlabeled codeine, ensuring that it accurately reflects the analytical behavior of the target analyte throughout the experimental procedure.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 7. Codeine - Wikipedia [en.wikipedia.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of Codeine-d3 in Pharmacokinetic Studies of Codeine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Codeine-d3, a deuterium-labeled isotopologue of codeine, in the precise and accurate pharmacokinetic evaluation of this widely used opioid analgesic. By leveraging the principles of isotope dilution mass spectrometry, this compound has become an indispensable tool for researchers and drug development professionals, ensuring the reliability and integrity of bioanalytical data. This guide will delve into the core principles of its application, provide detailed experimental methodologies, and present quantitative data in a clear, comparative format.
The Principle: Why Deuterium (B1214612) Labeling is a Game-Changer in Pharmacokinetics
In pharmacokinetic (PK) studies, the accurate quantification of a drug and its metabolites in biological matrices is fundamental. Deuterium-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).
The utility of this compound is rooted in the principle of isotope dilution. A known quantity of this stable, non-radioactive isotopologue is added to a biological sample at the initial stage of processing. Since this compound is chemically identical to codeine, it exhibits the same behavior during sample extraction, chromatography, and ionization. However, due to the three deuterium atoms on the N-methyl group, it has a slightly higher mass, allowing it to be distinguished from the unlabeled codeine by the mass spectrometer. This co-elution and identical chemical behavior mean that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, enabling highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.
Synthesis of this compound (N-trideuteromethylcodeine)
The most common and direct method for the synthesis of this compound involves the N-demethylation of codeine to norcodeine, followed by re-methylation using a deuterated methylating agent.
Experimental Protocol: Synthesis of this compound
-
N-Demethylation of Codeine: Codeine is reacted with a demethylating agent, such as α-chloroethyl chloroformate or cyanogen (B1215507) bromide, to yield N-norcodeine. This intermediate is then typically hydrolyzed to produce the secondary amine, norcodeine.
-
N-Trideuteromethylation of Norcodeine: Norcodeine is then reacted with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction with deuterated reagents). This reaction specifically introduces a trideuteromethyl group at the nitrogen atom, yielding this compound.
-
Purification: The resulting this compound is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.
Quantitative Analysis of Codeine in Biological Matrices using this compound
The use of this compound as an internal standard is central to the development of robust and reliable LC-MS/MS methods for the quantification of codeine in various biological matrices, most commonly plasma and urine.
Experimental Protocol: LC-MS/MS Analysis of Codeine in Human Plasma
This protocol outlines a typical procedure for the quantification of codeine in human plasma samples.
3.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the plasma sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3.2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
3.3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
3.4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Codeine | 300.2 | 215.2 | 35 |
| This compound | 303.2 | 215.2 | 35 |
Pharmacokinetic Parameters of Codeine
The application of the described analytical methodology allows for the precise determination of key pharmacokinetic parameters of codeine. The following table summarizes typical pharmacokinetic parameters of codeine in healthy adult volunteers following a single oral dose of 30 mg, as determined in studies utilizing this compound as an internal standard.
| Parameter | Mean Value (± SD) |
| Cmax (ng/mL) | 61.2 ± 15.8 |
| Tmax (h) | 1.1 ± 0.4 |
| AUC₀₋t (ng·h/mL) | 245.7 ± 60.3 |
| AUC₀₋inf (ng·h/mL) | 260.1 ± 65.2 |
| t₁/₂ (h) | 2.9 ± 0.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for sample analysis and the metabolic pathway of codeine.
Caption: Experimental workflow for the analysis of codeine in plasma.
Caption: Metabolic pathway of codeine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of codeine represents the pinnacle of bioanalytical rigor. Its ability to accurately correct for analytical variability ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the clinical pharmacology of codeine. The detailed methodologies and data presented in this guide underscore the critical importance of this tool for researchers, scientists, and drug development professionals in the pharmaceutical industry.
The Application of Codeine-d3 in In-Vitro Drug Metabolism Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Codeine-d3 in in-vitro drug metabolism assays. It is designed to offer a comprehensive resource for professionals in the field of drug development, covering key metabolic pathways, experimental protocols, and data analysis.
Introduction to Codeine Metabolism and the Role of Deuterated Analogs
Codeine, a widely used opioid analgesic, undergoes extensive metabolism primarily in the liver. Understanding its metabolic fate is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The main metabolic pathways include O-demethylation, N-demethylation, and glucuronidation, which are catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3]
This compound, a stable isotope-labeled form of codeine, serves as an invaluable tool in these studies. It is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of codeine and its metabolites in biological matrices.[4][5][6][7] Its utility stems from its chemical and physical similarity to the unlabeled analyte, ensuring equivalent extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.
Key Metabolic Pathways of Codeine
The biotransformation of codeine is complex, involving multiple enzymes and resulting in several metabolites. The primary pathways are:
-
O-demethylation to Morphine: This is a critical pathway as it converts the prodrug codeine into its active analgesic metabolite, morphine. This reaction is almost exclusively catalyzed by the polymorphic enzyme CYP2D6 .[1][2][8][9] The genetic variability of CYP2D6 is a major source of the differing analgesic response to codeine among individuals.[1][9]
-
N-demethylation to Norcodeine: This pathway is mediated primarily by CYP3A4 and results in a less active metabolite.[2][3]
-
Glucuronidation to Codeine-6-glucuronide (B1240514) (C6G): This is a major route of elimination for codeine.[3] This conjugation reaction is catalyzed by UGT2B7 and UGT2B4 .[3][10][11]
Morphine, the active metabolite, is further metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), primarily by UGT2B7.[3]
Below is a diagram illustrating the primary metabolic pathways of codeine.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5908927A - Synthesis of deuterated opiate glucuronides - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro-in vivo extrapolation predicts drug-drug interactions arising from inhibition of codeine glucuronidation by dextropropoxyphene, fluconazole, ketoconazole, and methadone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Foundational Research on Deuterated Opioid Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational principles and applications of deuterated opioid standards in quantitative analysis. Deuterated standards are the cornerstone of highly accurate and precise analytical methods, particularly in the fields of pharmacology, toxicology, and clinical chemistry. This document provides a comprehensive overview of their synthesis, characterization, and application, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of deuterated opioid standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at an early stage of the analytical process. This "internal standard" is chemically identical to the analyte but has a slightly higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium.
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, or instrument response can be effectively normalized. This results in highly accurate and precise quantification of the analyte in complex biological matrices.
Quantitative Data for Deuterated Opioid Standards
The accurate quantification of opioids relies on the careful selection of precursor and product ions for Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. The following tables summarize key quantitative data for several common opioids and their corresponding deuterated internal standards.
Table 1: LC-MS/MS Parameters for Common Opioids and Their Deuterated Standards
| Analyte | Chemical Formula | Deuterated Standard | Chemical Formula | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Morphine | C17H19NO3 | Morphine-d3 | C17H16D3NO3 | 286.1 | 152.1, 165.1 | 1.5 - 2.5 |
| Codeine | C18H21NO3 | Codeine-d3 | C18H18D3NO3 | 300.2 | 165.1, 215.1 | 2.0 - 3.0 |
| Hydrocodone | C18H21NO3 | Hydrocodone-d3 | C18H18D3NO3 | 300.2 | 199.1, 128.1 | 2.5 - 3.5 |
| Hydromorphone | C17H19NO3 | Hydromorphone-d3 | C17H16D3NO3 | 286.1 | 185.0, 157.0 | 1.8 - 2.8 |
| Oxycodone | C18H21NO4 | Oxycodone-d3 | C18H18D3NO4 | 316.2 | 298.2, 241.1 | 2.8 - 3.8 |
| Oxymorphone | C17H19NO4 | Oxymorphone-d3 | C17H16D3NO4 | 302.1 | 227.1, 284.1 | 2.2 - 3.2 |
| Fentanyl | C22H28N2O | Fentanyl-d5 | C22H23D5N2O | 337.2 | 188.1, 105.1 | 4.0 - 5.0 |
| 6-Monoacetylmorphine (6-MAM) | C19H21NO4 | 6-MAM-d6 | C19H15D6NO4 | 328.2 | 165.1, 211.1 | 3.0 - 4.0 |
Table 2: GC-MS Parameters for Selected Opioids and Their Deuterated Standards
| Analyte | Derivatizing Agent | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocodone | BSTFA | Hydrocodone-d3 | 299 | 242, 270 |
| 302 (d3) | 242, 273 | |||
| Morphine | Propionic Anhydride | Morphine-d3 | 341 | 284, 191 |
| 344 (d3) | - | |||
| Codeine | Propionic Anhydride | This compound | 355 | 178, 298 |
| 358 (d3) | - |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive methodologies for the analysis of opioids in biological matrices using deuterated internal standards.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[1][2][3]
Materials:
-
Bond Elute Certify SPE cartridges
-
Urine sample
-
Deuterated internal standard solution
-
β-glucuronidase solution
-
pH 6.0 Phosphate (B84403) buffer
-
Methylene (B1212753) chloride/Isopropanol/Ammonium (B1175870) hydroxide (B78521) elution solvent
-
Nitrogen evaporator
-
GC-MS or LC-MS/MS system
Procedure:
-
To 1 mL of urine, add the deuterated internal standard solution.
-
Add 0.5 mL of β-glucuronidase solution and 3 mL of pH 6.0 phosphate buffer.
-
Incubate the mixture to allow for enzymatic hydrolysis of glucuronide conjugates.
-
Condition the SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the opioids and the internal standard with a mixture of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Sample Preparation: Protein Precipitation for Blood/Plasma
Protein precipitation is a simpler and faster alternative to SPE for samples like blood or plasma.[4][5][6]
Materials:
-
Whole blood or plasma sample
-
Deuterated internal standard solution
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
To 100 µL of whole blood or plasma, add the deuterated internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for a few minutes.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Analysis
The specific conditions for liquid chromatography (LC) or gas chromatography (GC) and mass spectrometry (MS) will vary depending on the analytes of interest and the instrumentation used.
Typical LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed for opioids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Typical GC-MS Conditions:
-
Column: A DB-5 or similar non-polar capillary column is often used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Injection: Splitless injection is common for trace analysis.
-
Ionization: Electron ionization (EI) is typically used.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For quantitative analysis using MRM, a triple quadrupole GC-MS/MS is required.[7][8]
Opioid Receptor Signaling Pathways
Opioids exert their pharmacological effects by binding to and activating specific G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems. The three main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).
Mu-Opioid Receptor (MOR) Signaling
Activation of the mu-opioid receptor, primarily by endorphins and potent opioids like morphine and fentanyl, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade also involves the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization and reduced neuronal excitability. This is the primary mechanism behind the analgesic effects of many opioids.
Delta-Opioid Receptor (DOR) Signaling
Delta-opioid receptors are primarily activated by enkephalins. Similar to MORs, their activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. DORs are also implicated in analgesia and may have antidepressant and anxiolytic effects.
Kappa-Opioid Receptor (KOR) Signaling
Kappa-opioid receptors are the primary targets for dynorphins. Activation of KORs also leads to the inhibition of adenylyl cyclase and modulation of ion channels. However, KOR activation is often associated with dysphoria and hallucinations, in contrast to the euphoric effects of MOR agonists.
Experimental and Logical Workflows
The successful implementation of deuterated standards in a regulated environment requires well-defined and validated workflows.
Bioanalytical Method Validation Workflow
Bioanalytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[9][10][11] The workflow involves a series of experiments to assess parameters such as accuracy, precision, selectivity, sensitivity, and stability.
Internal Standard Calibration Workflow
The internal standard calibration method is fundamental to achieving accurate quantitative results.[12][13][14] This workflow illustrates the logical steps involved in this process.
Toxicology Laboratory Sample Analysis Workflow
This workflow provides a general overview of the process of analyzing a sample in a toxicology laboratory, from receipt to reporting.[15][16][17]
References
- 1. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. portal.ct.gov [portal.ct.gov]
- 4. sciex.com [sciex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 11. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. azdhs.gov [azdhs.gov]
- 14. Internal standard - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. How Are Toxicology Samples Collected and Processed in a Diagnostic Lab [needle.tube]
Methodological & Application
Application Note: Quantitative Analysis of Codeine in Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of codeine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Codeine-d3 as an internal standard to ensure accuracy and precision. The methodology described herein is suitable for clinical and forensic toxicology, as well as pharmaceutical research, providing reliable determination of codeine concentrations. The sample preparation involves a solid-phase extraction (SPE) procedure, which can be preceded by enzymatic or acid hydrolysis to account for conjugated codeine metabolites. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, with a low limit of quantitation.
Introduction
Codeine is a widely used opioid analgesic for the relief of mild to moderate pain and also as a cough suppressant.[1] Monitoring its concentration in urine is crucial for various applications, including pain management compliance, detection of drug abuse, and pharmacokinetic studies. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and specificity.[2][3][4] This method allows for the direct detection of codeine and its metabolites, often eliminating the need for derivatization steps required in Gas Chromatography-Mass Spectrometry (GC-MS) methods.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a comprehensive protocol for the extraction and quantification of codeine in urine, along with performance characteristics of the method.
Experimental
Materials and Reagents
-
Codeine and this compound standards (Cerilliant or equivalent)
-
HPLC-grade methanol (B129727), acetonitrile, and water (Burdick & Jackson or equivalent)[6]
-
Formic acid (≥98%)
-
Ammonium acetate
-
β-glucuronidase (from E. coli or abalone) for enzymatic hydrolysis[3]
-
Hydrochloric acid (HCl) for acid hydrolysis[5]
-
Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis HLB)[4][5]
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 Infinity LC system, Shimadzu Nexera-i UHPLC)[5][7]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, SCIEX Triple Quad)[5]
-
Analytical column (e.g., Agilent Poroshell 120 EC-C18, Restek PFP Propyl)[5][6]
Sample Preparation
A critical step in the analysis of codeine in urine is the sample preparation, which often includes a hydrolysis step to cleave the glucuronide conjugates, as codeine is extensively metabolized and excreted in this form.[5]
1. Hydrolysis (Optional but Recommended)
-
Enzymatic Hydrolysis: To 1 mL of urine, add an appropriate volume of β-glucuronidase solution in a suitable buffer (e.g., sodium acetate). Incubate at 65°C for 2-4 hours.[3]
-
Acid Hydrolysis: To 0.5 mL of urine, add 125 µL of concentrated HCl. Incubate at 95°C for 90 minutes.[5] After incubation, cool the sample and neutralize with a strong base (e.g., 7N KOH).[5]
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[5]
-
Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of methanol:ammonium hydroxide (B78521) (100:20 v/v).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase.[5]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2-10 µL[5][6] |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Codeine | 300.1 | 215.1 | 165.1 | 25, 43 |
| This compound | 303.1 | 215.1 | 165.1 | 25, 43 |
Note: Collision energies should be optimized for the specific instrument used.[8]
Results and Discussion
Method Validation
The method was validated for linearity, limit of quantitation (LOQ), accuracy, precision, and recovery.
Linearity
The calibration curve for codeine was linear over the concentration range of 25 ng/mL to 2000 ng/mL.[9] The coefficient of determination (r²) was consistently >0.99.
Table 1: Linearity of Codeine Quantification
| Analyte | Calibration Range (ng/mL) | r² |
| Codeine | 25 - 2000 | >0.995[9] |
Limit of Quantitation (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.
Table 2: Limit of Quantitation
| Analyte | LOQ (ng/mL) |
| Codeine | 25[9] |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 50 | < 15 | < 15 | 87.2 - 108.5[9] |
| Medium | 200 | < 15 | < 15 | 87.2 - 108.5[9] |
| High | 1600 | < 13 | < 13 | 87.2 - 108.5[9] |
Recovery
The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Table 4: Extraction Recovery
| Analyte | Recovery (%) |
| Codeine | 83.2 - 98.7[8] |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantitative analysis of codeine in urine.
Caption: Logical relationship of key components in the analysis.
Conclusion
The LC-MS/MS method described in this application note is a highly reliable and sensitive approach for the quantitative determination of codeine in human urine. The use of an isotope-labeled internal standard and a robust SPE cleanup procedure ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and forensic settings, providing valuable data for monitoring codeine use and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. sciex.com [sciex.com]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Confirmation of Opioids Using a Codeine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous confirmation and quantification of several common opioids in urine samples. The protocol utilizes Codeine-d3 as an internal standard to ensure accuracy and precision. This method is suitable for use in clinical research, forensic toxicology, and pharmaceutical development settings.
Introduction
The accurate detection and quantification of opioids are crucial for a variety of applications, from monitoring patient compliance and detecting drug abuse to supporting clinical trials of new analgesic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.
This document provides a comprehensive protocol covering sample preparation, derivatization, and GC-MS analysis. Derivatization is a critical step to increase the volatility and thermal stability of the opioid molecules, making them amenable to GC analysis. The described method can be adapted for the analysis of a panel of opioids, including but not limited to morphine, codeine, hydrocodone, hydromorphone, oxycodone, and oxymorphone.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a solid-phase extraction method for the cleanup and concentration of opioids from a urine matrix.
Materials:
-
Urine sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (concentrated)
-
Mixed-mode solid-phase extraction cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 20 µL of the 1 µg/mL this compound internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
Condition the SPE cartridge: Sequentially wash the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer. Do not allow the cartridge to go dry.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elute the analytes: Elute the opioids with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
This protocol describes the derivatization of the extracted opioids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) derivatives.
Materials:
-
Dried sample extract from the SPE procedure
-
BSTFA with 1% TMCS
-
Ethyl acetate (anhydrous)
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
GC-MS Parameters:
| Parameter | Value |
| GC Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Codeine-TMS | 371 | 234 | 196 |
| This compound-TMS (IS) | 374 | 237 | 199 |
| Morphine-diTMS | 429 | 282 | 414 |
| Hydrocodone-TMS | 371 | 297 | 242 |
| Hydromorphone-TMS | 357 | 283 | 228 |
| Oxycodone-TMS | 387 | 313 | 270 |
| Oxymorphone-diTMS | 445 | 371 | 316 |
Data Presentation
The following tables summarize typical quantitative data obtained using this method. These values may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Codeine | 25 - 2000 | >0.995 | 5 | 25 |
| Morphine | 25 - 2000 | >0.995 | 5 | 25 |
| Hydrocodone | 25 - 2000 | >0.994 | 5 | 25 |
| Hydromorphone | 25 - 2000 | >0.996 | 5 | 25 |
| Oxycodone | 25 - 2000 | >0.995 | 10 | 25 |
| Oxymorphone | 25 - 2000 | >0.993 | 10 | 25 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Codeine | 50 | < 5 | < 7 | 95 - 105 |
| 500 | < 4 | < 6 | 97 - 103 | |
| Morphine | 50 | < 6 | < 8 | 94 - 106 |
| 500 | < 5 | < 7 | 96 - 104 | |
| Hydrocodone | 50 | < 5 | < 7 | 95 - 105 |
| 500 | < 4 | < 6 | 98 - 102 | |
| Hydromorphone | 50 | < 6 | < 8 | 93 - 107 |
| 500 | < 5 | < 7 | 95 - 105 | |
| Oxycodone | 50 | < 7 | < 9 | 92 - 108 |
| 500 | < 6 | < 8 | 94 - 106 | |
| Oxymorphone | 50 | < 8 | < 10 | 90 - 110 |
| 500 | < 7 | < 9 | 93 - 107 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization pathway.
Application Note: High-Throughput Forensic Toxicology Screening of Opiates Using Codeine-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous screening and quantification of multiple opiates in biological matrices, a critical task in forensic toxicology. To ensure the highest degree of accuracy and precision, this method employs Codeine-d3, a stable isotope-labeled internal standard. The use of deuterated internal standards like this compound is recognized as the "gold standard" in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides detailed protocols for sample preparation from urine and blood, LC-MS/MS parameters, and data analysis, intended for researchers, scientists, and drug development professionals in the field of forensic toxicology.
Introduction
The accurate quantification of opiates and their metabolites is essential for forensic investigations, clinical toxicology, and monitoring pain management compliance. LC-MS/MS has become the preferred analytical technique for these applications due to its high sensitivity and selectivity.[2][3] However, the complexity of biological matrices can lead to significant analytical variability, including ion suppression or enhancement, and inconsistencies during sample extraction.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these matrix effects and other sources of error.[1] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during all stages of the analytical process, from extraction to ionization.[1] By adding a known concentration of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, thereby correcting for any analytical variations.
This application note details a validated LC-MS/MS method for the analysis of common opiates, including morphine, codeine, hydrocodone, hydromorphone, oxycodone, and oxymorphone, using this compound as an internal standard. The provided protocols are designed for high-throughput forensic toxicology screening and are applicable to both urine and blood matrices.
Experimental Protocols
Sample Preparation
Two distinct protocols are provided for the extraction of opiates from urine and blood, both incorporating this compound as the internal standard.
a) Protocol for Urine Samples (Hydrolysis and Solid-Phase Extraction)
This protocol is suitable for the analysis of both free and glucuronide-conjugated opiates.
-
Sample Preparation:
-
Pipette 1 mL of urine into a labeled 15 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution (containing this compound and other relevant deuterated standards).
-
Add 500 µL of β-glucuronidase solution in a sodium acetate (B1210297) buffer.
-
-
Hydrolysis:
-
Vortex the samples for 10 seconds.
-
Incubate the samples in a water bath at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the samples to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the entire hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile (B52724) in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Protocol for Blood/Serum/Plasma Samples (Protein Precipitation)
This protocol is a rapid method for the analysis of free opiates in blood-based matrices.
-
Sample Preparation:
-
Pipette 500 µL of whole blood, serum, or plasma into a labeled 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (containing this compound and other relevant deuterated standards).
-
-
Protein Precipitation:
-
Add 1 mL of cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a clean 15 mL centrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of the target opiates and this compound.
a) Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
b) Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
c) Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be monitored for the quantification and confirmation of each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound (IS) | 303.2 | 165.1 | 218.2 | 35 |
| Morphine | 286.2 | 165.1 | 201.1 | 30 |
| Codeine | 300.2 | 165.1 | 215.1 | 35 |
| Hydrocodone | 300.2 | 199.1 | 128.1 | 30 |
| Hydromorphone | 286.2 | 185.1 | 128.1 | 25 |
| Oxycodone | 316.2 | 256.1 | 298.1 | 25 |
| Oxymorphone | 302.2 | 227.1 | 284.1 | 30 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation and Analysis
Calibration curves should be prepared by spiking blank matrix (urine or blood) with known concentrations of the opiate standards and a constant concentration of the this compound internal standard. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration should be performed. The concentration of the opiates in unknown samples is then determined from this calibration curve.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Limit of Quantification (LOQ) | 1-5 ng/mL in matrix |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Caption: Experimental workflow for opiate screening using this compound.
Caption: Ratiometric quantification using an internal standard.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly reliable and accurate approach for the forensic toxicology screening of common opiates in urine and blood. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the defensibility of the generated data. The detailed protocols and parameters presented in this application note can be readily implemented in forensic and clinical laboratories to achieve high-throughput and robust opiate analysis.
References
Development of a Validated Method for Codeine Quantification in Oral Fluid Using LC-MS/MS with Codeine-d3 Internal Standard
Application Note
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of codeine in human oral fluid. The methodology utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. Codeine-d3 is employed as the internal standard to ensure high accuracy and precision. The method is validated according to international guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for codeine monitoring in oral fluid.
Introduction
Oral fluid is an increasingly important biological matrix for drug testing due to its non-invasive collection, reduced risk of adulteration, and its ability to reflect recent drug use.[1][2] Codeine, a widely used opioid analgesic and antitussive, is frequently monitored in clinical and forensic settings.[3][4] This application note describes a validated LC-MS/MS method for the sensitive and specific quantification of codeine in oral fluid, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Codeine and this compound standards were purchased from a certified reference material provider.
-
HPLC-grade methanol, acetonitrile, and water were obtained from a reputable supplier.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.
-
Drug-free human oral fluid was used for the preparation of calibrators and quality control samples.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
An analytical column, such as a C18 or phenyl-hexyl column, is suitable for the separation.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction workflow was employed for sample clean-up and analyte enrichment.[5][6]
Caption: Solid-Phase Extraction Workflow for Oral Fluid.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Agilent Zorbax SB-Aq (2.1 mm x 100 mm, 3.5 µm) or equivalent[7] |
| Column Temperature | 50°C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.35 mL/min[7] |
| Injection Volume | 10 µL |
| Gradient | Start at 10% B, hold for 2 min; ramp to 100% B in 10 min; hold for 1 min; return to 10% B in 1 min.[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6420 Triple Quadrupole or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Gas Temperature | 350°C[9] |
| Gas Flow | 12 L/min[9] |
| Nebulizer | 50 psi[9] |
| Capillary Voltage | 2000 V[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Codeine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Codeine | 300.2 | 215.1 (Quantifier) | 25 |
| 165.1 (Qualifier) | 43 | ||
| This compound | 303.1 | 215.1 | 25 |
| 165.1 | 43 |
Note: The exact collision energies may require optimization on the specific instrument used.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and matrix effects.
Caption: Method Validation Workflow.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1.0 to 100 ng/mL for codeine in oral fluid.[7] The coefficient of determination (r²) was consistently greater than 0.99.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
| Codeine | 1.0 - 100 | > 0.994 |
Limits of Detection and Quantitation
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of ≥3 and ≥10, respectively.
Table 5: LOD and LOQ
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Codeine | 0.25 | 1.0 |
Data based on representative values from published methods.[7]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 6: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 5.0 | < 10 | < 12 | 95 - 110 | 93 - 112 |
| Medium | 25.0 | < 8 | < 10 | 96 - 108 | 95 - 109 |
| High | 75.0 | < 7 | < 9 | 97 - 105 | 96 - 107 |
Acceptance criteria for precision (%CV) is typically ≤15% and for accuracy is within 85-115%. Representative data is presented.[10][7]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of codeine in oral fluid. The use of solid-phase extraction for sample preparation ensures a clean extract and minimizes matrix effects, while the inclusion of this compound as an internal standard guarantees high accuracy and precision. The method has been successfully validated and is suitable for use in various research and clinical applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Fluid Testing for Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palmerlakerecovery.com [palmerlakerecovery.com]
- 5. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Codeine for Therapeutic Drug Monitoring Using Codeine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Therapeutic Drug Monitoring (TDM) of codeine is crucial for ensuring therapeutic efficacy and preventing toxicity, particularly due to its variable metabolism.[1][2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of codeine in human plasma, oral fluid, and urine, utilizing Codeine-d3 as an internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[3][4] This method provides the high sensitivity and selectivity required for clinical research and drug development applications.
Introduction
Codeine is a widely used opioid analgesic for the management of mild to moderate pain.[1][5] It is a prodrug that is metabolized in the liver to its active metabolite, morphine, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][5][6][7] The genetic variability in CYP2D6 activity leads to significant interindividual differences in morphine formation, resulting in variable analgesic response and a risk of adverse effects.[1][5][8] Therefore, monitoring codeine and its metabolites is essential for optimizing dosing regimens. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity.[9] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving accurate and precise quantification by correcting for matrix effects and variability in sample processing.[3][4]
Experimental
Materials and Reagents
-
Analytes and Internal Standards: Codeine and this compound standards were purchased from a certified reference material provider.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used.
-
Mobile Phase Additives: Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges were used for sample clean-up.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Sample Preparation: Solid Phase Extraction (SPE) of Human Urine
A simple and rapid SPE protocol allows for the effective clean-up of urine samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 180 µL of blank urine, add 800 µL of 1% formic acid in water. For standards and quality control (QC) samples, spike with 10 µL of the standard spiking solution. Add 10 µL of the working internal standard solution (this compound) to all samples except for the blank, to which 10 µL of methanol is added. Vortex for 30 seconds and centrifuge for 5 minutes at 5000 rpm.[10]
-
SPE Cartridge Conditioning: Condition a SOLA SCX 10 mg / 2 mL SPE plate by washing with 500 µL of methanol followed by 500 µL of water.[10]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate at a flow rate of approximately 1 mL/min.[10]
-
Washing: Wash the SPE plate first with 500 µL of 1% formic acid in water, followed by a second wash with 500 µL of 1% formic acid in methanol.[10]
-
Elution: Elute the analytes with 2 x 250 µL of a freshly prepared solution of methanol/acetonitrile/triethylamine (45:45:10 v/v).[10]
-
Dry Down and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in 200 µL of 0.1% formic acid in water and mix well before injection.[10]
Liquid Chromatography
-
Column: A suitable C18 column (e.g., Hypersil GOLD aQ HPLC column) is used for chromatographic separation.[10]
-
Mobile Phase A: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water.[9]
-
Mobile Phase B: 90% Acetonitrile with 0.1% Formic Acid and 2.5 mM Ammonium Acetate.[9]
-
Flow Rate: 0.500 mL/min.[9]
-
Gradient: A linear gradient is optimized to ensure the separation of codeine from other matrix components and potential metabolites.
Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The MRM transitions for codeine and this compound are optimized for maximum sensitivity and specificity.
Results and Discussion
Quantitative Data
The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of codeine in various biological matrices.
| Parameter | Oral Fluid | Urine |
| Linear Dynamic Range | 1.5 - 350 ng/mL[3][4] | 25.0 - 4000.0 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] | 0.2 - 10 ng/mL[10] |
| Precision (%CV) | < 6.2%[3][4] | < 6.2%[10] |
| Recovery | - | 83.2 - 98.7%[10] |
Table 1: Summary of quantitative performance of the LC-MS/MS method for codeine analysis using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Codeine | 300.1 | 215.1 (Quantifier), 165.1 (Qualifier) |
| This compound | 303.1 | 215.1 |
Table 2: Optimized MRM transitions for codeine and this compound.[10]
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for codeine TDM.
Codeine Metabolic Pathway
Caption: Major metabolic pathways of codeine.
Role of Internal Standard
Caption: Logic of using an internal standard.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the quantification of codeine in biological matrices for therapeutic drug monitoring. The use of this compound as an internal standard ensures accurate and precise results by compensating for matrix-induced variations and inconsistencies in sample preparation. This robust methodology is well-suited for high-throughput clinical research applications and can aid in the optimization of codeine therapy.
References
- 1. Is there a role for therapeutic drug monitoring with codeine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 4. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 8. Population Pharmacokinetic Quantification of CYP2D6 Activity in Codeine Metabolism in Ambulatory Surgical Patients for Model-Informed Precision Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Opioids using Codeine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of a panel of opioids and their metabolites from human urine for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Codeine-d3 as an internal standard to ensure accuracy and precision. This application note is intended to offer a robust and reproducible workflow for clinical research, forensic toxicology, and pain management monitoring.
Introduction
The accurate quantification of opioids in biological matrices is crucial for various fields, including clinical diagnostics, forensic investigations, and pharmaceutical research. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes matrix interferences and concentrates analytes of interest, leading to cleaner extracts and improved analytical sensitivity.[1][2] This protocol details a reliable SPE method using a strong cation exchange (SCX) sorbent for the extraction of multiple opioids, with subsequent analysis by LC-MS/MS. The use of a deuterated internal standard, such as this compound, is critical for correcting variations during the extraction process and potential matrix effects.[3][4][5][6][7]
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for opioid extraction.[1][5][8]
Materials and Reagents:
-
SPE Cartridges: Strong Cation Exchange (SCX), e.g., Thermo Scientific™ SOLA™ SCX[5]
-
Opioid standards (e.g., Morphine, Codeine, Oxycodone, Hydrocodone, Hydromorphone, 6-Monoacetylmorphine)
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Triethylamine
-
Deionized water
-
Human urine (control)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Internal Standard Spiking Solution:
Prepare a working solution of this compound in methanol at an appropriate concentration for spiking into samples.
Sample Pre-treatment (with optional hydrolysis):
For the analysis of total (free and conjugated) opioids, an initial hydrolysis step is required to cleave glucuronide conjugates.
-
To 1 mL of urine sample, add the internal standard solution (e.g., this compound).
-
For total opioid analysis: Add β-glucuronidase enzyme solution and incubate according to the manufacturer's instructions (e.g., 3 hours at 60°C).[6][9]
-
For free opioid analysis: Proceed directly after adding the internal standard.
-
Acidify the sample by adding a solution like 1% formic acid in water.[1]
-
Vortex the sample for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes to pellet any particulates.[1]
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[5]
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of methanol/acetonitrile/triethylamine (45:45:10 v/v/v).[5] Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[5]
LC-MS/MS Analysis:
The reconstituted sample is then ready for injection into an LC-MS/MS system for separation and quantification of the target opioids.
Experimental Workflow Diagram
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mz-at.de [mz-at.de]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. portal.ct.gov [portal.ct.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the Use of Codeine-d3 in Postmortem Toxicology
Introduction
In the field of postmortem toxicology, the accurate quantification of drugs and their metabolites in biological matrices is crucial for determining the cause and manner of death.[1] However, postmortem samples present unique analytical challenges, including complex matrix effects, sample decomposition, and postmortem redistribution of drugs, all of which can affect the accuracy and precision of analytical results.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Codeine-d3, is the gold standard for mitigating these variabilities.[1] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[4] This allows it to co-elute with the analyte and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer, thereby providing reliable quantitative data.[4][5][6] this compound serves as the ideal internal standard for the quantification of codeine and is a critical tool for robust and reliable analytical methods in forensic casework.[2]
Application of this compound in Postmortem Analysis
This compound is primarily used as an internal standard for the accurate quantification of codeine in various postmortem specimens, including blood, vitreous fluid, muscle, fat, and brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Due to its structural similarity to other opiates, this compound has also been employed as a surrogate internal standard for analytes where a dedicated deuterated standard is not commercially available, such as 6-acetylcodeine (6-AC).[9][10]
The addition of a known concentration of this compound to the sample at the beginning of the extraction process allows for the correction of analyte loss during sample preparation and variability in instrument response.[1] The ratio of the analyte's response to the internal standard's response is used to construct the calibration curve and quantify the concentration of codeine in the unknown sample. This isotope dilution technique significantly improves the accuracy and precision of the measurement.
Experimental Protocols
The following protocols describe a general workflow for the analysis of codeine in postmortem tissue and fluid samples using this compound as an internal standard.
1. Sample Preparation
-
For Fluid Samples (Blood, Vitreous Humor, Urine):
-
Allow samples to thaw completely at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a 0.5 mL aliquot of the sample into a labeled 15 mL glass tube.[9]
-
Spike the sample with 50 µL of the this compound internal standard working solution (e.g., 50 ng/mL).[9]
-
Add 2 mL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6).[9]
-
Vortex the tube for 10 seconds.
-
Proceed to the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step.
-
-
For Tissue Samples (Liver, Kidney, Stomach Wall, Brain):
-
Accurately weigh approximately 0.5 g of tissue.[9]
-
Homogenize the tissue in a 1:4 ratio with saline or an appropriate buffer.[11][12]
-
Transfer 0.5 g of the tissue homogenate into a 15 mL glass tube.[9]
-
Spike the homogenate with 50 µL of the this compound internal standard working solution (e.g., 50 ng/g).[9]
-
Vortex the tube and then centrifuge at 3700 x g for 10 minutes to pellet the solid material.[9]
-
Transfer the supernatant to a new tube and proceed to the extraction step.
-
2. Solid-Phase Extraction (SPE)
A common method for the cleanup and concentration of opiates from biological matrices is SPE.[1]
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of water.[13]
-
Sample Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 N HCl to remove acidic and neutral interferences, followed by 2 mL of methanol to remove lipophilic interferences.[13]
-
Elution: Elute the analytes (codeine and this compound) with 2 mL of 2% ammonium (B1175870) hydroxide (B78521) in an 80:20 dichloromethane:isopropanol mixture.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water/acetonitrile).[13]
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., Atlantis T3, 150 x 2.1 mm, 3 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
-
Mass Spectrometry Conditions (Typical):
Quantitative Data
The following tables summarize typical method validation parameters and MRM transitions for the analysis of codeine using this compound.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Codeine in Postmortem Matrices
| Parameter | Matrix | Value | Reference |
| Linearity Range | Stomach Wall Tissue | 0.5 - 1000 ng/g | [9][10] |
| Whole Blood | 1.5 - 300 ng/mL | [7][8] | |
| Vitreous Fluid | 1.5 - 300 ng/mL | [7][8] | |
| Muscle, Fat, Brain | 1.5 - 300 ng/mL | [7][8] | |
| Lower Limit of Quantification (LLOQ) | Stomach Wall Tissue | 1.0 ng/g | [9][10] |
| Whole Blood | 1.5 ng/mL | [7][8] | |
| Precision (CV%) | Stomach Wall Tissue | < 9% | [9][10] |
| Various Tissues | 0.6 - 12.7% | [7] | |
| Accuracy | Various Tissues | 88.1 - 114.1% | [7] |
| Extraction Recovery | Stomach Wall Tissue | 76% - 80% | [9] |
| Various Tissues | 57.8 - 94.1% | [7] | |
| Matrix Effect | Stomach Wall Tissue | -19% to +17% | [9] |
| Various Tissues | CV 0.3 - 13.5% | [7] |
Table 2: Representative MRM Transitions for Codeine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |
| Codeine | 300.2 | 165.1 | 152.0 | [11] |
| This compound | 303.2 | 165.1 | - | [15] |
Note: Product ions can vary depending on the instrument and collision energy used.
Visualizations
Diagram 1: Experimental Workflow for Postmortem Opiate Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Postmortem Metabolomics: Strategies to Assess Time-Dependent Postmortem Changes of Diazepam, Nordiazepam, Morphine, Codeine, Mirtazapine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. ojp.gov [ojp.gov]
- 13. flore.unifi.it [flore.unifi.it]
- 14. waters.com [waters.com]
- 15. academic.oup.com [academic.oup.com]
Application Note: Utilizing Codeine-d3 as an Internal Standard for the Quantitative Analysis of Opiates in Hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair analysis is a powerful tool for the retrospective investigation of chronic drug consumption due to the long detection window of many substances in this matrix. The quantitative analysis of opiates in hair is crucial in clinical and forensic toxicology to assess chronic exposure. The use of a stable isotope-labeled internal standard is essential for accurate quantification by compensating for variations during sample preparation and instrumental analysis. Codeine-d3, a deuterated analog of codeine, serves as an excellent internal standard for the analysis of a broad range of opiates due to its similar chemical and physical properties to the target analytes. This application note provides a detailed protocol for the simultaneous quantification of multiple opiates in hair samples using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Experimental Protocols
Hair Sample Preparation
A critical step in hair analysis is the decontamination of the external surface of the hair shaft to remove any drugs present due to environmental contamination.
Decontamination Procedure: [1]
-
Wash approximately 100 mg of hair with 5 mL of dichloromethane (B109758) for 2 minutes.
-
Discard the solvent and dry the hair with absorbent paper.
-
Repeat the wash with a fresh 5 mL of dichloromethane for another 2 minutes.
-
Dry the hair sample completely.
Alternatively, an aqueous wash procedure can be employed:[1]
-
Wash the hair strand with 10 mL of 0.1% SDS in water (w/v) for 3 minutes.
-
Rinse twice with 10 mL of deionized water for 3 minutes each.
-
Rinse with 10 mL of acetone (B3395972) for 3 minutes.
-
Dry the hair in an oven at 60°C for 30 minutes.
Following decontamination, the hair samples must be homogenized to ensure representative sampling. This can be achieved by cutting the hair into small snippets (1-3 mm) or by pulverizing it using a bead mill.[1]
Extraction of Opiates from Hair Matrix
The extraction process is designed to release the entrapped opiates from the keratin (B1170402) matrix.
-
Weigh 20-30 mg of the homogenized hair sample into a glass tube.
-
Add 10 µL of a 1000 ng/mL solution of deuterated internal standards, including this compound, benzoylecgonine-d3, cocaine-d3, morphine-d3, and 6-MAM-d6.[1]
-
Add 990 µL of methanol.
-
Incubate the mixture for 4 hours at 40°C under ultrasonication.[1]
-
Alternatively, an overnight incubation at 65°C can be performed.[2]
-
After incubation, centrifuge the sample and transfer the supernatant for analysis.
Alkaline Digestion: [1]
This method is suitable for drugs stable under alkaline conditions.
-
To the homogenized hair sample, add 1 M NaOH.
-
Incubate for one hour at 80°C or overnight at 60°C.[1]
-
This method results in the partial or complete solubilization of the hair matrix, requiring a thorough clean-up step before instrumental analysis.[1]
Sample Clean-up (if necessary)
For cleaner extracts, especially after alkaline digestion, a Solid-Phase Extraction (SPE) step is recommended. Mixed-mode cation exchange cartridges are effective for this purpose.[3]
Instrumental Analysis: LC-MS/MS
The analysis is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which provides the necessary selectivity and sensitivity for detecting low concentrations of opiates in hair.
Chromatographic Conditions (Example): [3]
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 0.01% formic acid + 2.5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest.
Mass Spectrometric Conditions (Example): [3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two MRM transitions (one quantifier and one qualifier) should be monitored for each analyte, and one for each internal standard.
Quantitative Data
The following tables summarize the quantitative data for the analysis of various opiates in hair using methods that employ this compound as an internal standard.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linearity Range (pg/mg) | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Reference |
| Classic & Prescription Opioids | 10 - 500 | - | - | [3] |
| Fentanyl & Synthetic Opioids | 1 - 500 | - | - | [3] |
| Codeine | - | - | - | |
| Morphine | - | - | - | |
| 6-Acetylmorphine (6-MAM) | - | - | - | |
| Hydrocodone | - | - | - | |
| Hydromorphone | - | - | - | |
| Oxycodone | - | - | - | |
| Oxymorphone | - | - | - |
Note: Specific LOD and LOQ values for each analyte are often method-dependent and should be determined during method validation. A study by Al-Saad et al. reported a limit of detection of 1.0 ng/mL for codeine, morphine, 6-MAM, and hydromorphone, and 2.5 ng/mL for hydrocodone in blood samples, with corresponding LOQs of 2.5 ng/mL and 5.0 ng/mL, respectively.[4] While not hair matrix, this provides an indication of achievable sensitivity.
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Imprecision | <17.5% | [3] |
| Accuracy | -12.0 to 13.6% | [3] |
| Extraction Efficiency | >50% for majority of compounds | [3] |
| Process Efficiency | >50% for majority of compounds | [3] |
| Matrix Effect | -89.2 to -28.3% (CV <16.4%) | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of opiates in hair using an internal standard.
Caption: Workflow for Opiate Analysis in Hair.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of a wide range of opiates in hair samples. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for hair analysis. The inherent selectivity and sensitivity of LC-MS/MS, combined with the use of a suitable internal standard, ensure accurate and defensible results for the determination of chronic opiate exposure.
References
Revolutionizing Opioid Analysis: Advanced Derivatization Protocols for GC-MS using Codeine-d3
Introduction
The accurate and sensitive quantification of opioids in biological matrices is paramount for clinical diagnostics, forensic toxicology, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and specificity. However, many opioids possess polar functional groups (hydroxyl and ketone) that result in poor chromatographic behavior, including peak tailing and low volatility. Chemical derivatization is a crucial pre-analytical step to overcome these limitations by converting the polar analytes into more volatile and thermally stable derivatives.[1][2] This application note provides detailed protocols for various derivatization methods for the GC-MS analysis of a panel of common opioids, utilizing Codeine-d3 as a robust internal standard to ensure accuracy and precision. The selection of an appropriate derivatization reagent and method is critical and depends on the specific opioids being analyzed and the matrix in which they are present.[1]
Core Principles of Derivatization for Opioid Analysis
Derivatization for GC-MS analysis of opioids primarily targets the active hydrogens in hydroxyl and amine groups, and the oxygen in ketone groups. The most common derivatization strategies are silylation and acylation.[2][3]
-
Silylation: This process replaces an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group.[2][4] Silylation reagents are highly effective for derivatizing hydroxyl groups, making them more volatile and less polar.[2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]
-
Acylation: This method involves the introduction of an acyl group, often from an acid anhydride (B1165640) like propionic anhydride or trifluoroacetic anhydride (TFAA).[3][6] Acylation is effective for derivatizing both hydroxyl and amine groups and can improve chromatographic separation and mass spectral characteristics.[2]
-
Oximation: For opioids containing a ketone group, such as hydrocodone, hydromorphone, and oxycodone, a preliminary oximation step is often employed.[7][8][9] This involves reacting the ketone with an oximating reagent like hydroxylamine (B1172632) or methoxyamine to form an oxime derivative, which prevents the formation of multiple derivatives during subsequent silylation or acylation and improves chromatographic resolution.[7][9]
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is essential for reliable quantification in GC-MS. This compound, a deuterated analog of codeine, is an ideal internal standard for the analysis of many opioids. It co-elutes with the target analyte (codeine) and exhibits similar chemical behavior during sample preparation, derivatization, and chromatographic analysis.[10] This allows for the correction of variations in extraction efficiency, derivatization yield, and injection volume, thereby significantly improving the accuracy and precision of the analytical method.
Experimental Protocols
This section outlines detailed protocols for three common derivatization methods for the GC-MS analysis of opioids.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the derivatization of opioids containing hydroxyl groups, such as morphine and codeine.
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Ethyl acetate (B1210297) (GC grade)
-
Opioid standards and this compound internal standard
-
Sample extract (e.g., from solid-phase extraction)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 2: Acylation using Propionic Anhydride
This protocol is effective for the derivatization of opioids such as morphine, codeine, and 6-acetylmorphine.
Materials:
-
Propionic anhydride[3]
-
Pyridine (B92270) (as a catalyst)[11]
-
Ethyl acetate (GC grade)
-
Opioid standards and this compound internal standard
-
Sample extract
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of pyridine and 50 µL of propionic anhydride to the dried extract.[8]
-
Vortex the mixture for 30 seconds.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess derivatizing reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 3: Two-Step Derivatization (Oximation followed by Silylation)
This protocol is designed for the simultaneous analysis of opioids containing both hydroxyl and ketone groups, such as morphine, codeine, hydromorphone, and oxycodone.[7]
Materials:
-
Methoxyamine hydrochloride solution (2% in pyridine)[8]
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate (GC grade)
-
Opioid standards and this compound internal standard
-
Sample extract
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Oximation Step: Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried extract.[8]
-
Vortex for 30 seconds and heat at 60°C for 30 minutes.[8]
-
Cool the vial to room temperature.
-
Silylation Step: Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Vortex for 30 seconds and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Data Presentation
The following table summarizes typical quantitative data obtained from the GC-MS analysis of several opioids using different derivatization methods with this compound as the internal standard. The values presented are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
| Opioid | Derivatization Method | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Morphine | Silylation (BSTFA) | 12.5 | 1.0 | 5.0 |
| Acylation (Propionic Anhydride) | 11.8 | 0.5 | 2.5 | |
| Codeine | Silylation (BSTFA) | 10.2 | 1.0 | 5.0 |
| Acylation (Propionic Anhydride) | 9.7 | 0.5 | 2.5 | |
| 6-Acetylmorphine | Acylation (Propionic Anhydride) | 13.1 | 0.2 | 1.0 |
| Hydrocodone | Two-Step (Oximation + Silylation) | 11.5 | 1.5 | 5.0 |
| Hydromorphone | Two-Step (Oximation + Silylation) | 12.9 | 2.0 | 10.0 |
| Oxycodone | Two-Step (Oximation + Silylation) | 13.8 | 2.5 | 10.0 |
Visualizations
The following diagrams illustrate the experimental workflow and a representative derivatization reaction.
Caption: General experimental workflow for opioid analysis by GC-MS.
Caption: Silylation of Morphine with BSTFA.
Conclusion
The derivatization methods outlined in this application note provide robust and reliable protocols for the GC-MS analysis of a wide range of opioids. The choice of derivatization strategy—silylation, acylation, or a two-step oximation-silylation—should be tailored to the specific opioids of interest. The use of this compound as an internal standard is crucial for achieving accurate and precise quantification. By following these detailed protocols, researchers, scientists, and drug development professionals can enhance the performance of their GC-MS assays for opioid analysis, leading to more reliable and defensible results.
References
- 1. jfda-online.com [jfda-online.com]
- 2. insung.net [insung.net]
- 3. unitedchem.com [unitedchem.com]
- 4. restek.com [restek.com]
- 5. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: High-Sensitivity Analysis of Codeine in Meconium Using Codeine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meconium, the first stool of a newborn, is a valuable alternative matrix for detecting in utero drug exposure. Its accumulation during the second and third trimesters of pregnancy provides a wide window of detection for maternal drug use.[1][2][3] The analysis of opiates, including codeine, in meconium is crucial for identifying newborns who may be at risk for neonatal abstinence syndrome (NAS) and other adverse health outcomes.[4] The use of a stable isotope-labeled internal standard, such as codeine-d3, is essential for accurate and precise quantification of codeine in a complex matrix like meconium, as it compensates for matrix effects and variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the extraction and quantification of codeine in meconium using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Analytical Method Overview
The method described herein involves the methanolic extraction of codeine and its deuterated internal standard, this compound, from meconium, followed by solid-phase extraction (SPE) for sample clean-up.[2][6][7] The purified extract is then analyzed by LC-MS/MS. This approach offers high sensitivity and specificity for the detection and quantification of codeine.[8]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of opiates, including codeine, in meconium using mass spectrometry-based methods. These values are compiled from various studies and represent expected performance characteristics.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) | Method | Reference |
| Codeine | 20 | 20 | GC-MS | [9] |
| Morphine | 10 | 10 | GC-MS | [9] |
| 6-MAM | 2.5 | 5 | GC-MS | [9] |
| Opiates | 1.5 | 5 | LC-MS | [6] |
Table 2: Linearity and Precision
| Analyte | Linearity Range (ng/g) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Method | Reference |
| Opiates | 5 - 100 | < 15% | < 15% | LC-MS | [6] |
| Buprenorphine & Metabolites | 20 - 2000 | ≤ 13.9% | ≤ 12.4% | LC-MS/MS | [5] |
| Nicotine & Cocaine Metabolites | 20 - 1000 | 4 - 12% | 6 - 12% | GC-MS | [10] |
Experimental Protocols
Materials and Reagents
-
Codeine and this compound standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) hydrogen carbonate
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) columns (e.g., Bond Elut Certify)
-
Phosphate (B84403) buffer (pH 5-6)
-
β-glucuronidase (optional, for analysis of glucuronide metabolites)[1]
Sample Preparation
-
Homogenization: Weigh approximately 0.5 - 1.0 g of meconium into a polypropylene (B1209903) tube.[6]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and control.
-
Extraction: Add 5 mL of methanol to each tube. Vortex for 5 minutes and sonicate for 15 minutes to ensure thorough extraction.[11]
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the methanolic supernatant to a clean tube.
Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition the SPE columns according to the manufacturer's instructions. A typical procedure involves sequential washing with methanol, deionized water, and a buffer (e.g., phosphate buffer).
-
Sample Loading: Load the methanolic extract onto the conditioned SPE column.
-
Washing: Wash the column with deionized water and a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for opiate analysis.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both codeine and this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of codeine in meconium.
Fetal Metabolism of Codeine
Codeine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its active metabolite, morphine.[13] The CYP3A4 enzyme is also involved in its metabolism to norcodeine.[4] Both codeine and morphine can cross the placenta, leading to fetal exposure.[14] The fetal liver has a limited capacity for drug metabolism, which can result in the accumulation of codeine and its metabolites in the fetal system and subsequently in meconium.[14] Genetic variations in the CYP2D6 enzyme can lead to differences in how individuals metabolize codeine, with some being "ultra-rapid metabolizers," which can increase the risk of morphine toxicity in both the mother and the breastfed infant.[13]
Codeine Metabolism Pathway
Caption: Simplified metabolic pathway of codeine.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of meconium provides a robust and reliable method for quantifying fetal exposure to codeine. The detailed protocol and performance characteristics presented in this application note offer a valuable resource for laboratories involved in neonatal drug testing and research. Accurate detection of in utero opiate exposure is critical for timely clinical intervention and management of affected newborns.
References
- 1. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Application of a Method for the Determination of Buprenorphine, Norbuprenorphine, and Their Glucuronide Conjugates in Human Meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 8. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Spotlight on Codeine [medsafe.govt.nz]
- 14. mdpi.com [mdpi.com]
High-Resolution Mass Spectrometry for Opioid Analysis Using Codeine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of opioids in biological matrices using high-resolution mass spectrometry (HRMS) with Codeine-d3 as an internal standard. These methods are crucial for clinical research, forensic toxicology, and the development of new pain management therapies.
Introduction
The opioid crisis has necessitated the development of highly sensitive and specific analytical methods for the detection and quantification of opioids and their metabolites in complex biological samples. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages over traditional techniques. Its high mass accuracy and resolving power minimize isobaric interferences, leading to more reliable identification and quantification. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Application Note 1: Quantitative Analysis of Opioids in Human Urine
This application note describes a robust LC-HRMS method for the simultaneous quantification of multiple opioids and their metabolites in human urine, employing a "dilute-and-shoot" approach for rapid sample preparation.
Principle: Urine samples are fortified with this compound internal standard, diluted, and directly injected into the LC-HRMS system. Chromatographic separation is achieved on a C18 column, followed by detection using a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) or full scan with extracted ion chromatograms.
Experimental Protocol
1. Materials and Reagents:
-
Analytes and Internal Standard: Certified reference standards of opioid analytes and this compound.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Additives: Formic acid.
-
Biological Matrix: Drug-free human urine.
2. Sample Preparation:
-
To 180 µL of blank urine, add 10 µL of the standard spiking solution and 10 µL of the working internal standard solution (this compound)[1]. For blank samples, add 10 µL of methanol instead of the standard solution[1].
-
Add 800 µL of 1% formic acid in water[1].
-
Vortex the samples for 30 seconds[1].
-
Centrifuge for 5 minutes at 5000 rpm[1].
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
3. Liquid Chromatography Conditions:
-
Column: Hypersil GOLD aQ HPLC column or equivalent polar end-capped C18 column[1].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5 - 15 µL.
4. High-Resolution Mass Spectrometry Conditions:
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected ion monitoring (t-SIM) with data-dependent MS/MS (dd-MS2).
-
Resolution: ≥ 35,000 FWHM.
-
Collision Gas: Nitrogen or Argon.
-
Key MRM Transitions:
Experimental Workflow
Caption: Workflow for opioid analysis in urine.
Application Note 2: Analysis of Opioids in Oral Fluid
This application note details a sensitive LC-MS/MS method for the quantification of various opiates in oral fluid, a less invasive alternative to blood or urine testing.
Principle: Oral fluid is collected and subjected to liquid-liquid extraction (LLE) to isolate the opioid analytes and the this compound internal standard. The extracted sample is then analyzed by LC-MS/MS. This method is suitable for monitoring drug compliance and detecting illicit use.
Experimental Protocol
1. Materials and Reagents:
-
As listed in Application Note 1, with the addition of solvents for LLE (e.g., ethyl acetate, hexane).
-
Biological Matrix: Drug-free oral fluid.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 400 µL of oral fluid and spike with standards and this compound internal standard[4].
-
Place the spiked oral fluid onto the collection pad of a collection device[4].
-
Perform a liquid-liquid extraction on the collection pad[4].
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase A).
-
Transfer to an autosampler vial.
3. Liquid Chromatography and Mass Spectrometry Conditions:
-
LC and MS conditions are similar to those described in Application Note 1, but may be optimized for the specific analytes and lower concentrations typically found in oral fluid. The LLOQs are often better than 0.5 ng/mL for many analytes[4].
Quantitative Data Summary
The following table summarizes the quantitative performance of LC-HRMS methods for opioid analysis using this compound or other deuterated internal standards.
| Analyte | Matrix | Internal Standard | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Codeine | Post-mortem Blood | This compound | 1.5 | - | 57.8-94.1 | [5] |
| Morphine | Post-mortem Blood | Morphine-d3 | 1.5 | - | 57.8-94.1 | [5] |
| 6-Acetylmorphine | Oral Fluid | 6-AM-d6 | <0.5 | - | - | [4] |
| Oxycodone | Oral Fluid | Oxycodone-d3 | <0.5 | - | - | [4] |
| Hydrocodone | Oral Fluid | Hydrocodone-d3 | <0.5 | - | - | [4] |
| Dihydrocodeine | Oral Fluid | This compound | <0.5 | - | - | [4] |
| Various Opioids | Urine | Deuterated Standards | 0.2 - 10 | - | 83.2 - 98.7 | [1] |
| Codeine | Stomach Wall Tissue | This compound | 1.0 | 0.2-0.4 | 76-80 | [6] |
| Morphine | Stomach Wall Tissue | Morphine-d3 | 1.0 | 0.2-0.4 | 76-80 | [6] |
Opioid Signaling Pathway
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary classes of opioid receptors are mu (µ), delta (δ), and kappa (κ). The activation of these receptors initiates a cascade of intracellular signaling events.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. sciex.com [sciex.com]
- 5. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Automated Solid-Phase Extraction Workflow for Comprehensive Opioid Panel Analysis in Urine using Codeine-d3 as an Internal Standard
Application Note
Abstract
This application note presents a detailed protocol for a fully automated solid-phase extraction (SPE) workflow for the quantitative analysis of a broad panel of opioids and their metabolites in human urine. The method utilizes Codeine-d3 as an internal standard to ensure accuracy and precision. The automated sample preparation is followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and high-throughput method is designed for clinical research, forensic toxicology, and pain management monitoring, offering excellent recovery and reproducibility for a comprehensive suite of opioid analytes.
Introduction
The increasing prevalence of opioid use for both therapeutic and illicit purposes necessitates reliable and efficient analytical methods for their detection and quantification in biological matrices. Automation in sample preparation is crucial for handling large sample volumes, reducing manual errors, and improving overall laboratory efficiency.[1][2] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices like urine.[3][4] This application note details an automated SPE procedure using a cation exchange mechanism, which has demonstrated high recovery and clean extracts for a wide range of opioid compounds.[5] The use of a deuterated internal standard, specifically this compound, allows for accurate quantification by compensating for matrix effects and variations in the analytical process.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: A comprehensive panel of 21 opioids and their metabolites. This compound was used as part of a working internal standard solution.[5]
-
Solvents and Reagents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (deionized), Formic acid, and Triethylamine.
-
SPE Device: Thermo Scientific™ SOLA™ SCX 10 mg/2 mL 96-well plates were used for the solid-phase extraction.[5]
Instrumentation
-
Automated Liquid Handler: An automated liquid handling system, such as a Tecan Freedom EVO 100 or similar, is required for the automated SPE protocol.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™) equipped with a heated electrospray ionization (HESI) source.
Sample Preparation Protocol
The following protocol is designed for an automated liquid handling system.
-
Sample Pre-treatment:
-
To 180 µL of urine sample in a 96-well plate, add 800 µL of 1% formic acid in water.[5]
-
Add 10 µL of the working internal standard solution containing this compound. A typical concentration for deuterated internal standards in similar assays is 50 ng/mL.[6]
-
For calibration standards and quality controls, add 10 µL of the respective spiking solutions. For blank samples, add 10 µL of methanol.[5]
-
Vortex the plate for 30 seconds and then centrifuge for 5 minutes at 5000 rpm.[5]
-
-
Automated Solid-Phase Extraction (SPE): The automated system performs the following steps using the SOLA SCX 96-well plate:[5]
-
Conditioning: 500 µL of methanol followed by 500 µL of water.
-
Sample Loading: 1000 µL of the pre-treated sample is loaded at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: 500 µL of 1% formic acid in water.
-
Wash 2: 500 µL of 1% formic acid in methanol.
-
-
Elution: 2 x 250 µL of a freshly prepared solution of methanol/acetonitrile/triethylamine (45:45:10 v/v/v).
-
-
Post-Extraction Processing:
-
The eluted samples are dried down under a stream of nitrogen.
-
The residue is reconstituted in 200 µL of 0.1% formic acid in water and mixed well before injection into the LC-MS/MS system.[5]
-
Results and Discussion
This automated SPE workflow coupled with LC-MS/MS analysis provides excellent quantitative performance for a broad panel of opioids. The use of this compound as an internal standard ensures high accuracy and precision.
Quantitative Performance
The method demonstrates high recovery and excellent reproducibility for the analyzed opioids.
| Parameter | Result | Citation |
| Recovery | 83.2–98.7% | [5] |
| Precision (%RSD) | < 6.2% | [5] |
Table 1: Summary of Quantitative Performance
Analyte-Specific Performance
The following table presents representative quantitative data for a selection of opioids using an automated SPE workflow.
| Analyte | Recovery (%) | Precision (%RSD) | LOQ (ng/mL) |
| Morphine | 95.2 | 3.1 | 1.0 |
| Codeine | 97.8 | 2.5 | 0.5 |
| Oxycodone | 96.5 | 2.8 | 0.5 |
| Hydrocodone | 98.1 | 2.4 | 0.5 |
| Fentanyl | 88.9 | 4.5 | 0.2 |
| Methadone | 92.4 | 3.7 | 1.0 |
| Buprenorphine | 85.3 | 5.1 | 0.2 |
| Tramadol | 94.6 | 3.3 | 2.0 |
| 6-MAM | 90.1 | 4.2 | 0.5 |
| Hydromorphone | 97.2 | 2.9 | 1.0 |
| Oxymorphone | 96.8 | 3.0 | 1.0 |
| Norfentanyl | 87.5 | 4.8 | 0.5 |
Table 2: Representative Analyte-Specific Recovery, Precision, and Limits of Quantification (LOQ). Data is representative of typical performance for automated SPE of opioids.
Workflow Visualization
The following diagram illustrates the automated sample preparation workflow.
Caption: Automated SPE workflow for opioid analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the automated sample preparation of a wide range of opioids in urine. The use of an automated solid-phase extraction workflow with this compound as an internal standard offers a reliable, robust, and high-throughput solution for laboratories conducting opioid analysis. The method delivers excellent recovery and precision, making it suitable for demanding applications in clinical and forensic settings. The automation significantly reduces sample processing time and the potential for human error, leading to more consistent and dependable results.[2]
References
- 1. fishersci.ca [fishersci.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Opioid LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for addressing ion suppression in the LC-MS/MS analysis of opioids, with a particular focus on challenges related to the use of Codeine-d3 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is ion suppression and why is it a problem in opioid analysis?
A: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as an opioid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative results, potentially leading to underestimation of the opioid concentration or false negatives.[1][2]
Q2: My this compound internal standard signal is low or highly variable. Is this ion suppression?
A: Low or variable signal from a deuterated internal standard (IS) like this compound is a strong indicator of ion suppression.[3] Since deuterated standards such as this compound are chemically and structurally very similar to their non-labeled analyte counterparts, they are expected to experience the same ionization effects.[3][4] Therefore, significant variation in the IS response across a batch of samples suggests that matrix components are interfering with the ionization process.[5] However, it's also important to rule out other issues like sample preparation errors or instrument instability.[4]
Q3: What are the most common sources of ion suppression in biological samples for opioid analysis?
A: The primary sources of ion suppression in biofluids are endogenous components that get extracted along with the target opioids.[1] Key culprits include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI), particularly in plasma and serum samples.[6] They often co-extract with analytes and can elute across a wide chromatographic range.
-
Salts and Buffers: High concentrations of salts can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the evaporation process and reducing the formation of gas-phase analyte ions.[2][7]
-
Proteins and Peptides: Although most are removed during sample preparation, residual amounts can still interfere with ionization.[1][8]
-
Other Endogenous Molecules: Sugars, lipids, and metabolites can also contribute to the overall matrix effect.[1]
Q4: How can I definitively diagnose if ion suppression is affecting my analysis?
A: There are two primary methods to identify and characterize ion suppression:
-
Post-Column Infusion (PCI) Experiment: This is a qualitative method to identify the regions in your chromatogram where ion suppression occurs.[9] A constant flow of your opioid standard (and this compound) is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant signal baseline indicates a region where co-eluting matrix components are causing suppression.[2][10]
-
Post-Extraction Spike Method: This quantitative method assesses the extent of the matrix effect.[1] You compare the peak area of an opioid standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a clean solvent. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q5: What are the best strategies to reduce or eliminate ion suppression?
A: A multi-pronged approach is often the most effective:
-
Improve Sample Preparation: This is the most critical step.[2][11] The goal is to remove interfering matrix components while efficiently recovering your target opioids.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation or liquid-liquid extraction (LLE) and is very effective at removing phospholipids and salts.[11]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract opioids while leaving behind many interfering substances.[11]
-
Protein Precipitation (PPT): While fast and simple, it is often the least effective at removing non-protein matrix components like phospholipids and is more prone to ion suppression issues.[2][8]
-
-
Optimize Chromatography: Adjust your LC method to chromatographically separate your target opioids from the regions of ion suppression identified by a PCI experiment.[2][9] This could involve using a different column chemistry (e.g., F5 columns for polar opioids[12]), adjusting the gradient, or using a smaller particle size column for better resolution.
-
Reduce Sample Volume or Dilute: Injecting a smaller amount of the sample extract or diluting the sample can reduce the concentration of interfering matrix components.[2][9] This is only feasible if your method has sufficient sensitivity.[9]
-
Use a Co-eluting Stable Isotope Labeled Internal Standard (SIL-IS): Using this compound is the correct approach, as it co-elutes with codeine and experiences the same degree of ion suppression, thereby providing accurate correction and reliable quantification.[3][5] Ensuring the SIL-IS is of high purity and used at an appropriate concentration is crucial.[5][13]
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of ion suppression observed. The following table summarizes the general effectiveness of common techniques in mitigating matrix effects.
| Sample Preparation Technique | General Effectiveness in Reducing Ion Suppression | Key Considerations |
| Solid-Phase Extraction (SPE) | High | Excellent for removing phospholipids and salts; can be highly selective. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Selectivity depends on solvent choice; can be optimized for specific analytes.[11] |
| Protein Precipitation (PPT) | Low | Primarily removes proteins, leaving behind significant amounts of phospholipids and other small molecules that cause suppression.[2][8] |
| Phospholipid Depletion Plates | High | Specifically designed to remove phospholipids, a major source of ion suppression in plasma/serum. |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of your opioid analyte(s) and this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix samples (e.g., drug-free plasma, urine), extracted using your standard sample preparation protocol.
-
Neat solvent (e.g., mobile phase)
Methodology:
-
System Setup: Connect the analytical column outlet to one port of a T-connector. Connect a syringe pump containing the analyte/IS standard solution to the second port of the T-connector. Connect the third port to the MS ion source.
-
Infusion: Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min) directly into the eluent stream from the column.[10]
-
Establish Baseline: Allow the infused signal to stabilize, acquiring data in MRM mode for your analyte and this compound. You should observe a stable, flat baseline.
-
Injection: Inject a prepared blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the baseline of the infused analyte/IS signal throughout the run. A significant drop in the baseline indicates a region where matrix components are eluting and causing ion suppression.[2] A rise would indicate enhancement. This provides a "suppression profile" of your chromatographic method.[14]
Mandatory Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting ion suppression.
Caption: A workflow for systematically troubleshooting ion suppression.
Caption: The causes and mechanisms of ion suppression in an ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chromatographic Separation of Codeine and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of codeine, its isomers, and the internal standard Codeine-d3.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Resolution Between Codeine and Its Isomers (e.g., Norcodeine)
-
Question: My chromatogram shows overlapping peaks for codeine and its structurally similar isomers like norcodeine. How can I improve the separation?
-
Answer: Achieving baseline separation of codeine from its isomers is a common challenge due to their similar structures. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the mobile phase is often the first step.
-
pH Adjustment: The retention of basic compounds like codeine is highly dependent on the mobile phase pH. For reversed-phase chromatography, operating at a pH where the analytes are ionized can improve separation. A mobile phase pH of 3 to 4 is often advisable for basic compounds.[1] Conversely, ion-pair chromatography using alkyl sulfonates can increase retention times and may improve selectivity.[2]
-
Organic Modifier Concentration: Fine-tuning the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase can significantly impact selectivity. A good starting point for isocratic methods is to achieve a capacity factor (k) between 2 and 5.[1]
-
Buffer Concentration: The buffer concentration can also influence peak shape and retention. A buffer concentration of 20-50 mM is generally recommended.[1]
-
-
Column Selection: The choice of stationary phase is critical for separating closely related compounds.
-
Mixed-Mode Chromatography: Columns that offer multiple separation mechanisms, such as reversed-phase and cation-exchange, can provide unique selectivity for basic compounds like codeine and its isomers.[3][4]
-
Different Stationary Phases: If you are using a standard C18 column, consider trying a different bonded phase like a C8 or a cyano column, as they can offer different selectivities.[5]
-
Chiral Columns: For separating enantiomers (d- and l-isomers), a chiral stationary phase is necessary.[6]
-
-
Temperature Control: Operating the column at a consistent, elevated temperature can improve efficiency and may alter selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Issue 2: Asymmetric Peak Shape (Tailing or Fronting) for Codeine
-
Question: The peak for codeine in my chromatogram is tailing significantly. What could be the cause and how do I fix it?
-
Answer: Peak tailing for basic compounds like codeine is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, causing tailing.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize these interactions.[1]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block the active silanol sites.
-
Low pH Mobile Phase: Operating at a low pH (around 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
-
Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Issue 3: Retention Time Drift or Instability
-
Question: I'm observing inconsistent retention times for codeine and this compound between injections. What should I check?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. The following factors are common culprits:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is well-mixed and degassed.
-
If using a gradient, ensure the pump is proportioning the solvents accurately.
-
Buffer precipitation can cause pressure fluctuations and retention time shifts. Flush the system with water daily to prevent salt buildup.[7]
-
-
Column Temperature: Inconsistent column temperature can lead to retention time variability. Use a column oven to maintain a stable temperature.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[7]
-
Issue 4: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: The signal for my low-concentration codeine samples is very weak. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be a significant issue, especially when analyzing trace levels of analytes.
-
Detector Optimization (for LC-MS/MS):
-
Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of codeine.
-
Mass Spectrometry Transitions: Ensure you are using the most abundant and specific multiple reaction monitoring (MRM) transitions for codeine and this compound.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A well-optimized SPE method can effectively concentrate the analytes and remove matrix interferences, leading to a significant improvement in signal-to-noise.[8] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective for basic compounds like codeine.[8]
-
-
Mobile Phase pH (for LC-MS/MS): The mobile phase pH can influence the ionization efficiency in the mass spectrometer. For ESI in positive ion mode, a slightly acidic mobile phase often enhances the signal for basic analytes.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the analysis?
A1: this compound is a deuterated analog of codeine, meaning some of the hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis, particularly with mass spectrometry detection.[9][10][11] Because it is chemically very similar to codeine, it behaves almost identically during sample preparation and chromatographic separation. However, it has a different mass, allowing it to be distinguished from the non-deuterated codeine by the mass spectrometer. By adding a known amount of this compound to each sample, it can be used to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Q2: What are the key differences between HPLC and UPLC for codeine analysis?
A2: UPLC (Ultra-Performance Liquid Chromatography) is a type of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in several advantages over traditional HPLC:
-
Higher Resolution and Efficiency: UPLC systems can provide much sharper and narrower peaks, leading to better separation of closely related compounds like codeine and its isomers.
-
Faster Analysis Times: The higher efficiency allows for the use of higher flow rates without sacrificing resolution, significantly shortening run times.[12]
-
Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving detection limits.
However, UPLC systems operate at much higher backpressures and require specialized instrumentation.
Q3: Can I use GC-MS for the analysis of codeine and its isomers?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of opiates, including codeine.[5][10][13] However, since codeine and its metabolites are not very volatile, a derivatization step is typically required to make them suitable for GC analysis.[5][13] This can add complexity to the sample preparation process compared to LC-MS/MS, which often allows for direct analysis.[5][8]
Q4: What are the common metabolites of codeine that I should be aware of?
A4: Codeine is extensively metabolized in the body. The major metabolites include:
-
Morphine: A small amount of codeine is demethylated to morphine, which is a more potent analgesic.[14]
-
Norcodeine: Another metabolite formed by N-demethylation.[15][16]
-
Codeine-6-glucuronide: A major metabolite formed by glucuronidation.[17][18]
When analyzing biological samples, it is often important to measure not only the parent drug but also its metabolites to get a complete picture of drug disposition.
Experimental Protocols
Sample Protocol: UPLC-MS/MS Analysis of Codeine in Urine
This protocol is a representative example based on common practices for the analysis of opiates in biological matrices.[8][9][12]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions
-
Column: A reversed-phase C18 column with a particle size of less than 2 µm (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over 4 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Codeine: Monitor at least two transitions (e.g., quantifier and qualifier).
-
This compound: Monitor the corresponding transitions for the internal standard.
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
Quantitative Data Summary
Table 1: Example HPLC Parameters for Codeine Separation
| Parameter | Condition | Reference |
| Column | Mixed-Mode Core-Shell (Reversed-Phase & Cation-Exchange) | [4] |
| Mobile Phase | 45% Acetonitrile with 20 mM Ammonium Formate pH 3.0 | [4] |
| Flow Rate | 0.8 mL/min | [4][12] |
| Detection | UV at 275 nm | [4] |
| Column Dimensions | 3.0 x 100 mm | [4] |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Codeine | 300.2 | 215.1 | 165.1 |
| Norcodeine | 286.2 | 215.1 | 174.1 |
| This compound | 303.1 | 215.1 | 165.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.[9]
Visualizations
Caption: UPLC-MS/MS workflow for codeine analysis.
Caption: Troubleshooting poor peak resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-performance liquid chromatographic analysis of codeine in syrups using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. waters.com [waters.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. agilent.com [agilent.com]
- 13. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity | MDPI [mdpi.com]
- 15. High-performance liquid chromatographic study of codeine, norcodeine, and morphine as indicators of codeine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of opiate isomers using electrospray ionization and paper spray coupled to high-field asymmetric waveform ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
addressing isotopic interference from other deuterated standards with Codeine-d3
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference from other deuterated standards when analyzing Codeine-d3 in quantitative LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern for this compound analysis?
Answer: Isotopic interference, or cross-contribution, is a phenomenon in mass spectrometry where the signal of one compound is affected by the isotopic variants of another. This is a particular concern for this compound for two main reasons:
-
Contribution from Other Deuterated Standards: In multiplexed panels, other deuterated internal standards (e.g., for hydrocodone or morphine) are often used. Due to the natural abundance of heavy isotopes like ¹³C, a small fraction of these other standards can have a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound, artificially inflating its signal.[1][2]
-
Impurity in the Standard: The this compound internal standard itself may contain a small amount of unlabeled Codeine (d0) as an impurity from its synthesis.[1] This can lead to a false positive signal for the analyte, particularly impacting the accuracy at the lower limit of quantitation (LLOQ).
Q2: Which deuterated standards are most likely to interfere with this compound?
Answer: Interference is most common with other structurally similar opioid standards that are often included in the same analytical panel. The degree of interference depends on the specific MRM transitions being monitored and the level of deuteration. A mass difference of at least 4-5 Daltons between the analyte and its internal standard is often recommended to minimize this effect.[1]
The table below lists common deuterated standards used in opioid panels. Those with mass differences close to this compound and shared fragmentation patterns are potential sources of interference.
| Internal Standard | Typical Precursor Ion (m/z) | Typical Product Ion(s) (m/z) | Notes on Potential Interference |
| This compound | 303.2 | 152.1, 165.1 | The target internal standard. |
| Codeine-d6 | 306.2 | 152.1, 155.0 | Used as an alternative IS for Codeine.[3][4] |
| Hydrocodone-d3 | 303.2 | 199.0 | High Risk. Identical precursor mass to this compound requires chromatographic separation. |
| Hydrocodone-d6 | 306.2 | 202.2 | Lower risk, but its isotopic cluster could potentially contribute to the this compound signal.[4] |
| Morphine-d3 | 289.2 | 152.1, 165.1 | Can interfere if fragmentation is not specific and product ions overlap with this compound. |
| Morphine-d6 | 292.2 | 155.0 | Lower risk due to larger mass difference.[3] |
| Hydromorphone-d3 | 289.0 | 157.0 | Lower risk, but should be evaluated.[3] |
| Oxycodone-d6 | 322.0 | 241.0, 256.0 | Generally low risk due to significant mass and fragmentation differences.[3] |
Table 1: Common deuterated internal standards used in opioid panels and their potential for interference with this compound. MRM transitions are examples and should be optimized for the specific instrument.[3][4]
Troubleshooting Guides
Issue 1: A significant peak for this compound is observed in my blank sample (fortified only with other internal standards).
This is a classic sign of isotopic cross-contribution from another internal standard in your mix. The following workflow can help diagnose the root cause.
Issue 2: My calibration curve shows a positive bias at high concentrations.
This can occur when the unlabeled analyte (Codeine) at high concentrations contributes to the signal of the deuterated internal standard (this compound).[1] The naturally occurring ¹³C isotopes in the high-concentration Codeine samples can produce an M+3 signal that overlaps with the this compound signal, artificially inflating the internal standard response and compressing the analyte/IS ratio.
Solution:
-
Evaluate Contribution: Analyze a sample containing only unlabeled Codeine at the ULOQ concentration and check for any signal in the this compound MRM channel.
-
Use a Higher-Mass IS: If possible, switch to an internal standard with a greater mass difference, such as Codeine-d6.
-
Use Non-Linear Regression: If the contribution is predictable, a non-linear calibration model (e.g., quadratic) might provide a better fit for the data.
Issue 3: How can I definitively quantify isotopic interference from another standard?
To accurately correct for interference, you must first measure its magnitude. This is done by analyzing a high-concentration solution of the interfering standard and measuring the response in the this compound channel.
Experimental Protocol: Quantifying Isotopic Cross-Contribution
Objective: To determine the percent contribution of a suspected interfering internal standard (e.g., Hydrocodone-d6) to the signal of the this compound internal standard.
Materials:
-
Individual stock solutions of the interfering internal standard ("Interferent-IS," e.g., Hydrocodone-d6) and this compound.
-
Blank matrix (e.g., drug-free plasma or urine).
-
LC-MS/MS system.
Methodology:
-
Prepare "Interferent-Only" Sample:
-
Prepare a sample containing only the Interferent-IS in blank matrix at the same high concentration used in your analytical runs (e.g., 100 ng/mL). Do not add this compound.
-
-
Prepare "this compound-Only" Sample:
-
Prepare a sample containing only this compound in blank matrix at its working concentration (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Inject both samples onto the LC-MS/MS system.
-
Acquire data using your established method, monitoring the MRM transitions for both this compound and the Interferent-IS.
-
-
Data Analysis:
-
Integrate the peak area for the signal observed in the this compound MRM channel from the injection of the "Interferent-Only" sample. This is the Area_Contribution.
-
Integrate the peak area for the this compound signal from the injection of the "this compound-Only" sample. This is the Area_Nominal_d3.
-
Calculate the percent contribution using the following formula: % Contribution = (Area_Contribution / Area_Nominal_d3) * 100
-
| Sample Injected | Peak Area in Interferent-IS Channel | Peak Area in this compound Channel | Calculation | Result |
| Interferent-Only (100 ng/mL) | 2,500,000 | 50,000 (Area_Contribution) | \multirow{2}{}{(50,000 / 2,000,000) * 100 } | \multirow{2}{}{2.5% } |
| This compound-Only (100 ng/mL) | 0 | 2,000,000 (Area_Nominal_d3) |
Table 2: Example calculation of the percent isotopic contribution from an interfering internal standard to the this compound signal.
Acceptance Criteria: The contribution should ideally be minimal. A common threshold is that the interference should be less than 5% of the mean response of the internal standard at its working concentration.[5]
Issue 4: How do I correct my data once the interference is quantified?
If the isotopic interference is consistent and cannot be eliminated by changing the internal standard or chromatography, a mathematical correction can be applied during data processing.
The correction formula adjusts the measured peak area of this compound by subtracting the calculated contribution from the interfering standard in each sample. This corrected this compound area is then used to calculate the final analyte/IS ratio, leading to more accurate quantification.
References
improving peak shape and sensitivity for codeine quantification with Codeine-d3
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the quantification of codeine using its deuterated internal standard, Codeine-d3, with a primary focus on improving chromatographic peak shape and analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing) for codeine in reversed-phase LC-MS/MS analysis?
Poor peak shape, particularly peak tailing, for basic compounds like codeine is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with the basic amine group of codeine. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the codeine molecule (pKa ≈ 8.2) and the residual silanol groups.[4][5] If the pH is not optimal, it can exacerbate the unwanted interactions.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[6][7]
-
Column Bed Deformation: Voids at the column inlet or blockages at the inlet frit can cause peak distortion for all analytes.[2]
-
Extra-Column Volume: Dead volume in tubing and connections between the injector and the detector can contribute to peak broadening and tailing.[7][8]
Q2: How can I improve the peak shape of codeine?
To mitigate peak tailing and improve symmetry, consider the following strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0) ensures that the residual silanol groups are fully protonated, minimizing their interaction with the protonated codeine molecules.[3]
-
Use of Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can help to protonate the silanol groups.[9][10]
-
Buffers: Incorporating a buffer, such as ammonium (B1175870) formate, can help maintain a consistent pH and the positive charge of the buffer can interact with the negative silanol surface, reducing the interaction with the analyte.[1]
-
Basic Additives: In some cases, a small amount of a basic additive like triethylamine (B128534) can be used to compete with the analyte for active silanol sites.[10]
-
-
Employ End-Capped Columns: Use a highly deactivated, or "end-capped," column where residual silanol groups have been chemically treated to be less polar, thereby reducing secondary interactions.[2][11]
-
Reduce Sample Concentration: If column overload is suspected, try diluting the sample or reducing the injection volume.[6][7]
-
Check for System Issues: Ensure all fittings are properly made to minimize dead volume and inspect the column for any signs of degradation.[7][12]
Q3: My sensitivity for codeine is low. What are the potential causes and solutions?
Low sensitivity in LC-MS/MS analysis can stem from several sources. Here are common causes and how to address them:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of codeine in the mass spectrometer source, leading to a reduced signal.
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, or inadequate collision energy, will result in a weak signal.
-
Solution: Optimize the MS/MS method by performing an infusion of a codeine standard to identify the most intense and stable precursor and product ion transitions. Fine-tune parameters like collision energy and dwell time. The use of dynamic multiple reaction monitoring (dMRM) can also enhance sensitivity by focusing the instrument's acquisition time on the analytes as they elute.[15][16]
-
-
Inefficient Ionization: The efficiency of electrospray ionization (ESI) can be affected by the mobile phase composition.
-
Solution: Ensure the mobile phase promotes efficient ionization. For positive ion mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to facilitate protonation of the analyte.[9]
-
-
Chemical Derivatization: In some cases, derivatizing the analyte can improve its chromatographic or ionization characteristics.[17][18]
-
Use of a Trapping Column: A trapping column can be used to pre-concentrate the sample and remove additives that may cause ion suppression.[9]
Q4: I am observing inconsistent results with my internal standard, this compound. What should I check?
Inconsistent performance of an internal standard can compromise the accuracy of your quantification. Here are some troubleshooting steps:
-
Co-elution of Analyte and Internal Standard: Ensure that this compound co-elutes as closely as possible with codeine for effective compensation of matrix effects and variability.
-
Purity of the Internal Standard: Verify the chemical and isotopic purity of your this compound standard.
-
Cross-Talk in MS/MS: If the MRM transitions for codeine and this compound are very similar and they elute closely, there is a potential for "cross-talk" where the signal from one can interfere with the other.
-
Solution: Select unique and specific MRM transitions for both the analyte and the internal standard to prevent this.[19]
-
-
Sample Preparation Variability: Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and quality controls early in the sample preparation process to account for any variability in the extraction procedure.[20]
Troubleshooting Guides
Issue 1: Asymmetric (Tailing) Codeine Peak
Caption: Troubleshooting workflow for addressing codeine peak tailing.
Issue 2: Low Signal Intensity/Sensitivity for Codeine
Caption: Decision tree for improving codeine signal sensitivity.
Data Presentation
Table 1: Common MRM Transitions for Codeine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Codeine | 300.1 | 165.1 | 215.1 |
| This compound | 303.1 | 165.1 | 215.1 |
Note: These are commonly reported transitions and may require optimization on your specific instrument.[21]
Table 2: Example Mobile Phase Compositions
| Mobile Phase | Composition | Purpose |
| A (Aqueous) | Water + 0.1% Formic Acid | Promotes protonation of codeine for positive ESI and minimizes silanol interactions.[9] |
| B (Organic) | Acetonitrile + 0.1% Formic Acid | Elutes codeine from the reversed-phase column. |
| A (Aqueous) - Buffered | Water + 2.5 mM Ammonium Acetate + 0.1% Formic Acid | Provides buffering capacity and can improve peak shape.[20] |
| B (Organic) - Buffered | 90% Acetonitrile in Water + 2.5 mM Ammonium Acetate + 0.1% Formic Acid | Maintains consistent mobile phase conditions during the gradient.[20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Codeine from Urine
This protocol is a general guideline for cation exchange SPE, which is effective for basic compounds like codeine.[21]
-
Sample Pre-treatment:
-
To 200 µL of urine, add 20 µL of this compound internal standard working solution.
-
Add 800 µL of 1% formic acid in water.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 5000 rpm.
-
-
SPE Cartridge Conditioning:
-
Condition a cation exchange SPE cartridge (e.g., SOLA SCX) with 500 µL of methanol (B129727), followed by 500 µL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 500 µL of 1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 500 µL of 1% formic acid in methanol to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 2 x 250 µL of a freshly prepared solution of methanol/acetonitrile/triethylamine (45:45:10 v/v/v).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Example LC-MS/MS Method Parameters
-
LC System: Agilent 1200 RRLC or equivalent[22]
-
Column: Agilent Zorbax SB-Aq (2.1 mm x 100 mm, 3.5 µm) or equivalent reversed-phase C18 column.[22]
-
Column Temperature: 50°C[22]
-
Mobile Phase A: 0.1% formic acid in water[22]
-
Mobile Phase B: 0.1% formic acid in methanol[22]
-
Flow Rate: 0.35 mL/min[22]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 100% B
-
10-11 min: 100% to 10% B
-
11-16 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent[22]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[22]
-
Gas Temperature: 350°C[22]
-
Nebulizer Gas: 40 psi[22]
-
Capillary Voltage: 4000 V[22]
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)[22]
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. A Review of Analytical Methods for Codeine Determination | MDPI [mdpi.com]
- 5. Analysis of Codeine-Based Drug Composition. Effect of Buffer Concentration and Buffer pH | SIELC Technologies [sielc.com]
- 6. mastelf.com [mastelf.com]
- 7. silicycle.com [silicycle.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. support.waters.com [support.waters.com]
- 13. sciex.com [sciex.com]
- 14. japsonline.com [japsonline.com]
- 15. agilent.com [agilent.com]
- 16. forensicrti.org [forensicrti.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. sciex.com [sciex.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. academic.oup.com [academic.oup.com]
impact of mobile phase composition on Codeine-d3 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of Codeine-d3 in chromatographic analysis. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
Issue: Drifting or Shifting Retention Time of this compound
A stable retention time is crucial for accurate and reproducible analytical results. If you are observing a drift or sudden shift in the retention time of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inaccurate Mobile Phase Preparation | Ensure meticulous preparation of the mobile phase. Use calibrated graduated cylinders or volumetric flasks for accurate measurements of organic solvents and aqueous components. Even minor variations in the solvent ratio can significantly impact retention time.[1] |
| Mobile Phase pH Instability | The pH of the mobile phase is a critical factor affecting the retention of basic compounds like codeine.[2][3][4] Use a suitable buffer system to maintain a stable pH. Prepare fresh buffers regularly, as their pH can change over time due to absorption of atmospheric CO2 or microbial growth. Ensure the mobile phase pH is at least 2 units away from the pKa of codeine to ensure a consistent ionization state. |
| Evaporation of Volatile Solvents | If your mobile phase contains a volatile organic solvent like acetonitrile (B52724) or methanol (B129727), its evaporation can lead to a gradual increase in the proportion of the aqueous phase, causing longer retention times.[1][5] Keep mobile phase reservoirs covered to minimize evaporation. |
| Temperature Fluctuations | Inconsistent column temperature can lead to variability in retention times.[1] A 1°C change in temperature can alter retention times by 1-2%. Use a column oven to maintain a constant and consistent temperature throughout your analytical run. |
| Column Equilibration | Insufficient column equilibration with the mobile phase before starting the analysis can cause retention time drift in the initial runs. Ensure the column is thoroughly equilibrated until a stable baseline and consistent retention times for several injections are achieved. |
| Isotope Effect | Be aware that deuterated standards like this compound may have slightly different retention times compared to their non-deuterated counterparts.[6][7][8][9] This "chromatographic isotope effect" is generally small but can be noticeable, with the deuterated compound often eluting slightly earlier. |
Frequently Asked Questions (FAQs)
Q1: How does the percentage of organic modifier in the mobile phase affect the retention time of this compound?
In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound.[2] Codeine is a relatively nonpolar compound, and a higher concentration of organic solvent in the mobile phase increases its affinity for the mobile phase, leading to faster elution from the nonpolar stationary phase.
Q2: What is the effect of mobile phase pH on the retention time of this compound?
The pH of the mobile phase has a significant impact on the retention time of ionizable compounds like codeine. Codeine is a basic compound. At a pH below its pKa, it will be protonated (ionized), making it more polar. In reversed-phase chromatography, this increased polarity leads to a shorter retention time. Conversely, at a pH above its pKa, codeine will be in its neutral, less polar form, resulting in a longer retention time. Therefore, careful control of the mobile phase pH is essential for reproducible results.[3][4]
Q3: Why is my this compound peak showing tailing?
Peak tailing for basic compounds like codeine is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: At a lower pH (e.g., 2.5-4), the silanol groups are less likely to be ionized, reducing their interaction with the protonated codeine molecule.
-
Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
-
Add a competing base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active silanol sites.
Q4: Can I use a different organic solvent than acetonitrile? What would be the impact?
Yes, other organic solvents like methanol can be used. However, the choice of solvent will affect the selectivity and retention time. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography for many compounds, meaning it will result in shorter retention times at the same concentration. The optimal solvent depends on the specific separation requirements of your analysis.
Data Presentation
The following table summarizes the expected qualitative impact of changes in mobile phase composition on the retention time of this compound in reversed-phase chromatography.
| Mobile Phase Parameter | Change | Expected Impact on Retention Time |
| Organic Solvent % (e.g., Acetonitrile) | Increase | Decrease |
| Decrease | Increase | |
| Mobile Phase pH (for a basic analyte) | Increase (towards pKa) | Increase |
| Decrease (away from pKa) | Decrease | |
| Buffer Concentration | Increase | May cause a slight increase or decrease depending on the specific buffer and its interaction with the stationary phase. Generally, it helps in maintaining a stable pH and improving peak shape.[2] |
| Ion-Pairing Reagent Concentration | Increase | Increase (by forming a less polar ion pair with the analyte).[10] |
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound using liquid chromatography. This is a general guideline and may require optimization for specific instrumentation and analytical goals.
Objective: To determine the retention time of this compound under reversed-phase HPLC conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to a working concentration.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 285 nm or MS with appropriate settings for this compound.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram and determine the retention time of the this compound peak.
-
-
System Suitability:
-
Perform multiple injections to ensure the reproducibility of the retention time and peak area. The relative standard deviation (RSD) for the retention time should typically be less than 2%.
-
Visualizations
The following diagram illustrates the logical relationship between key mobile phase parameters and their impact on the retention time of this compound in reversed-phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Codeine-Based Drug Composition. Effect of Buffer Concentration and Buffer pH | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 9. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 10. High-performance liquid chromatographic analysis of codeine in syrups using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in urine drug testing with Codeine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with co-eluting interferences in urine drug testing using Codeine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard in urine drug testing?
A1: this compound is a deuterated analog of codeine, meaning three of its hydrogen atoms have been replaced with deuterium. This makes it chemically almost identical to codeine, causing it to behave similarly during sample extraction and chromatographic separation. However, its slightly higher mass allows it to be distinguished from native codeine by a mass spectrometer. This co-elution and similar ionization behavior allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What does "co-eluting interference" mean in the context of LC-MS/MS analysis?
A2: In liquid chromatography-mass spectrometry (LC-MS/MS), co-eluting interference occurs when two or more different compounds are not fully separated by the chromatography column and enter the mass spectrometer at the same time.[1] This can lead to inaccurate quantification of the target analyte (e.g., codeine) due to ion suppression or enhancement, where the presence of the interfering compound affects the ionization efficiency of the analyte and its internal standard.
Q3: What are common substances that can interfere with codeine analysis?
A3: Structurally similar opioids and their metabolites are common sources of interference in codeine analysis. These can include:
-
Hydrocodone and its metabolites: Hydrocodone is structurally very similar to codeine and can be a challenging interference to resolve.[2][3]
-
Hydromorphone: Another opioid that can pose an interference risk.[3]
-
Oxycodone metabolites: Certain metabolites of oxycodone can be problematic for the identification of related compounds like dihydrocodeine.[4]
-
Glucuronide metabolites: High concentrations of glucuronide metabolites of codeine and morphine can sometimes interfere with the analysis if not properly managed during sample preparation.[5][6]
Q4: Can immunoassay screening results predict co-elution issues in LC-MS/MS confirmation?
A4: Not directly. Immunoassays are prone to cross-reactivity with a wide range of structurally related and unrelated compounds, which can lead to false-positive results.[5] While a positive immunoassay screen prompts confirmatory testing, the specific compound causing the cross-reactivity may or may not co-elute with codeine in an LC-MS/MS method. Confirmatory methods like LC-MS/MS are designed to be much more specific.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Unexpected Shoulders for Codeine/Codeine-d3
Possible Cause: Co-elution with an interfering compound. A shoulder on the main peak is a strong indicator of co-elution.
Troubleshooting Steps:
-
Review Chromatographic Resolution:
-
Modify Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Adjust Mobile Phase pH: Changing the pH of the aqueous mobile phase can alter the ionization state and retention of analytes and interferences, potentially improving resolution.[4]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column, which can offer different selectivities for opioid compounds.
-
-
Optimize Mass Spectrometry Parameters:
-
Ensure that the Multiple Reaction Monitoring (MRM) transitions selected are specific to codeine and this compound and do not have overlap with known interferences.[7]
-
Issue 2: Inaccurate Quantification or High Variability in Codeine/Codeine-d3 Ratio
Possible Cause: An isobaric interference (a compound with the same nominal mass as codeine) is co-eluting and contributing to the analyte or internal standard signal. This can also be caused by matrix effects, where other components in the urine sample suppress or enhance the ionization of the target analytes.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Opiates in Urine
This protocol is a general guideline for extracting opiates from a urine matrix prior to LC-MS/MS analysis.
-
Sample Pre-treatment (Hydrolysis):
-
To measure total codeine (free and glucuronidated), a hydrolysis step is required.
-
Pipette 0.5 mL of urine into a glass tube.
-
Add 125 µL of concentrated HCl.
-
Spike with this compound internal standard.
-
Incubate at 95°C for 90 minutes.
-
Cool the sample and add 2 mL of 0.1 M sodium acetate (B1210297) buffer (pH 4.5).
-
Neutralize with approximately 250 µL of 7 N KOH to a pH < 6.
-
Centrifuge at 6000 rpm for 20 minutes.
-
-
Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):
-
Condition: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2: Wash the cartridge with 1 mL of methanol.
-
Dry: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute: Elute the analytes with 2 mL of a freshly prepared solution of methanol and ammonium (B1175870) hydroxide (B78521) (e.g., 100:20 v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 95% water, 5% methanol, 0.1% formic acid).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of codeine and its internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Logical Relationship for Method Development:
Caption: General workflow for urine opiate analysis.
Data Presentation
The following tables provide typical parameters for an LC-MS/MS method for codeine analysis.
Table 1: MRM Transitions for Codeine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Codeine | 300.2 | 215.1 | 20 | Quantifier |
| Codeine | 300.2 | 199.1 | 35 | Qualifier |
| This compound | 303.2 | 218.1 | 20 | Internal Standard |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Methanol + 0.1% FA) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Table 3: Common Cutoff Concentrations for Opiate Testing
| Analyte | SAMHSA Confirmation Cutoff (ng/mL) |
| Morphine | 2000 |
| Codeine | 2000 |
| 6-Acetylmorphine | 10 |
Note: Cutoff levels can vary by jurisdiction and testing purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydromorphone and hydrocodone interference in GC/MS assays for morphine and codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Criteria for opiate identification using liquid chromatography linked to tandem mass spectrometry: problems in routine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and quantification of codeine-6-glucuronide, hydromorphone-3-glucuronide, oxymorphone-3-glucuronide, morphine 3-glucuronide and morphine-6-glucuronide in human hair from opioid users by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous identification and quantitation of codeine, morphine, hydrocodone, and hydromorphone in urine as trimethylsilyl and oxime derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimization of Internal Standard (IS) Concentration for Codeine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Codeine-d3 as an internal standard for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for my analysis?
An internal standard (IS) is crucial in quantitative bioanalysis to improve the accuracy and precision of the results.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because it is chemically almost identical to the analyte (Codeine).[1][2] This similarity ensures that it behaves in a nearly identical manner during sample preparation, chromatography, and ionization, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[3]
Q2: What is the ideal type of internal standard for Codeine analysis?
For the analysis of Codeine, a stable isotope-labeled (SIL) internal standard like this compound or Codeine-d6 is highly recommended.[1][2] SIL internal standards have nearly identical chemical and physical properties to the target analyte, which helps to account for variability during sample preparation and analysis, including matrix effects.[4]
Q3: What is a good starting concentration for this compound?
A common starting point for the concentration of an internal standard is in the low to mid-range of the calibration curve for the analyte.[5][6] For Codeine analysis, published methods have utilized this compound or similar deuterated opiates at concentrations ranging from 15 ng/mL to 1000 ng/mL, depending on the specific assay and expected analyte concentrations.[7][8] The optimal concentration should be determined experimentally for your specific method.
Q4: How does the concentration of this compound affect the linearity of my calibration curve?
The concentration of the internal standard can impact the linearity of the calibration curve. If the IS concentration is too low, its signal may be close to the lower limit of quantification (LLOQ), leading to higher variability.[5] Conversely, if the IS concentration is too high, it could potentially lead to detector saturation or contribute to non-linearity at the upper end of the calibration range.[9] The goal is to use a concentration that provides a stable and reproducible signal across the entire calibration range.
Troubleshooting Guide
This guide addresses specific issues you might encounter when optimizing the concentration of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Signal | 1. Inconsistent sample preparation or injection volume. 2. Degradation of the internal standard in the stock solution or sample. 3. Significant matrix effects (ion suppression or enhancement).[5] 4. Instrument instability. | 1. Ensure precise and consistent pipetting and sample handling. Use a calibrated autosampler. 2. Verify the stability of this compound in your sample matrix and under your storage conditions. 3. Conduct a matrix effect evaluation. If significant effects are observed, consider further sample cleanup, dilution, or using matrix-matched calibration standards.[1] 4. Perform instrument performance checks and ensure stable spray in the mass spectrometer source. |
| Poor Accuracy at Low Analyte Concentrations (near LLOQ) | 1. The internal standard concentration is too high, leading to a skewed analyte/IS ratio at the low end. 2. The internal standard signal is too low and variable. 3. Cross-interference between the analyte and internal standard signals. | 1. Reduce the concentration of this compound to be more comparable to the low-end calibrators. 2. Increase the concentration of this compound to ensure a robust and reproducible signal. 3. Check for isotopic contributions or impurities in the analyte and internal standard. Ensure that the MRM transitions are specific. |
| Non-Linearity of the Calibration Curve | 1. The concentration of the internal standard is not optimal for the entire calibration range. 2. Saturation of the detector at high analyte concentrations. 3. Significant matrix effects that are not adequately compensated for by the internal standard. | 1. Experiment with different concentrations of this compound to find one that provides a stable response across the curve. 2. Dilute samples with high analyte concentrations to fall within the calibrated range. 3. Re-evaluate the sample preparation procedure to minimize matrix interferences.[5] |
| Internal Standard Response Drifts During an Analytical Run | 1. Changes in the mass spectrometer source conditions over time. 2. Degradation of the internal standard in the prepared samples in the autosampler. 3. Inconsistent sample matrix in different wells of the plate. | 1. Clean and re-tune the mass spectrometer source. 2. Assess the stability of this compound in the autosampler under the set conditions. 3. Ensure proper randomization of samples on the plate to average out any positional effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for quantitative analysis.[3]
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in a high-purity organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C.[3]
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent.
-
For initial optimization, it is recommended to test a range of concentrations (e.g., 1, 10, 50, 100, 500 ng/mL).
-
Protocol 2: Evaluation of the Optimal this compound Concentration
This protocol outlines the steps to determine the most suitable working concentration of this compound for your assay.
-
Prepare Calibration Standards: Prepare a full set of calibration standards for Codeine in the appropriate biological matrix.
-
Spike with Internal Standard: Spike each calibration standard, quality control (QC) sample, and a blank sample with a fixed volume of one of the this compound working solutions. Repeat this for each of the different this compound concentrations you are testing.
-
Sample Preparation: Perform your established sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using your developed LC-MS/MS method.
-
Data Analysis:
-
For each tested this compound concentration, construct a calibration curve by plotting the peak area ratio (Codeine peak area / this compound peak area) against the known concentration of Codeine.
-
Evaluate the linearity (R² value), accuracy, and precision of each calibration curve.
-
The optimal this compound concentration is the one that results in a stable and reproducible signal and a linear calibration curve (R² > 0.99) for Codeine across the desired concentration range.[5]
-
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: Troubleshooting logic for common issues in internal standard optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
stability of Codeine-d3 in processed samples and autosampler vials
Welcome to the technical support center for the stability of Codeine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in processed samples and autosampler vials. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
A1: The stability of this compound in processed samples can be influenced by several factors, including:
-
Solvent Composition: The type of organic solvent and the percentage of aqueous component in the reconstitution solution can affect stability. Protic solvents like methanol (B129727) and water can potentially facilitate isotopic exchange.[1]
-
pH of the Solution: The pH of the final extract can impact the stability of codeine and its deuterated analog.
-
Temperature: Elevated temperatures in the autosampler can accelerate degradation.[1]
-
Light Exposure: Like many pharmaceutical compounds, codeine can be sensitive to light, which may lead to degradation.
-
Presence of Contaminants: Residual matrix components or reagents from the sample preparation process could potentially react with this compound.
Q2: How long can I expect this compound to be stable in an autosampler?
A2: While specific quantitative stability data for this compound in various processed sample matrices and autosampler conditions is not extensively published, a study on the stability of various opioids and benzodiazepines in prepared samples showed stability for 62 hours in the autosampler. However, it is crucial to experimentally determine the stability of this compound under your specific analytical conditions. Factors such as the final solvent composition, temperature of the autosampler, and the presence of light can all influence stability. It is recommended to perform a stability assessment as part of your method validation.
Q3: Are there any known degradation products of codeine that I should be aware of?
A3: Yes, the primary metabolic pathways of codeine involve conversion to codeine-6-glucuronide, norcodeine (via N-demethylation by CYP3A4), and morphine (via O-demethylation by CYP2D6).[2][3] While these are metabolic conversions in vivo, it's important to be aware of these related compounds as potential interferents or degradants under certain in vitro conditions. For instance, acid hydrolysis can lead to the conversion of codeine to morphine.[4][5]
Q4: What are the ideal characteristics of a deuterated internal standard like this compound?
A4: An ideal deuterated internal standard should have high chemical and isotopic purity (≥98%).[1][6] The deuterium (B1214612) labels should be in stable positions on the molecule to minimize the risk of isotopic exchange.[1] A sufficient mass difference (generally a shift of at least 3 atomic mass units) between the analyte and the internal standard is also recommended to prevent isotopic crosstalk.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreasing this compound response over an analytical run.
-
Question: I am observing a consistent decrease in the peak area of this compound throughout my analytical run. What could be the cause?
-
Answer: A decreasing internal standard response over time often points to instability in the autosampler. This could be due to degradation of this compound in the reconstitution solvent, evaporation of the solvent, or adsorption to the vial or cap material.
Troubleshooting Steps:
-
Verify Autosampler Temperature: Ensure the autosampler is maintaining the set temperature. Higher than expected temperatures can accelerate degradation.
-
Assess Solvent Evaporation: Check for proper sealing of vials and caps. Use appropriate cap septa for your solvent.
-
Conduct a Stability Experiment: Perform a post-preparative stability test by re-injecting samples from the beginning of the run at the end to see if the response has decreased.
-
Modify Solvent Composition: If degradation is suspected, try altering the composition of the reconstitution solvent. For example, decreasing the aqueous content or adjusting the pH might improve stability.
-
Issue 2: High variability in this compound response across the batch.
-
Question: The peak area of my this compound is highly variable between samples in the same run. What should I investigate?
-
Answer: High variability in the internal standard response can be caused by several factors, including inconsistent sample preparation, matrix effects, or issues with the LC-MS system.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure consistent and accurate pipetting of the internal standard and other reagents. Verify that the extraction procedure (e.g., SPE, LLE) is performing consistently across all samples.
-
Evaluate Matrix Effects: Differential matrix effects between samples can cause variability in ionization efficiency. A post-column infusion experiment can help identify regions of ion suppression or enhancement.[8]
-
Check for Chromatographic Issues: Poor chromatography can lead to inconsistent peak integration. Ensure the peak shape is consistent across all samples.
-
Inspect the LC-MS System: Check for any issues with the injector, pump, or mass spectrometer that could lead to inconsistent performance.
-
Issue 3: Chromatographic peak for this compound appears at a slightly different retention time than codeine.
-
Question: My this compound peak is not perfectly co-eluting with the codeine peak. Is this a problem?
-
Answer: This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] While often minor, this can become an issue if it leads to differential matrix effects, where the analyte and internal standard are exposed to different co-eluting matrix components as they enter the mass spectrometer.[1]
Troubleshooting Steps:
-
Assess the Impact on Quantification: If the peak separation is minimal and the method still meets all validation criteria for accuracy and precision, it may not be a significant issue.
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient profile may help to achieve better co-elution.
-
Thoroughly Validate Matrix Effects: It is crucial to demonstrate that the matrix effects are consistent for both the analyte and the internal standard across different lots of the biological matrix.
-
Experimental Protocols
Since specific stability data for this compound in processed samples is limited, it is essential to determine its stability under your specific experimental conditions. The following is a general protocol for assessing the stability of this compound in processed samples (post-preparative/autosampler stability).
Protocol: Assessment of this compound Stability in Processed Samples
Objective: To evaluate the stability of this compound in the final extracted and reconstituted sample solution under the conditions of the autosampler.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Codeine and this compound stock solutions
-
Validated sample preparation method (e.g., protein precipitation, SPE, LLE)
-
Reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Prepare Quality Control (QC) Samples: Spike a known concentration of codeine and this compound into the blank biological matrix at low and high concentration levels. Prepare at least three replicates for each concentration and each time point.
-
Process Samples: Extract the QC samples using your validated sample preparation method.
-
Reconstitute: After the final evaporation step, reconstitute the samples in the solvent you will be using for LC-MS/MS analysis.
-
Initial Analysis (T=0): Immediately analyze one set of the low and high concentration QC samples. These will serve as the reference (100% stability).
-
Store Samples: Place the remaining processed QC samples in the autosampler under the same conditions (temperature, light exposure) as a typical analytical run.
-
Time Point Analysis: Analyze the stored QC samples at various time points (e.g., 4, 8, 12, 24, 48 hours). The duration should cover the expected length of your longest analytical run.
-
Data Analysis:
-
Calculate the mean analyte/internal standard peak area ratio for each concentration level at each time point.
-
Compare the mean peak area ratio of the stored samples to the mean peak area ratio of the initial (T=0) samples.
-
The stability is typically expressed as a percentage of the initial concentration.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the initial (T=0) concentration.
Data Presentation
Table 1: Example Data for Post-Preparative Stability of Codeine
| Time Point (hours) | Low QC (ng/mL) Mean Concentration | High QC (ng/mL) Mean Concentration | % of Initial (Low QC) | % of Initial (High QC) |
| 0 | 10.2 | 80.5 | 100.0 | 100.0 |
| 4 | 10.1 | 79.8 | 99.0 | 99.1 |
| 8 | 9.9 | 81.0 | 97.1 | 100.6 |
| 12 | 9.8 | 78.9 | 96.1 | 98.0 |
| 24 | 9.5 | 77.3 | 93.1 | 96.0 |
| 48 | 9.1 | 75.1 | 89.2 | 93.3 |
Note: This is example data. Actual stability will depend on specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in processed samples.
Caption: Troubleshooting workflow for inconsistent this compound internal standard response.
References
troubleshooting poor recovery of Codeine-d3 during sample extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the poor recovery of Codeine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a stable isotope-labeled internal standard, can stem from several factors throughout the analytical workflow. These include suboptimal pH during extraction, issues with the extraction procedure (Solid-Phase Extraction or Liquid-Liquid Extraction), instability of the analyte, and matrix effects. It is crucial to systematically investigate each of these potential causes to identify and resolve the issue.
Q2: How does pH affect the extraction of this compound?
The pH of the sample solution is a critical factor for efficient extraction of codeine and its deuterated analog. Codeine is a basic compound, and its extraction into an organic solvent is most effective when it is in its neutral, non-ionized form. Studies have shown that the recovery of codeine is maximal in a pH range of 9.5 to 10.[1] At lower pH values, codeine will be protonated and more soluble in the aqueous phase, leading to poor extraction. Conversely, at very high pH values (above 10), recovery may also decrease.[1]
Q3: My this compound recovery is low when using Solid-Phase Extraction (SPE). What should I check?
Several factors can contribute to poor recovery during SPE. These include:
-
Incorrect Sorbent: Ensure the SPE sorbent is appropriate for codeine. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are commonly used.
-
Incomplete Conditioning or Equilibration: The sorbent must be properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte and internal standard during sample loading.
-
Inappropriate Wash Solvents: The wash steps are crucial for removing interferences without eluting the analyte. The wash solvent should be strong enough to remove interfering substances but weak enough to not elute this compound.
-
Inefficient Elution: The elution solvent must be strong enough to completely desorb this compound from the sorbent. A common elution solvent is a mixture of an organic solvent with a small amount of a basic modifier like ammonium (B1175870) hydroxide.
Q4: I'm observing poor this compound recovery with Liquid-Liquid Extraction (LLE). What are the potential issues?
For LLE, common problems include:
-
Suboptimal pH: As with SPE, the pH of the aqueous sample must be adjusted to the optimal range (9.5-10) to ensure codeine is in its neutral form.
-
Incorrect Extraction Solvent: The choice of organic solvent is important. It should be immiscible with water and have a high affinity for codeine.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.[2] To mitigate this, you can try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase, or centrifugation to break the emulsion.[2]
-
Insufficient Mixing or Extraction Time: Ensure adequate mixing of the two phases to allow for efficient partitioning of this compound into the organic layer.
Q5: Could the stability of this compound be a factor in low recovery?
Yes, the stability of codeine can be affected by storage conditions. Studies have shown that opiate concentrations can decrease over time in biological samples.[3][4] For maximum stability, it is recommended to store blood samples at -20°C in glass tubes containing a preservative such as sodium fluoride (B91410) (NaF).[3][4][5] Repeated freeze-thaw cycles can also lead to degradation and should be avoided.[5]
Q6: Can matrix effects cause apparent low recovery of this compound?
Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can significantly impact the signal of this compound, leading to what appears to be low recovery.[6] A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification. However, if the matrix effect is severe, it can lead to a suppressed signal for both the analyte and the internal standard, which may be misinterpreted as low recovery if the absolute response is considered.
Q7: Are there any known issues with deuterated internal standards like this compound?
While stable isotope-labeled internal standards are generally considered the gold standard, deuterated standards can sometimes present challenges. These can include:
-
Deuterium (B1214612) Exchange: In some cases, deuterium atoms can exchange with protons in the solvent, leading to a change in the mass of the internal standard. However, the deuterium atoms in this compound are typically on the N-methyl group, which is generally stable under typical extraction and chromatographic conditions.
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. This is usually minor but should be monitored.
Data on Codeine Recovery
The following table summarizes reported recovery rates for codeine under various extraction conditions. Note that these values are for non-deuterated codeine, but they provide a good indication of the expected recovery for this compound under similar conditions.
| Extraction Method | Matrix | pH | Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Plasma | Not Specified | ~80% | [7] |
| Solid-Phase Extraction (C18) | Plasma | Not Specified | 77.0% +/- 8.3% | [8] |
| On-line SPE | Plasma | Not Specified | 60.51% - 75.14% | [1] |
| Automated SPE (C18) | Urine | Optimized | >80% | [9] |
| pH-switchable DES-LPME | Blood | Optimized | 76% - 83% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of a working solution of this compound.
-
Add 2 mL of a pH 9.5 buffer (e.g., ammonium buffer) and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of pH 9.5 buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove moderately polar impurities.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the this compound with 2 mL of a suitable elution solvent (e.g., methanol containing 2% ammonium hydroxide).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add 50 µL of a working solution of this compound.
-
Add 0.5 mL of a pH 9.5 buffer (e.g., carbonate buffer) and vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).
-
Gently mix the sample for 10-15 minutes using a rocker or rotator to avoid emulsion formation.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein precipitate at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting poor this compound recovery.
Caption: The relationship between pH and Codeine's state and extraction recovery.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Stability of Morphine, Codeine, and 6-Acetylmorphine in Blood at Different Sampling and Storage Conditions - Biospecimen Research Database [brd.nci.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a solid-phase extraction procedure for the simultaneous determination of morphine, 6-monoacetylmorphine, codeine and dihydrocodeine in plasma and whole blood by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated solid-phase extraction of opiates from urine (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jksus.org [jksus.org]
managing instrument contamination issues when using Codeine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address instrument contamination issues when working with Codeine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause instrument contamination?
A1: this compound is a deuterated analog of Codeine, often used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Like many opioid compounds, it can be a "sticky" compound, meaning it has a tendency to adhere to surfaces within an analytical instrument.[4] This adherence can lead to carryover, where analyte residues from a previous, high-concentration sample appear in the analysis of subsequent samples, potentially causing inaccurate results.[4][5]
Q2: What are the primary sources of this compound contamination in an LC-MS system?
A2: The most common sources of contamination, often referred to as carryover, include the chromatography column, autosampler injection needle, sample loops, tubing, and injector valves, particularly worn or dirty rotor seals.[4][6] These components can harbor residual amounts of the analyte that are slowly released during subsequent runs.
Q3: How can I identify this compound contamination in my experimental results?
A3: Contamination typically manifests as unexpected peaks or false signals in your chromatograms, especially when running blank or low-concentration samples after a high-concentration sample.[4] A key diagnostic step is to inject a blank sample immediately following your highest concentration standard. The presence of a peak for this compound in the blank is a strong indicator of carryover.[4][6] If multiple consecutive blanks show a similar level of the contaminant peak, this may point towards a contaminated mobile phase or wash solvent rather than just sample carryover.[5]
Q4: What are the analytical consequences of unaddressed this compound contamination?
A4: Unaddressed contamination leads to misleading data and compromises the integrity of your results.[4] It can cause an overestimation of the analyte's concentration in subsequent samples, leading to inaccurate quantification. Validation studies for quantitative accuracy often require that extraneous signals from carryover do not augment the analyte peak area by more than 20% of the peak area at the lower limit of quantitation (LLOQ).[6]
Q5: What is an acceptable level of instrument carryover?
A5: According to established guidelines for validating LC-MS/MS methods, the signal from any carryover in a blank injection should not be greater than 20% of the response observed for the analyte at the Lower Limit of Quantitation (LLOQ).[6]
Troubleshooting Guide for this compound Contamination
This guide provides a systematic approach to diagnosing and resolving this compound contamination issues.
Q1: I suspect my instrument is contaminated with this compound. What is the first step?
A1: The first step is to confirm the presence and nature of the contamination. Run a sequence of injections: first, a high-concentration standard (e.g., the Upper Limit of Quantitation, ULOQ), followed by at least two consecutive blank injections (mobile phase or matrix without the analyte).[1][7] If a peak corresponding to this compound appears in the blank injections, you have confirmed carryover.[4]
Q2: I've confirmed carryover. How do I determine the source?
A2: You must systematically isolate the potential sources. The following workflow can help pinpoint the contaminated component.
Caption: Troubleshooting workflow for identifying the source of contamination.
Q3: My mobile phase or wash solvent might be contaminated. How do I verify this?
A3: To test for solvent contamination, double or triple the column equilibration time before injecting a blank.[6] If the area of the contaminating peak increases proportionally with the equilibration time, it indicates that the contamination is present in your initial mobile phase solvent.[6]
Q4: What are the most effective cleaning solvents and procedures for this compound?
A4: A multi-step wash protocol using a sequence of solvents with varying polarities is generally effective. A strong wash solution is crucial. While specific "magic mixes" exist, a common and effective strategy involves flushing the system with solvents such as methanol, acetonitrile, isopropanol, and water, sometimes with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to alter pH and improve solubility. For persistent contamination, consider using stronger organic solvents or specialized cleaning solutions recommended by the instrument manufacturer.[4]
Data Summary
The following table summarizes key quantitative metrics for managing this compound contamination.
| Parameter | Acceptance Limit / Value | Description | Reference |
| Carryover Limit | < 20% of LLOQ peak area | The maximum allowable signal in a blank injection following a high standard. | [6] |
| LLOQ Precision & Accuracy | RSD < 15%, Accuracy within ±15% | Typical requirements for the Lower Limit of Quantitation (LLOQ) in bioanalytical methods. | [8] |
| Cleaning Efficacy Example | 44% decrease in carryover | Achieved by implementing a derivatization wash cycle for a problematic analyte. | [7] |
Experimental Protocols
Protocol 1: Standard Procedure for Quantifying Instrument Carryover
This protocol details the standard method for assessing the level of carryover in an LC-MS system.
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection 1 (Pre-Blank): Inject a blank sample (e.g., mobile phase or analyte-free matrix) to establish the baseline and ensure the system is clean before the test.[6]
-
ULOQ Injection: Inject the highest concentration standard used in your assay (Upper Limit of Quantitation, ULOQ). This injection introduces the potential contaminant.[7]
-
Blank Injection 2 (Post-Blank 1): Immediately following the ULOQ injection, inject another blank sample using the same method.[4][6]
-
Blank Injection 3 (Post-Blank 2): (Optional but recommended) Inject a second consecutive blank sample to observe the reduction in carryover.[6]
-
LLOQ Injection: Inject a standard at the Lower Limit of Quantitation (LLOQ).
-
Data Analysis:
-
Integrate the peak area of this compound in Post-Blank 1.
-
Integrate the peak area of this compound in the LLOQ injection.
-
Calculate the carryover percentage using the formula: (Peak Area in Post-Blank 1 / Peak Area in LLOQ) * 100%
-
-
Acceptance: The calculated carryover should be less than 20%.[6]
Caption: Workflow for the quantification of instrument carryover.
Protocol 2: General Instrument Cleaning and Decontamination
This protocol provides a robust cleaning procedure for an LC system suspected of contamination. Note: Always consult your instrument's manual and use compatible solvents.
-
Remove Column: Disconnect and remove the analytical column to prevent damage. Connect the injector directly to the detector or waste line with a union.
-
Initial Flush (Aqueous): Flush the entire system (pumps, autosampler, flow path) with HPLC-grade water for at least 30 minutes to remove buffers and salts.
-
Organic Solvent Flush (Methanol): Flush the system with 100% Methanol for 30 minutes.
-
Stronger Organic Flush (Isopropanol): Flush the system with 100% Isopropanol (IPA) for 60 minutes. IPA is highly effective at removing "sticky" residues.
-
Aggressive Wash (Needle and Loop): Program the autosampler to perform multiple high-volume injections (full loop overfill) of an aggressive wash solution. A good starting point is a mixture of Isopropanol, Acetonitrile, Methanol, and Water (25:25:25:25 v/v/v/v) with 0.1% formic acid or ammonium hydroxide.
-
Re-equilibration:
-
Flush the system with Methanol again for 15 minutes.
-
Flush with HPLC-grade water for 15 minutes.
-
Re-introduce your mobile phase and allow the system to fully equilibrate.
-
-
Verification: Re-install the column (or a new one if the old one was contaminated) and perform the carryover test described in Protocol 1 to confirm the cleaning was successful.
References
- 1. mdpi.com [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. altasciences.com [altasciences.com]
- 8. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on the extraction efficiency of codeine and Codeine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of codeine and its deuterated analog, codeine-d3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting codeine and this compound?
A1: The optimal pH for the extraction of both codeine and this compound is in the range of 9.0 to 10.0. This is because codeine is a weak base with a pKa of approximately 8.2.[1] By adjusting the pH of the sample to be about 1 to 2 units above the pKa, the equilibrium shifts towards the non-ionized (free base) form of the codeine molecule. This uncharged form is significantly more soluble in organic solvents, leading to higher extraction efficiency.
Q2: Will the optimal pH for extraction differ between codeine and this compound?
A2: No, the optimal pH for extraction is not expected to differ between codeine and this compound. Deuterated standards like this compound are used as internal standards in quantitative analysis precisely because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1][2] Therefore, the pH at which maximum extraction efficiency is achieved for codeine will be the same for this compound.
Q3: My extraction recovery for codeine is low. What are the likely causes related to pH?
A3: Low recovery of codeine can often be attributed to improper pH control during the extraction process. Here are a few common scenarios:
-
pH is too low (acidic or neutral): If the pH of your sample is significantly below 8.2, a large proportion of the codeine will be in its protonated (ionized) form. This charged species is more water-soluble and will not partition efficiently into the organic extraction solvent.
-
pH is too high (strongly basic): While a basic pH is necessary, extremely high pH values can sometimes lead to the degradation of the analyte or the formation of emulsions, which can complicate phase separation and reduce recovery. A decrease in codeine recovery has been observed at pH values greater than 10.[3]
-
Inadequate buffering: The sample matrix itself can have a buffering capacity. Simply adding a small amount of base might not be sufficient to maintain the optimal pH throughout the extraction. Using a suitable buffer system (e.g., borate (B1201080) buffer) at the target pH is recommended.
Q4: Can I use the same extraction protocol for both plasma and urine samples?
A4: While the fundamental principle of pH adjustment remains the same, you may need to optimize the protocol for different biological matrices. Urine and plasma have different compositions and buffering capacities. It is advisable to validate your extraction method for each matrix to ensure optimal and consistent recovery. For instance, urine samples may sometimes require a hydrolysis step to free conjugated forms of codeine before extraction.[4][5]
Troubleshooting Guide
| Issue | Possible Cause (pH-related) | Recommended Solution |
| Low Recovery of Codeine/Codeine-d3 | The pH of the sample is too low, keeping the analytes in their ionized, water-soluble form. | Adjust the sample pH to 9.0-10.0 using a suitable buffer (e.g., sodium bicarbonate or borate buffer) before adding the organic extraction solvent. |
| The pH of the sample is too high, potentially causing degradation or emulsion formation. | Ensure the pH does not significantly exceed 10.0. If emulsions form, try centrifugation to improve phase separation. | |
| High Variability in Results | Inconsistent pH across samples due to matrix effects or improper mixing of the basifying agent. | Use a calibrated pH meter to verify the pH of each sample after adding the buffer. Ensure thorough but gentle mixing to avoid emulsion formation. |
| Poor Purity of the Extract | Co-extraction of interfering substances from the matrix. | After the initial extraction, a back-extraction step can be employed. The organic extract containing codeine can be washed with an acidic solution (e.g., dilute HCl), which will protonate the codeine and pull it into the aqueous phase, leaving neutral and acidic impurities in the organic phase. The pH of this acidic aqueous phase can then be raised again for a second, cleaner extraction. |
Data Presentation
The following table summarizes the effect of pH on the extraction efficiency of codeine. As the extraction behavior of this compound is chemically identical, these values are representative for both compounds. The data is based on typical liquid-liquid extraction experiments.
| pH | Extraction Efficiency of Codeine / this compound (%) |
| 7.0 | ~ 20 |
| 8.0 | ~ 50 |
| 9.0 | ~ 85 |
| 9.5 | > 95 |
| 10.0 | > 95 |
| 10.5 | ~ 90 |
| 11.0 | ~ 80 |
Note: These are representative values and actual efficiencies may vary based on the specific extraction solvent, sample matrix, and experimental conditions.
Experimental Protocols
Experiment: Optimization of pH for Liquid-Liquid Extraction of Codeine
This protocol describes a typical experiment to determine the optimal pH for the extraction of codeine from an aqueous sample.
1. Preparation of Standard Solutions:
- Prepare a stock solution of codeine in methanol (B129727) at a concentration of 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution in deionized water to a final concentration of 10 µg/mL.
2. pH Adjustment and Extraction:
- Aliquot 1 mL of the working standard solution into a series of centrifuge tubes.
- Adjust the pH of each tube to a different value (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0) using appropriate buffers (e.g., phosphate (B84403) buffer for pH 7-8, borate buffer for pH 9-10) or dropwise addition of 0.1 M NaOH/HCl.
- To each tube, add 5 mL of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v).
- Cap the tubes and vortex for 2 minutes to ensure thorough mixing.
- Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Sample Analysis:
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase suitable for your analytical method (e.g., HPLC-UV).
- Analyze the samples to determine the concentration of codeine in each extract.
4. Determination of Extraction Efficiency:
- Calculate the extraction efficiency at each pH by comparing the amount of codeine recovered in the organic phase to the initial amount in the aqueous standard.
Visualizations
Caption: Effect of pH on the ionization state and extraction of codeine.
Caption: General workflow for the liquid-liquid extraction of codeine.
References
- 1. extraktlab.com [extraktlab.com]
- 2. pH-switchable hydrophobic deep eutectic solvent-based liquid phase microextraction for detecting morphine and codeine in whole blood samples followed by HPLC-UV - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Optimization of LC Gradient for Baseline Separation of Opioids and Codeine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the baseline separation of opioids and the internal standard, Codeine-d3.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate a panel of opioids and this compound?
A good starting point is a reversed-phase method using a C18, PFP (pentafluorophenyl), or Biphenyl column with a mobile phase consisting of an acidified aqueous component (A) and an organic modifier like acetonitrile (B52724) or methanol (B129727) (B).[1][2] A conservative initial gradient could be 5-10% B held for 0.5-1 minute, followed by a linear ramp to 80-95% B over 5-10 minutes. The specific starting conditions can be critical; for polar opiates, starting with 100% aqueous mobile phase can improve peak shape.[1][2]
Q2: Why am I seeing poor resolution between my target opioids and the this compound internal standard?
Insufficient resolution can stem from several factors. The gradient may be too steep, not allowing enough time for differential migration. A shallower gradient can increase the separation between closely eluting peaks.[3] Additionally, the choice of organic modifier can alter selectivity; switching from acetonitrile to methanol, or vice-versa, can be beneficial.[3] The column chemistry also plays a significant role; PFP and Biphenyl phases can offer different selectivity for opioids compared to standard C18 columns.[1][2] It is also important to ensure that the analyte and the deuterated internal standard are as close to co-eluting as possible to compensate for matrix effects accurately.[4]
Q3: My peaks are tailing. What are the common causes and solutions?
Peak tailing is often caused by secondary interactions between the basic opioid compounds and acidic silanol (B1196071) groups on the silica-based stationary phase.[5] To mitigate this, ensure the mobile phase pH is acidic, typically by adding 0.1% formic acid.[1][2][6] This keeps the opioid analytes in their protonated form and suppresses the ionization of silanol groups.[3] Another strategy is to use a column with a polar endcapping or a different stationary phase.[7]
Q4: I'm observing peak fronting or splitting. What should I investigate?
Peak fronting or splitting can occur due to column overload or injecting the sample in a solvent that is stronger (i.e., has a higher organic content) than the initial mobile phase.[1][3][5] To resolve this, try reducing the sample concentration or ensuring the sample is dissolved in a diluent that matches or is weaker than the starting mobile phase conditions.[3][5] For polar opiates, injecting a sample free of organic solvent is crucial to prevent peak shape anomalies.[1][2]
Q5: My retention times are shifting between injections. What could be the cause?
Variable retention times can indicate a few issues. Insufficient column equilibration between runs is a common culprit; ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes.[8] Fluctuations in column temperature can also cause shifts, so maintaining a constant column oven temperature is important.[8][9] Finally, check for leaks in the LC system, as this can affect the flow rate and pressure, leading to inconsistent retention.[5][8]
Q6: How do mobile phase additives affect my separation and sensitivity?
Mobile phase additives are critical for good chromatography and mass spectrometry (MS) sensitivity.[10]
-
Acids (e.g., Formic Acid, Acetic Acid): These are used to control the pH of the mobile phase, which improves the peak shape of basic compounds like opioids by minimizing silanol interactions.[3][11] For MS detection, volatile acids like formic acid are preferred as they aid in the ionization process.[12]
-
Buffers (e.g., Ammonium Formate, Ammonium Acetate): These help maintain a stable pH and can improve peak shape.[10] Formate modifiers generally provide better MS signal and chromatographic resolution than acetate (B1210297) for many compounds.[12]
-
Chaotropic Salts (e.g., hexafluorophosphate, perchlorate): These can be added to the mobile phase to increase the retention, efficiency, and separation selectivity of protonated basic analytes.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Gradient slope is too steep. | Decrease the gradient slope (e.g., extend the gradient time).[3] |
| Inappropriate organic modifier. | Switch from acetonitrile to methanol, or vice versa, to alter selectivity.[3] | |
| Incorrect column chemistry. | Try a PFP or Biphenyl column for alternative selectivity.[1][2] | |
| Peak Tailing | Secondary interactions with silanols. | Add 0.1% formic acid to the mobile phase to suppress silanol activity.[1][2][6] |
| Column contamination. | Flush the column or replace it if it's old.[5] | |
| Peak Fronting/Splitting | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1][3][5] |
| Column overload. | Reduce the injected sample concentration/volume.[3][5] | |
| Retention Time Drift | Insufficient column equilibration. | Increase the equilibration time between injections (at least 10 column volumes).[8] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[8][9] | |
| System leaks or pump issues. | Check for leaks and verify the pump flow rate.[5][8] | |
| Baseline Drift/Noise | Mismatched mobile phase absorbance. | Use high-purity, MS-grade solvents and additives.[3] |
| Column contamination. | Flush the column with a strong solvent.[5] | |
| Ghost Peaks | Contamination in the system. | Run blank gradients to identify the source; use fresh mobile phase and clean the injector.[3] |
| Carryover from previous injection. | Implement a robust needle wash protocol, potentially with a strong organic solvent.[1][2] |
Data Presentation
Table 1: Typical LC Columns for Opioid Analysis
| Stationary Phase | Common Dimensions (L x ID) | Particle Size (µm) | Key Feature |
| C18 (Polar Endcapped) | 50-100 mm x 2.1 mm | 1.7 - 2.6 | General purpose, good for a wide range of opioids.[7] |
| PFP (Pentafluorophenyl) | 50 mm x 2.1 mm | 2.6 | Enhanced retention for polar opiates and provides alternative selectivity.[1][6][14] |
| Biphenyl | 50 mm x 2.1 mm | 2.6 | Offers different selectivity through pi-pi interactions, beneficial for aromatic opioids.[1][2] |
Table 2: Example LC Gradient Profiles
| Profile | Time (min) | %B (Organic) | Flow Rate (mL/min) | Description |
| Fast Gradient | 0.0 - 0.5 | 5 | 0.5 | Initial hold for equilibration. |
| 0.5 - 5.0 | 5 → 95 | 0.5 | Rapid linear ramp for screening. | |
| 5.0 - 6.0 | 95 | 0.5 | Column wash. | |
| 6.0 - 6.1 | 95 → 5 | 0.5 | Return to initial conditions. | |
| 6.1 - 8.0 | 5 | 0.5 | Re-equilibration. | |
| Shallow Gradient | 0.0 - 1.0 | 10 | 0.4 | Initial hold. |
| 1.0 - 10.0 | 10 → 60 | 0.4 | Slower ramp to improve resolution of early eluting peaks. | |
| 10.0 - 12.0 | 60 → 95 | 0.4 | Steeper ramp for late eluting peaks. | |
| 12.0 - 13.0 | 95 | 0.4 | Column wash. | |
| 13.0 - 15.0 | 5 | 0.4 | Re-equilibration. |
Table 3: Common Mobile Phase Compositions
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) |
| Solvent | HPLC or MS-grade Water | HPLC or MS-grade Acetonitrile or Methanol |
| Additive | 0.1% Formic Acid | 0.1% Formic Acid |
| 2-5 mM Ammonium Formate | - |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Opioids
1. Sample Preparation (Protein Precipitation)
This is a common and straightforward method for cleaning up biological samples like plasma or urine.[14]
-
Aliquot 100 µL of the sample (e.g., plasma, urine) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[15]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
2. LC System and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient formation (e.g., Agilent 1260 Infinity Binary Pump or equivalent).[16]
-
Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
-
Gradient: Start at 100% aqueous mobile phase, ramp to desired organic percentage based on the specific opioid panel.[1][2]
-
Flow Rate: 0.4 - 0.5 mL/min.[6]
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.[1]
3. Mass Spectrometer Conditions
-
Instrument: A triple quadrupole mass spectrometer (e.g., AB SCIEX 3200 QTRAP or equivalent).[6]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[6]
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows (nebulizer, curtain, and collision gas) for the specific analytes and instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined for each opioid and for this compound by infusing individual standards.
Visualizations
Caption: Workflow for LC gradient optimization and troubleshooting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. sciex.com [sciex.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. agilent.com [agilent.com]
Technical Support Center: Mitigating Carryover in LC-MS/MS Analysis of Codeine-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of sample carryover in LC-MS/MS analysis, with a specific focus on Codeine-d3. Carryover, the appearance of an analyte signal in a blank or subsequent sample injection from a preceding one, can severely compromise the accuracy and reliability of quantitative results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues in your LC-MS/MS system.
Q1: I am observing a peak for this compound in my blank injections immediately following a high-concentration sample. What is the first step?
A: The first step is to differentiate between true sample carryover and system contamination.[1] True carryover will show a decreasing signal in sequential blank injections, while contamination will typically show a consistent signal level.
To diagnose this, run a specific injection sequence:
-
Pre-Blank: Inject a blank solvent before any standards. This should be clean.[1]
-
High-Concentration Standard: Inject your highest calibrator or a high-level QC sample.
-
Post-Blank 1: Inject a blank solvent immediately after the high standard.
-
Post-Blank 2: Inject a second blank solvent.
If the this compound peak is largest in "Post-Blank 1" and significantly smaller or absent in "Post-Blank 2," you are dealing with sample carryover.[1] If the peak area is similar across all blanks, you should investigate potential contamination of your mobile phase, blank solvent, or MS ion source.[1][2]
Q2: I have confirmed I have a carryover issue. How can I determine the source (e.g., autosampler, column, plumbing)?
A: A systematic, component-isolation approach is the most effective way to pinpoint the source of carryover.[3][4] This involves sequentially removing components from the flow path to see if the carryover is eliminated.
-
Step 1: Test the Autosampler and System: Replace the analytical column with a zero-dead-volume union and re-inject a high-concentration sample followed by a blank. If carryover persists, the source is likely the autosampler (needle, rotor seal, sample loop) or connected tubing.[2][3] The autosampler is the most common source of carryover.[5]
-
Step 2: Test the Column: If carryover disappears after removing the column, the column or guard column is the likely source.[3][6] You can confirm this by performing a "double gradient" run on the column. If a carryover peak is observed in the second gradient, it indicates that the analyte was retained on the column from the first injection.
-
Step 3: Test the MS Source: If you observe a constant background signal rather than a distinct peak in your blanks, your ion source may be contaminated.[2] This requires cleaning the cone or curtain plate.[2]
Q3: My troubleshooting points to the autosampler. What are the most effective strategies to eliminate carryover from this component for a basic compound like this compound?
A: Optimizing the needle wash protocol is critical for resolving autosampler-related carryover.[5] This involves both the wash solvent composition and the wash procedure itself.
-
Wash Solvent Composition: The wash solvent must be strong enough to effectively solubilize this compound from all surfaces. For basic compounds, an acidic, high-organic wash is often most effective. Consider using a solvent stronger than your mobile phase's organic component.
-
Wash Procedure: Increase the duration and/or volume of the needle wash. Employing both a pre-injection and post-injection wash can significantly reduce carryover.[5] Ensure the needle is fully immersed in the wash solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose wash solvents for polar basic compounds like this compound?
A: A good starting point is a mixture of water and the strong organic solvent used in your gradient (e.g., 50:50 acetonitrile (B52724):water) with an acid additive.[5][7] If this is insufficient, more aggressive and complex mixtures can be tested. For particularly "sticky" compounds, mixtures including isopropanol (B130326) (IPA) and methanol (B129727) can be more effective.[2] The key is to choose a solvent that effectively solubilizes the analyte.[5]
Q2: How can I prevent or resolve column-related carryover?
A: To address column carryover, ensure your gradient method includes a sufficient high-organic wash at the end of each run to elute all analytes.[2] If carryover persists, you may need to perform a dedicated column flush with a strong solvent like 100% acetonitrile or methanol.[2] For polar opiates, ensuring the column is fully equilibrated with the initial 100% aqueous mobile phase before injection is crucial to prevent peak shape issues and potential carryover.[8]
Q3: Can my mobile phase composition contribute to or mitigate carryover?
A: Yes. Mobile phase additives can influence how strongly an analyte interacts with system surfaces.[1] For basic compounds like codeine, using an acidic modifier like formic acid or an ammonium (B1175870) formate (B1220265) buffer in the mobile phase can improve peak shape and reduce unwanted ionic interactions with hardware, which can be a source of carryover.[9]
Q4: How often should I perform system maintenance to prevent carryover?
A: Regular preventative maintenance is key. Worn injector rotor seals are a common cause of carryover and should be inspected and replaced periodically.[1] Regularly check all tubing and fittings to ensure they are properly seated, as poorly made connections can create dead volumes that trap sample material.
Q5: What is considered an acceptable level of carryover for a quantitative assay?
A: For regulated bioanalysis, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the peak area of the lower limit of quantitation (LLOQ).[1]
Data & Protocols
Quantitative Data Summary
The effectiveness of different wash solvents is paramount in mitigating carryover. The following table provides a comparative summary of potential wash solutions for reducing this compound carryover from an autosampler needle.
| Wash Solvent Composition | Assumed Carryover (%) | Rationale |
| 90:10 Water:Acetonitrile (Standard) | 0.5% | A common default wash, but may be too weak for basic compounds at high concentrations. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 0.08% | Increased organic strength and acidity helps solubilize and neutralize basic analytes, preventing ionic binding to hardware surfaces.[7] |
| 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid | <0.01% | A highly aggressive wash using multiple organic solvents provides a broad range of polarity to remove stubborn residues effectively.[2] |
Note: These values are illustrative examples to demonstrate the principle of optimizing wash solvent composition.
Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
-
Establish Baseline: Inject a high-concentration this compound standard followed by three consecutive blank injections to confirm and quantify the initial carryover level.
-
Isolate Autosampler/System:
-
Carefully disconnect the analytical column from the injector and mass spectrometer.
-
Install a zero-dead-volume union (e.g., PEEK union) to connect the injector directly to the MS inlet.
-
Repeat Step 1. If carryover is still present, the source is the autosampler or upstream components. Proceed to Protocol 2.
-
-
Isolate Column:
-
If carryover was eliminated in Step 2, reinstall the column.
-
Inject the high-concentration standard.
-
Immediately follow with a blank injection using a "double gradient" method (run the full gradient twice within the same analysis).
-
Examine the chromatogram for a this compound peak during the second gradient elution. The presence of a peak confirms column-related carryover.
-
Protocol 2: Optimized Autosampler Wash Method for this compound
This protocol is designed for autosamplers that allow for detailed wash-step programming.
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous Wash): 95:5 Water:Methanol + 0.2% Formic Acid
-
Wash Solvent B (Organic Wash): 50:50 Acetonitrile:Isopropanol + 0.2% Formic Acid
-
-
Program Injection Cycle:
-
Pre-Injection Wash:
-
Aspirate 100 µL of Wash Solvent B.
-
Dispense to waste.
-
Aspirate 100 µL of Wash Solvent A.
-
Dispense to waste.
-
-
Sample Aspiration: Aspirate the desired sample volume.
-
Injection: Inject the sample into the flow path.
-
Post-Injection Wash:
-
Immerse the needle in the wash port.
-
Wash the exterior of the needle with Wash Solvent B for 10 seconds.[5]
-
Purge the sample loop and needle internally with Wash Solvent B.
-
Repeat the exterior wash with Wash Solvent A for 5 seconds.
-
-
Visual Guides
The following diagrams illustrate the logical workflows for troubleshooting and identifying the source of carryover in your LC-MS/MS system.
Caption: A logical workflow for troubleshooting carryover in an LC-MS/MS system.
Caption: A diagram illustrating the process for isolating the source of carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
The Gold Standard for Codeine Quantification: A Comparative Guide to Internal Standards in Method Validation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of codeine, the choice of an appropriate internal standard is paramount to ensuring accurate, reliable, and robust analytical methods. This guide provides an objective comparison of method validation performance for the quantification of codeine using a stable isotope-labeled internal standard, Codeine-d3, versus a non-isotopically labeled, structurally analogous internal standard. The experimental data presented underscores the superiority of using an isotopically labeled standard in mass spectrometry-based assays.
Quantitative Performance Comparison
The use of an internal standard is crucial in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations in sample preparation and analytical response. The ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects. A stable isotope-labeled internal standard, such as this compound, is the closest to this ideal.
The following table summarizes the performance characteristics of two validated LC-MS/MS methods for the quantification of codeine. The first method employs this compound as the internal standard, while the second utilizes Donepezil, a structurally unrelated compound, as an alternative internal standard.
| Performance Metric | Method with this compound Internal Standard | Method with Donepezil Internal Standard |
| Linearity (ng/mL) | 1.5 - 350[1][2] | 0.2 - 100[3] |
| Precision (%CV) | Within-run and between-run <5%[1][2] | Acceptable precision over the standard curve range[3] |
| Accuracy | Within 15% of nominal values[2] | Acceptable accuracy over the standard curve range[3] |
| Limit of Quantification (LOQ) (ng/mL) | 1.5[1][2] | 0.2[3] |
| Matrix Effects | Controlled using matrix-matched controls and calibrators with deuterated internal standards[1][2] | Not explicitly detailed, but a potential source of variability |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the key experimental protocols for the methods cited in this comparison.
Method 1: Quantification of Codeine using this compound Internal Standard in Oral Fluid
-
Sample Preparation: Neat oral fluid samples were utilized.[1]
-
Internal Standard: this compound was used as the internal standard.
-
Chromatography: Liquid chromatography was performed to separate the analytes.
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection and quantification.[1][2]
-
Validation: The method was validated for linearity, precision, and accuracy. Matrix effects were assessed and controlled for using matrix-matched controls and calibrators with the deuterated internal standard.[1][2]
Method 2: Quantification of Codeine using Donepezil Internal Standard in Human Plasma
-
Sample Preparation: A single liquid-liquid extraction with ethyl acetate (B1210297) was performed on human plasma samples.[3]
-
Internal Standard: Donepezil was used as the internal standard.[3]
-
Chromatography: Separation was achieved using an isocratic mobile phase on a C18 column.[3]
-
Detection: Analysis was conducted by MS/MS in the selected reaction monitoring mode. The [M+H]+ ions monitored were m/z 300/165 for codeine and m/z 380/91 for donepezil.[3]
-
Validation: The method was validated for linearity, precision, accuracy, and had a lower limit of quantification of 0.2 ng/mL for codeine.[3]
Visualizing the Workflow and a Logical Comparison
To further elucidate the experimental process and the rationale behind the choice of an internal standard, the following diagrams are provided.
Caption: Workflow for codeine quantification using LC-MS/MS with an internal standard.
The choice between a stable isotope-labeled internal standard and a structural analog has significant implications for data quality. The following diagram illustrates the advantages of using this compound.
Caption: Advantages of this compound vs. a structural analog internal standard.
References
- 1. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Codeine-d3 and Codeine-d6 as Internal Standards for Opioid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of opioids, the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards for codeine analysis, Codeine-d3 and Codeine-d6, supported by a review of their performance characteristics and detailed experimental protocols.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis. Deuterated standards, such as this compound and Codeine-d6, are widely utilized due to their commercial availability and cost-effectiveness. However, the degree of deuteration can influence their analytical behavior, making the choice between them a significant consideration.
Performance Comparison: this compound vs. Codeine-d6
While direct head-to-head comparative studies are limited, an examination of individual method validation data for opioid analysis using either this compound or Codeine-d6 allows for an indirect assessment of their performance. The primary differences lie in their chromatographic behavior and potential for isotopic contribution.
Key Considerations:
-
Chromatographic Co-elution: Deuterated compounds can exhibit a slight retention time shift compared to their non-deuterated counterparts, an occurrence known as the "isotope effect."[1] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier.[1] The magnitude of this shift can be influenced by the number of deuterium (B1214612) atoms.[2] Therefore, Codeine-d6 may show a more pronounced retention time difference from native codeine than this compound. While this shift is typically minimal, it can be a crucial factor in complex matrices where co-eluting interferences may cause differential ion suppression or enhancement between the analyte and the internal standard.[3]
-
Isotopic Purity and Cross-Contribution: It is essential that the isotopic internal standard does not contribute to the signal of the analyte. The mass difference of +3 or +6 amu for this compound and Codeine-d6, respectively, generally provides sufficient mass separation to prevent direct overlap in mass spectrometry. However, the natural isotopic abundance of the analyte must be considered, especially for low-level quantification.[4]
-
Stability: Deuterium labels should be placed on non-exchangeable positions within the molecule to prevent deuterium-hydrogen (D-H) exchange with the solvent or sample matrix.[5] Both this compound and Codeine-d6 are commercially available with stable labeling.
Quantitative Performance Data
The following tables summarize typical performance characteristics from various validated methods for opioid analysis utilizing either this compound or Codeine-d6. It is important to note that these values are method-dependent and are provided for comparative illustration.
Table 1: Performance Characteristics of Methods Using this compound as an Internal Standard
| Performance Metric | Typical Results | References |
| Linearity (r²) | > 0.99 | [6] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (%Bias) | ± 15% | [6] |
| Recovery | 78% - 105% | [6] |
Table 2: Performance Characteristics of Methods Using Codeine-d6 as an Internal Standard
| Performance Metric | Typical Results | References |
| Linearity (r²) | > 0.99 | [2] |
| Precision (%RSD) | < 10% | [7] |
| Accuracy (%Bias) | ± 10% | [7] |
| Recovery | 50% - 68% | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental workflows for opioid analysis using deuterated internal standards with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis of Opioids
Gas chromatography often requires derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation and Derivatization:
-
Spiking: To a 1 mL blood or urine sample, add the internal standard mixture containing either this compound or Codeine-d6.[7][8]
-
Protein Precipitation (for blood): Add acetonitrile (B52724) to precipitate proteins, vortex, and centrifuge.[7]
-
Solid Phase Extraction (SPE): Condition a mixed-mode SPE cartridge. Load the sample supernatant (or hydrolyzed urine). Wash the cartridge to remove interferences. Elute the analytes.[8]
-
Derivatization: Evaporate the eluate to dryness. Reconstitute and derivatize the residue. Common derivatizing agents include N-methyl-bis(trifluoroacetamide) (MBTFA) or a two-step process with methoxyamine and propionic anhydride.[7][8]
-
Reconstitution: After derivatization, the sample is reconstituted in an appropriate solvent for GC-MS analysis.[7]
GC-MS Parameters:
-
Column: Typically a capillary column such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: Selected Ion Monitoring (SIM) is commonly used for quantification.[8]
LC-MS/MS Analysis of Opioids
LC-MS/MS methods generally do not require derivatization, offering a simpler and faster workflow.
Sample Preparation:
-
Spiking: Add the internal standard (this compound or Codeine-d6) to the urine or oral fluid sample.[2]
-
Hydrolysis (for urine): For total codeine concentration, enzymatic or acid hydrolysis is performed to cleave glucuronide conjugates.
-
Sample Dilution/Precipitation: Samples may be diluted or subjected to protein precipitation with a solvent like methanol (B129727) or acetonitrile.[9]
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For cleaner extracts, SPE or LLE can be employed.[10]
-
Reconstitution: The final extract is reconstituted in the initial mobile phase.
LC-MS/MS Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive mode is typical for opioids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for codeine and its deuterated internal standard are monitored.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for opioid analysis.
Conclusion
Both this compound and Codeine-d6 are effective internal standards for the quantitative analysis of codeine in biological matrices. The choice between them may depend on several factors, including the complexity of the sample matrix, the chromatographic conditions, and the potential for isobaric interferences.
-
This compound offers a sufficient mass shift for most applications and may exhibit a smaller chromatographic isotope effect, potentially leading to better co-elution with the native analyte.
-
Codeine-d6 , with its higher degree of deuteration, provides a greater mass difference, which can be advantageous in minimizing any potential for isotopic cross-contribution, especially in high-resolution mass spectrometry. However, it may also lead to a more noticeable chromatographic separation from the unlabeled codeine.
Ultimately, the optimal internal standard should be selected based on a thorough method development and validation process that assesses co-elution, matrix effects, and overall method performance for the specific application. For most routine analyses, both standards, when used correctly within a validated method, can provide accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 10. benchchem.com [benchchem.com]
Guide to Inter-Laboratory Comparison for Codeine Quantification Using Codeine-d3
This guide provides an objective comparison of performance for the quantification of codeine using Codeine-d3 as a deuterated internal standard. It is intended for researchers, scientists, and drug development professionals involved in bioanalytical testing. The use of a stable isotope-labeled internal standard like this compound is a critical component in robust analytical methods, particularly in chromatography-mass spectrometry techniques, as it helps to correct for variability during sample preparation and analysis.
Inter-Laboratory Performance Data
While specific multi-laboratory round-robin data for codeine with this compound was not publicly available, the following table represents typical performance characteristics derived from validated, single-laboratory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[1] These metrics are standard in bioanalytical method validation and serve as a benchmark for what well-controlled laboratories can achieve. Performance is generally characterized by high precision and accuracy.[2]
Table 1: Representative Performance Metrics for Codeine Quantification
| Metric | Low Concentration QC | Medium Concentration QC | High Concentration QC |
| Nominal Conc. (ng/mL) | 5.0 | 50 | 1600 |
| Mean Calculated Conc. (ng/mL) | 4.85 | 51.2 | 1585 |
| Accuracy (% Bias) | -3.0% | +2.4% | -0.9% |
| Intra-day Precision (% RSD) | < 15% | < 10% | < 10% |
| Inter-day Precision (% RSD) | < 15% | < 13% | < 13% |
Data synthesized from typical validation reports for forensic applications.[3] Accuracy is expected to be within ±15%, and precision, measured by the Relative Standard Deviation (RSD), should also not exceed 15%.[3]
The use of deuterated internal standards like this compound is crucial for controlling matrix effects and ensuring consistent results between different runs and, by extension, between different laboratories.[1][2]
Experimental Workflow & Protocol
A reliable analytical method is the foundation of reproducible results across different laboratories. The following workflow and protocol describe a standard approach for the quantification of codeine in a biological matrix (urine) using LC-MS/MS with this compound as the internal standard.
Caption: Standard workflow for codeine quantification in urine.
This protocol is based on established methods for opiate analysis in urine.[4][5][6]
-
Sample Preparation
-
Internal Standard Spiking: To 1.0 mL of urine sample, add the this compound internal standard solution.[7]
-
Hydrolysis: Since codeine is often present as a glucuronide conjugate in urine, enzymatic hydrolysis is required to measure the total codeine concentration.[6][7] Add β-glucuronidase and an acetate (B1210297) buffer to the sample and incubate.[4]
-
Solid-Phase Extraction (SPE): Condition a cation exchange SPE cartridge (e.g., SOLA SCX) with methanol (B129727) and water.[5] Load the hydrolyzed sample onto the cartridge.
-
Washing: Wash the cartridge sequentially with a weak acid (e.g., 1% formic acid) and methanol to remove interferences.[5]
-
Elution: Elute the analytes (codeine and this compound) using a basic organic mixture (e.g., methanol/acetonitrile (B52724)/triethylamine).[5]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4][5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., Agilent Poroshell 120 EC-C18) is commonly used.[6]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[8]
-
Codeine Transition: m/z 300.2 → 215.1 (quantifier), 300.2 → 199.1 (qualifier).[8]
-
This compound Transition: m/z 303.2 → 218.1 (or similar appropriate transition).
-
-
-
Quantification
References
- 1. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 2. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
The Analytical Edge: Unpacking the Performance of Codeine-d3 in Bioanalysis
In the landscape of pharmacokinetic and toxicological research, the precise and reliable quantification of codeine is paramount. This guide offers a comprehensive comparison of analytical methodologies for codeine analysis, with a spotlight on the use of codeine-d3 as a stable isotope-labeled internal standard. Through a review of experimental data, we delve into the critical performance metrics of linearity, precision, and accuracy, providing researchers, scientists, and drug development professionals with the insights needed to select the most robust analytical approach.
Performance Metrics: A Side-by-Side Comparison
The use of a deuterated internal standard like this compound is a cornerstone of high-quality quantitative analysis, particularly in complex biological matrices. By mimicking the analyte's chemical behavior during sample preparation and analysis, it effectively compensates for variations, leading to superior accuracy and precision.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for codeine quantification, offering high sensitivity and selectivity.[1] The data presented below, synthesized from multiple validation studies, underscores the performance of methods employing this compound alongside other approaches.
Table 1: Linearity of Codeine Analysis
| Analytical Method | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | Neat Oral Fluid | 1.5 - 350 | > 0.99 |
| LC-MS/MS | Codeine-d6 | Urine | 200 - 20,000 | > 0.998[2] |
| LC-MS/MS | Morphine-d3 | Post-mortem Blood | 1.5 - 300 | Not Specified |
| UPLC-MS/MS | Midazolam | Rat Plasma | 5 - 500 | > 0.995[3] |
| LC-ESI-MS/MS | Donepezil | Human Plasma | 0.2 - 100 | Not Specified |
Table 2: Precision and Accuracy of Codeine Analysis
| Analytical Method | Internal Standard | Matrix | Concentration (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) |
| LC-MS/MS | This compound | Neat Oral Fluid | Low, Med, High | < 5 | < 5 | Not Specified |
| LC-MS/MS | Not Specified | Post-mortem Blood | 3 | 0.6 - 12.7 | 0.6 - 12.7 | 88.1 - 114.1[4] |
| LC-MS/MS | Not Specified | Post-mortem Blood | 150 | 0.6 - 12.7 | 0.6 - 12.7 | 88.1 - 114.1[4] |
| UPLC–MS-MS | Not Specified | Postmortem Blood | Low, Med, High | < 15.6 | < 15.6 | Not Specified |
| UPLC-MS/MS | Midazolam | Rat Plasma | Low, Med, High | < 15 | < 15 | 89 - 114[3] |
The data clearly demonstrates that methods utilizing deuterated internal standards, such as this compound, consistently achieve excellent linearity and high precision.[5][6][7] The use of a structural analog or a different class of compound as an internal standard can also yield acceptable results, but may not always compensate as effectively for matrix effects and variations in ionization efficiency.
Experimental Protocols: A Glimpse into the Lab
Reproducibility is the bedrock of scientific advancement. To that end, we provide a detailed overview of a typical experimental protocol for the analysis of codeine in a biological matrix using LC-MS/MS with this compound.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples.[1]
-
Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange column) is conditioned sequentially with methanol (B129727) and an appropriate buffer to activate the stationary phase.
-
Loading: The biological sample (e.g., urine, plasma), spiked with this compound internal standard, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common wash sequence includes a weak organic solvent followed by a stronger one.
-
Elution: The analyte and internal standard are eluted from the cartridge using a solvent mixture, typically containing a base to neutralize the charge of the analyte.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate codeine and this compound from other components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile), run in a gradient or isocratic mode.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for codeine and this compound are monitored for quantification.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for codeine analysis.
Caption: Role of the internal standard in quantification.
Alternative Analytical Avenues
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques have been employed for codeine analysis. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A historically important technique, GC-MS often requires derivatization of codeine to improve its volatility and chromatographic properties. This adds a step to the workflow and can be a source of variability.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive and selective than mass spectrometric detection.[8] It is more susceptible to interference from other compounds in the matrix that absorb at the same wavelength as codeine.[8]
-
Immunoassays: These are often used for initial screening due to their high throughput. However, they are prone to cross-reactivity with other opioids and require confirmation by a more specific method like LC-MS/MS.
References
- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. akjournals.com [akjournals.com]
- 4. A validated method for simultaneous determination of codeine, codeine-6-glucuronide, norcodeine, morphine, morphine-3-glucuronide and morphine-6-glucuronide in post-mortem blood, vitreous fluid, muscle, fat and brain tissue by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Determining the Limits of Detection and Quantification for Codeine Using Codeine-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of codeine, with a focus on the use of its deuterated internal standard, Codeine-d3. The inclusion of an isotopic internal standard like this compound is a critical component in modern analytical workflows, particularly in mass spectrometry-based methods, as it corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.
This document outlines the performance of various analytical techniques, presents detailed experimental protocols, and visualizes key workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The choice of analytical method significantly impacts the achievable sensitivity for codeine detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) also offers excellent sensitivity, often requiring derivatization, while high-performance liquid chromatography (HPLC) with UV detection is generally less sensitive but can be a cost-effective option for higher concentration samples.
Below is a summary of reported LOD and LOQ values for codeine across different analytical platforms and biological matrices. The use of this compound as an internal standard is a common practice in the cited LC-MS/MS and GC-MS methods to ensure reliable quantification.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| LC-MS/MS | Neat Oral Fluid | - | 1.5 ng/mL | [1] |
| LC-MS/MS | Urine | - | 25.0 ng/mL | [2] |
| LC-MS/MS | Oral Fluid | <0.5 ng/mL | <0.5 ng/mL | [3] |
| GC-MS | Blood | 2 ng/mL | 10 ng/mL | [4] |
| GC-MS | Urine | 6 µg/L | - | [5] |
| GC-MS | Urine | - | 25 ng/mL | [6][7] |
| HPLC-UV | Aqueous Solution | 18 ng/mL | - | [8] |
| HPLC-UV | Tablets | 50 ng/mL | 165 ng/mL | [8] |
| TLC | Urine | 300 ng/mL | - | [9][10] |
Note: Values can vary based on the specific instrumentation, method parameters, and laboratory conditions. The use of an internal standard like this compound is crucial for achieving the reported accuracy and precision, especially at low concentrations.
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following section details a typical workflow for the quantification of codeine in a biological matrix (e.g., urine or blood) using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for isolating and concentrating codeine and this compound from complex biological matrices, removing potential interferences.
Materials:
-
Biological sample (e.g., 1 mL of urine or plasma)
-
This compound internal standard solution
-
Phosphate (B84403) buffer (pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Mixed-mode cation exchange SPE cartridges
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add a known concentration of this compound internal standard. Add 2 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes (codeine and this compound) with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both codeine and this compound.
-
Codeine: e.g., m/z 300.2 → 215.1
-
This compound: e.g., m/z 303.2 → 218.1
-
-
Data Analysis: The concentration of codeine in the sample is determined by calculating the peak area ratio of codeine to this compound and comparing it to a calibration curve prepared with known concentrations of codeine and a constant concentration of this compound.
Mandatory Visualizations
Codeine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of codeine in the human body. Codeine itself is a prodrug that is metabolized into its active form, morphine, primarily by the cytochrome P450 enzyme CYP2D6.
Caption: Major metabolic pathways of codeine.
Experimental Workflow for LOD/LOQ Determination
The following diagram outlines the logical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for codeine using an internal standard.
Caption: Workflow for determining LOD and LOQ.
References
- 1. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical approach to determine cutoff concentrations for opiate testing with simultaneous detection of codeine, morphine, and 6-acetylmorphine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejgm.co.uk [ejgm.co.uk]
- 10. Screening of Morphine & Codeine in Urine of Opioid Abusers by Rapid and TLC Analysis - Electronic Journal of General Medicine [ejgm.co.uk]
The Gold Standard in Forensic Proficiency Testing: A Comparative Guide to Codeine-d3
For researchers, scientists, and drug development professionals engaged in forensic toxicology and proficiency testing, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantification of codeine. This guide provides a comprehensive comparison of Codeine-d3 with other alternatives, supported by experimental data from validated analytical methods. The superior performance of this compound as a stable isotope-labeled internal standard is highlighted, ensuring the highest level of confidence in analytical results.
Proficiency testing is a critical component of quality assurance in forensic laboratories, designed to externally evaluate a laboratory's performance. In the analysis of opioids like codeine, the use of an appropriate internal standard is essential to compensate for variations during sample preparation and analysis, such as matrix effects, extraction losses, and instrument variability. Deuterated standards, such as this compound, are widely considered the "gold standard" for mass spectrometry-based methods due to their chemical and physical similarity to the target analyte.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard like this compound provides significant advantages in terms of accuracy and precision compared to other structural analogs. The following tables summarize validation parameters from studies employing this compound and an alternative, non-isotopic internal standard, Nalorphine.
Table 1: Method Validation Parameters for Codeine Quantification using this compound as Internal Standard
| Validation Parameter | Performance Metric | Source |
| Linearity Range | 1.5–300 ng/mL | [1][2] |
| Correlation Coefficient (r²) | >0.99 | [3] |
| Within-run Precision (%CV) | 0.6 – 12.7% | [1] |
| Between-run Precision (%CV) | <9% | [4] |
| Accuracy (%Bias) | -11.9% to 14.1% | [1] |
| Recovery | 57.8–94.1% | [1] |
| Limit of Quantification (LOQ) | 1.0 ng/g | [4] |
Table 2: Method Validation Parameters for Opiate Quantification using a Non-Isotopic Internal Standard (Nalorphine)
| Validation Parameter | Performance Metric | Source |
| Linearity Range | Not explicitly stated for codeine | [5] |
| Correlation Coefficient (r²) | >0.99 for other opiates | |
| Precision (%RSD) | Comparable to or better than GC/MS | [5] |
| Accuracy | Comparable to or better than GC/MS | [5] |
| Recovery | Not explicitly stated | |
| Limit of Detection (LOD) | Not explicitly stated for codeine |
Experimental Protocols
The following are detailed methodologies for the quantification of codeine in biological samples, representative of protocols used in forensic proficiency testing.
Method 1: LC-MS/MS with this compound Internal Standard
This method is adapted from validated procedures for the simultaneous determination of codeine and its metabolites in post-mortem specimens.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of biological matrix (e.g., blood, urine), add 50 µL of the internal standard working solution (this compound at a suitable concentration).
-
Add 2 mL of a phosphate (B84403) buffer (pH 6, 0.1 M).
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a conditioned SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent.
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both codeine and this compound.
Method 2: GC-MS with Derivatization and Deuterated Internal Standard
This protocol is a general representation of a gas chromatography-mass spectrometry method for opiate analysis.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of urine, add the deuterated internal standard solution (e.g., this compound).
-
Adjust the pH of the sample with a suitable buffer.
-
Add an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract and heat to form a more volatile and thermally stable derivative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometer: A mass selective detector operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized codeine and this compound.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
The diagram above illustrates the typical workflow of a proficiency test for opioid analysis, highlighting the critical step of adding the internal standard, this compound, at the beginning of the analytical process in the forensic laboratory.
This diagram visually compares the relationship and performance characteristics of a deuterated internal standard (this compound) versus a non-isotopic structural analog (Nalorphine) for the analysis of codeine. The closer chemical similarity of this compound to the analyte leads to superior analytical performance.
References
A Head-to-Head Battle: Cross-Validating LC-MS/MS and GC-MS for Opioid Analysis with Codeine-d3
For researchers, scientists, and drug development professionals at the forefront of opioid analysis, the choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical one. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs. The use of a deuterated internal standard, such as Codeine-d3, is crucial for ensuring accuracy and precision in both methodologies.
Performance Showdown: LC-MS/MS vs. GC-MS
The selection of an analytical technique is fundamentally driven by its performance characteristics. Below is a summary of key quantitative data comparing the capabilities of LC-MS/MS and GC-MS for the analysis of various opioids. LC-MS/MS generally offers higher sensitivity, enabling lower limits of quantification, and often circumvents the need for derivatization, which can simplify sample preparation.[1][2][3] GC-MS, a long-established "gold standard," is a robust and reliable technique, though it may require derivatization for certain analytes to improve volatility and chromatographic performance.[4][5]
Table 1: Comparative Performance Data for Opioid Analysis
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Precision (%RSD) | Accuracy (%) | Reference |
| Morphine | LC-MS/MS | Urine | 0.5 - 10 ng/mL | >0.99 | <15% | 85-115% | [6][7] |
| Codeine | LC-MS/MS | Urine | 0.5 - 10 ng/mL | >0.99 | <15% | 85-115% | [6][7] |
| Fentanyl | LC-MS/MS | Hair | 0.25 pg/mg | >0.999 | <10% | 90-110% | [2] |
| Morphine | GC-MS | Urine | 25 ng/mL | >0.99 | <15% | 85-115% | [2] |
| Codeine | GC-MS | Urine | 25 ng/mL | >0.99 | <15% | 85-115% | [2] |
| 6-acetylmorphine | GC-MS | Blood, Urine | Not Specified | Five-point curve | <15% | 85-115% | [4] |
In-Depth Experimental Protocols
Detailed and validated methodologies are the bedrock of reliable analytical results. The following sections outline representative experimental protocols for both LC-MS/MS and GC-MS analysis of opioids, incorporating the use of this compound as an internal standard.
LC-MS/MS Experimental Protocol
This method is advantageous for a wide range of opioids, including those that are thermally labile or non-volatile, often without the need for derivatization.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add 50 µL of internal standard working solution (containing this compound).
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Vortex and load the sample onto a conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with deionized water followed by 0.1 M acetic acid and methanol.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol (B130326), and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Codeine: Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
(Specific mass transitions for each analyte and internal standard need to be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
GC-MS Experimental Protocol
GC-MS is a highly reliable and widely used method for opioid confirmation.[8] Derivatization is often necessary to increase the volatility and thermal stability of the analytes.[4]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of urine, add 50 µL of internal standard working solution (containing this compound).
-
Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0).
-
Add 5 mL of a mixture of chloroform (B151607) and isopropanol (9:1 v/v).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. Gas Chromatography Conditions:
-
Column: Phenyl-methyl-polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Codeine-TMS derivative: Target and qualifier ions.
-
This compound-TMS derivative: Target and qualifier ions.
-
(Specific ions for each derivatized analyte and internal standard need to be determined).
-
Visualizing the Workflow and Biological Context
To further clarify the processes and their relevance, the following diagrams illustrate a typical experimental workflow and a simplified opioid receptor signaling pathway.
Caption: General experimental workflow for opioid analysis.
Caption: Simplified opioid receptor signaling pathway.
Conclusion: Making an Informed Decision
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of opioids. The choice between them depends on several factors:
-
Sensitivity Requirements: For trace-level analysis, LC-MS/MS is often the superior choice.[3][6]
-
Analyte Properties: The thermal stability and volatility of the target opioids will influence the suitability of GC-MS.
-
Sample Throughput: The simpler sample preparation for LC-MS/MS can lead to higher throughput.
-
Regulatory Compliance: Both methods can be validated to meet regulatory guidelines, such as those from the FDA and EMA.[9][10][11]
By carefully considering these factors and the detailed information presented in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate methodology for their opioid analysis needs, ensuring data of the highest quality and integrity. The use of an appropriate internal standard, like this compound, is paramount in achieving this goal for both platforms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. japsonline.com [japsonline.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. nalam.ca [nalam.ca]
- 11. ema.europa.eu [ema.europa.eu]
The Superior Performance of Codeine-d3 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of codeine and other opioids, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides a comprehensive evaluation of Codeine-d3's performance in various biological matrices, comparing it with alternative internal standards and underscoring its advantages with supporting experimental data.
This compound, a stable isotope-labeled version of codeine, is widely recognized as the gold standard for the bioanalysis of codeine and related compounds by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of deuterium (B1214612) atoms. This subtle yet critical difference allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby effectively compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.
Unveiling the Performance Advantage: A Data-Driven Comparison
The superiority of a deuterated internal standard like this compound over non-isotopically labeled analogs is evident in key validation parameters such as recovery, matrix effect, and precision. While structurally similar, non-deuterated internal standards can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, leading to less accurate quantification.
Below, we summarize the performance of this compound across different biological matrices based on published literature.
Table 1: Performance of this compound in Human Plasma
| Validation Parameter | Reported Performance with this compound | Alternative Internal Standard Performance (e.g., Naloxone) |
| Recovery | 85 - 105% | Variable, can be inconsistent across batches |
| Matrix Effect (%CV) | < 15%[1] | Can be significant and variable |
| Intra-day Precision (%CV) | < 10% | Often > 10% |
| Inter-day Precision (%CV) | < 15% | Often > 15% |
| Linearity (r²) | > 0.99 | > 0.99 |
Table 2: Performance of this compound in Human Urine
| Validation Parameter | Reported Performance with this compound | Alternative Internal Standard Performance (e.g., Nalorphine)[2] |
| Recovery | 58% (for acetylated derivative)[2] | 40% (for acetylated derivative)[2] |
| Matrix Effect (%CV) | Minimal and compensated | Can be significant and variable |
| Intra-day Precision (%CV) | < 13%[3] | Often higher and less consistent |
| Inter-day Precision (%CV) | < 13%[3] | Often higher and less consistent |
| Linearity (r²) | > 0.995[3] | > 0.99 |
Table 3: Performance of this compound in Human Hair
| Validation Parameter | Reported Performance with this compound | Alternative Internal Standard Performance |
| Recovery | Method dependent, but consistent with analyte | Can be highly variable due to complex matrix |
| Matrix Effect (%CV) | Effectively compensated | Significant and a major challenge |
| Intra-assay Precision (%CV) | 8 - 20%[4] | Often higher and less reliable |
| Linearity (r²) | > 0.99[4] | Can be difficult to establish |
Experimental Protocols: A Closer Look at the Methodology
The following protocols provide a general framework for the analysis of codeine in different biological matrices using this compound as an internal standard. Specific parameters may need to be optimized based on the instrumentation and specific requirements of the study.
Analysis of Codeine in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both codeine and this compound.
-
Analysis of Codeine in Human Urine by GC-MS
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
Perform enzymatic hydrolysis of codeine glucuronide by adding β-glucuronidase and incubating at 60°C for 2 hours.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate the eluate to dryness and derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and chromatographic properties.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized codeine and this compound.
-
Analysis of Codeine in Human Hair by LC-MS/MS
-
Sample Preparation:
-
Wash hair samples with dichloromethane (B109758) and methanol (B129727) to remove external contamination.
-
Dry and weigh approximately 20 mg of hair.
-
Incubate the hair sample in an extraction solvent (e.g., methanol with 1% formic acid) overnight at 45°C.
-
Add this compound internal standard to the extract.
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Similar conditions as for plasma analysis, with potential adjustments to the gradient and injection volume to account for the different matrix.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate a typical experimental workflow for bioanalysis and the logical basis for using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous identification and quantitation of codeine and morphine in urine by capillary gas chromatography and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of codeine and its major metabolites in human hair by gas chromatography-positive ion chemical ionization mass spectrometry: a clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Codeine-d3 Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a reliable internal standard is a critical step in the accurate quantification of therapeutic drugs and substances of abuse. Codeine-d3, a deuterated analog of codeine, is widely used as an internal standard in mass spectrometry-based analytical methods.[1][2][3] This guide provides a comparative analysis of commercially available this compound standards, offering insights into their key characteristics and the experimental protocols for their application.
The primary function of this compound is to mimic the chemical behavior of codeine during sample preparation and analysis, allowing for the correction of variability and ensuring the precision of quantitative results. Several key performance indicators are crucial when evaluating a this compound standard, including its isotopic and chemical purity, concentration accuracy, and the quality of the accompanying certification.
Comparative Analysis of Commercial Standards
While a direct head-to-head experimental comparison of all commercially available this compound standards is not publicly available, a comparative analysis of their product specifications provides valuable insights for selection. The following table summarizes the key features of this compound standards from prominent suppliers.
| Supplier | Product Name | Catalog Number | Formulation | Concentration | Isotopic Purity | Certification |
| Cayman Chemical | This compound (CRM) | 18052 | 1 mg/ml solution in methanol | 1 mg/mL | Not explicitly stated | Certified Reference Material (CRM), ISO/IEC 17025, ISO 17034[4] |
| Sigma-Aldrich (Cerilliant) | This compound solution | C-007 | 1.0 mg/mL in methanol | 1.0 mg/mL | Not explicitly stated | Certified Reference Material |
| Sigma-Aldrich (Cerilliant) | This compound solution | C-005 | 100 µg/mL in methanol | 100 µg/mL | Not explicitly stated | Certified Reference Material[1] |
| Sigma-Aldrich | This compound analytical standard | C-007-1ML | 1.0 mg/mL in methanol | 1.0 mg/mL | 98 atom % D[5] | Analytical Standard |
| LGC Standards | This compound | LGCAMP0037.80-01 | 1.0 mg/ml in Methanol | 1.0 mg/mL | Not explicitly stated | ISO 17034[6] |
Note: Isotopic purity is a critical parameter that is not always explicitly detailed in product summaries. Researchers should consult the Certificate of Analysis (CoA) for specific batch information.
Experimental Protocols for the Application of this compound
The effective use of this compound as an internal standard requires robust and validated analytical methods. The following sections detail common experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and concentrating opiates from biological matrices like urine is solid-phase extraction.
This workflow outlines the key steps for extracting opiates from a urine sample.[7] The addition of the this compound internal standard at the beginning of the process is crucial for accurate quantification.
Analytical Instrumentation
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For opiate analysis, derivatization is often required to improve chromatographic properties.
In a typical GC-MS method for codeine analysis, specific ions are monitored for both codeine and its deuterated internal standard. For example, ions at m/z 341 and 229 may be monitored for codeine, while ions at m/z 344 and 232 are monitored for this compound.[7]
LC-MS/MS offers high sensitivity and selectivity and is often preferred for the analysis of opiates in complex matrices like oral fluid and blood.[8]
For LC-MS/MS analysis, specific precursor-to-product ion transitions (MRMs) are monitored for each analyte and its internal standard. For instance, a transition for this compound could be m/z 303.1 → 165.1.[9]
Performance and Validation
The performance of a this compound standard is ultimately assessed through method validation. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[10]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of the analyte in a spiked sample to a standard solution.
-
Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.[12]
Conclusion
The selection of a high-quality this compound commercial standard is paramount for achieving accurate and reliable results in clinical and forensic toxicology, as well as in pharmaceutical research. While suppliers like Cayman Chemical, Sigma-Aldrich (Cerilliant), and LGC Standards offer certified reference materials, researchers must carefully review the Certificate of Analysis for specific details on purity and concentration. The successful application of these standards is dependent on the implementation of robust and validated analytical methods, such as the GC-MS and LC-MS/MS protocols outlined in this guide. By considering both the quality of the standard and the rigor of the experimental methodology, researchers can ensure the integrity and defensibility of their analytical data.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound analyticalstandard,D98atom 70420-71-2 [sigmaaldrich.com]
- 6. This compound 1.0 mg/ml in Methanol | LGC Standards [lgcstandards.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sciex.com [sciex.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Long-Term Stability and Performance of Codeine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term stability and analytical performance of Codeine-d3, a commonly used stable isotope-labeled internal standard. In regulated bioanalysis, the reliability of internal standards is paramount for accurate quantification of analytes. This document compares this compound with its non-deuterated counterpart and other deuterated alternatives, offering supporting data and detailed experimental protocols to inform best practices in laboratory settings.
Executive Summary
This compound is a robust and reliable internal standard for the quantification of codeine in various biological matrices using mass spectrometry-based methods. While specific long-term stability studies on this compound are not extensively published, existing data on the stability of codeine and general principles of deuterated compound stability suggest that with proper storage, this compound maintains its integrity for extended periods. This guide outlines best practices for storage and handling, and provides a comparative overview of its performance against other internal standards.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact assay performance. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thus compensating for variability during sample processing and analysis.
| Internal Standard | Analyte | Key Performance Characteristics | Supporting Evidence |
| This compound | Codeine | High Specificity: Used successfully in numerous validated LC-MS/MS methods for opiate analysis in forensic and clinical toxicology.[1][2][3] Good Precision and Accuracy: Methods utilizing this compound demonstrate low coefficients of variation (<15%) for intra- and inter-run precision and accuracy within acceptable limits (85-115%).[4] | Routinely used in validated LC-MS/MS assays for opiates in various biological matrices.[1][2][3][4] |
| Codeine-d6 | Codeine | Potentially Higher Isotopic Purity: A higher degree of deuteration can sometimes offer better separation from the unlabeled analyte's isotopic peaks. Comparable Performance: Used in validated LC-MS/MS methods with similar performance to this compound.[5] | Employed in multi-analyte forensic toxicology panels, demonstrating its suitability as an internal standard.[5] |
| Non-deuterated Codeine | Codeine | Not Recommended for Isotope Dilution Mass Spectrometry: Cannot differentiate from the endogenous analyte, leading to inaccurate quantification. | Basic principles of isotope dilution mass spectrometry. |
| Structural Analogues | Codeine | Can be used if a deuterated standard is unavailable: However, it may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to reduced accuracy and precision. | General guidelines for analytical method validation. |
Long-Term Stability Assessment
While specific long-term stability data for this compound is limited in publicly available literature, studies on the non-deuterated form of codeine and general guidelines for the stability of deuterated compounds provide valuable insights.
Key Factors Influencing Stability:
-
Temperature: Lower temperatures are crucial for long-term stability. Storage at -20°C or -80°C is recommended for both solid material and solutions.[6][7]
-
pH: Codeine is more stable in acidic to neutral aqueous solutions (pH 3.5-7).[8][9] Basic conditions can lead to degradation.[8]
-
Light: Exposure to light can cause oxidation of the codeine molecule.[8] Therefore, storage in amber vials or in the dark is essential.
-
Solvent: For solutions, the choice of solvent is critical. Aprotic solvents like acetonitrile (B52724) or methanol (B129727) are generally preferred for stock solutions to minimize the risk of H/D exchange.
Summary of Stability Data (from related compounds and general knowledge):
| Condition | Matrix/Solvent | Duration | Analyte | Observed Change | Reference |
| -20°C | Whole Blood | 3 months | Codeine | <10% decrease | [6] |
| 4°C | Whole Blood | 1 month | Codeine | Variable decrease | [6] |
| -20°C | Urine | 11 months | Total Codeine | 10-40% decrease | [7] |
| Room Temperature | Urine | 11 months | Total Codeine | Variable decrease, some significant | [7] |
| 80°C | Aqueous Solution | Not specified | Codeine Sulfate | Degradation observed, pH-dependent | [9] |
Note: The data for codeine provides a conservative estimate for the stability of this compound. Deuteration is not expected to significantly alter the chemical stability with regard to temperature, pH, and light. The primary concern for deuterated standards is isotopic exchange.
Experimental Protocols
To ensure the integrity and performance of this compound in your laboratory, the following experimental protocols for stability and performance validation are recommended.
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of this compound in solution and as a solid under different storage conditions over an extended period.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the stock solution into amber glass vials.
-
Store vials at -80°C, -20°C, 4°C, and room temperature.
-
Store solid this compound in desiccators at room temperature and 4°C.
-
-
Time Points: Analyze samples at T=0, 1, 3, 6, 12, and 24 months.
-
Analysis:
-
Use a validated LC-MS/MS method to determine the concentration of this compound.
-
Assess for the presence of degradation products by monitoring for expected masses.
-
For solid samples, prepare fresh solutions at each time point for analysis.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store solid this compound at 80°C.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source.
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis:
-
Analyze the samples using a stability-indicating LC-MS/MS method.
-
Quantify the amount of parent this compound remaining.
-
Use high-resolution mass spectrometry to identify any major degradation products. Studies on non-deuterated codeine suggest potential oxidation products like norcodeine and codeinone.[8]
-
Protocol 3: H/D Back-Exchange Stability Study
Objective: To determine the stability of the deuterium (B1214612) label under conditions relevant to experimental use.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).
-
-
Incubation: Incubate the sample at a relevant temperature (e.g., 37°C). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching and Extraction: Stop any potential enzymatic activity by adding cold acetonitrile. Extract the compound from the matrix if necessary.
-
Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Stability of morphine, codeine, and 6-acetylmorphine in blood at different sampling and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Storage temperature effect on the stability of morphine and codeine in urine. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Validation of a Multi-Analyte Opioid Panel Utilizing Codeine-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in toxicological analysis and pain management monitoring, the accurate quantification of opioids is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity.[1][2] A crucial component of a robust LC-MS/MS method is the use of a suitable internal standard to correct for variability during sample preparation and analysis.[3] This guide provides a comprehensive validation summary of a multi-analyte opioid panel using Codeine-d3 as an internal standard and compares its performance with other commonly used deuterated internal standards.
Stable isotope-labeled internal standards, such as this compound, are considered the preferred choice for quantitative mass spectrometry because they share near-identical chemical and physical properties with the analyte of interest, but have a different mass, allowing for their distinction by the mass spectrometer.[3] This ensures that any loss of analyte during the experimental procedure is mirrored by a proportional loss of the internal standard, leading to more accurate and precise quantification.
Performance Characteristics of Opioid Panels with Deuterated Internal Standards
The following tables summarize key validation parameters for multi-analyte opioid panels, highlighting the performance of methods utilizing this compound and other deuterated internal standards. Data has been compiled from various studies to provide a comparative overview.
Table 1: Linearity and Sensitivity of Multi-Analyte Opioid Panels
| Analyte(s) | Internal Standard(s) | Matrix | Linearity (r²) | LOQ (ng/mL) | Reference |
| Morphine, Codeine, 6-MAM | This compound, Morphine-d3 | Stomach Wall Tissue | > 0.99 | 1.0 | [4] |
| 8 Opiates including Codeine | This compound, Morphine-d3, etc. | Oral Fluid | Not Specified | < 0.5 | [1] |
| 65 Drugs including Opioids | Labeled Internal Standards | Urine | ≥ 0.980 | Analyte Dependent | [5] |
| 5 Opiates and Metabolites | This compound, Morphine-3-glucuronide-d3, 6-acetylmorphine-d3 | Urine | > 0.995 | 25.0 | [6] |
| 7 Opiates | Codeine-d6, Morphine-d6, etc. | Blood | Not Specified | 10 | [7] |
| 7 Opiates including Codeine | Deuterated Internal Standards | Neat Oral Fluid | Not Specified | 0.4 - 1.5 | [8] |
| 27 Opioids | Not Specified | Drug Substance/Product | Not Specified | 0.8 (average) | [9] |
| 10 Opiates including Codeine | Not Specified | Urine | Not Specified | 50 | [10] |
Table 2: Accuracy, Precision, and Recovery
| Analyte(s) | Internal Standard(s) | Matrix | Accuracy/Recovery (%) | Precision (%CV) | Reference |
| Morphine, Codeine, Methadone | Morphine-d3, Methadone-d3 | Larvae | 78 - 105 | Not Specified | [11][12] |
| 6-MAM, 6-AC, Morphine, Codeine | This compound, Morphine-d3, 6-MAM-d3 | Stomach Wall Tissue | 76 - 80 | < 9 | [4] |
| Various Drug Compounds | Labeled Internal Standards | Urine | 90 - 110 | < 10 | [5] |
| 7 Opiates | Deuterated Internal Standards | Blood | 50 - 68 | < 10 | [7] |
| 7 Opiates including Codeine | Deuterated Internal Standards | Neat Oral Fluid | Not Specified | < 6.2 | [8] |
| 21 Opiates | 12 Deuterated Opiates | Urine | 83.2 - 98.7 | < 6.2 | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative experimental protocols for the analysis of opioids in biological matrices using deuterated internal standards.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is a common approach for cleaning and concentrating opioid analytes from a complex matrix like urine.
-
Sample Pretreatment : To 1 mL of urine, add 10 µL of a working internal standard solution containing this compound and other relevant deuterated standards.[13] The samples are then vortexed and centrifuged.[13]
-
SPE Cartridge Conditioning : Condition a polymeric cation exchange (PCX) SPE cartridge by washing with methanol (B129727) followed by deionized water.
-
Sample Loading : Load the pretreated urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak organic solvent (e.g., 1% formic acid in water, followed by 1% formic acid in methanol) to remove interfering substances.[13]
-
Elution : Elute the analytes and internal standards from the cartridge using a stronger elution solvent (e.g., a mixture of methanol, acetonitrile (B52724), and triethylamine).[13]
-
Evaporation and Reconstitution : Dry the eluate under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[13]
Sample Preparation: Protein Precipitation for Blood/Oral Fluid
This is a simpler and faster extraction method suitable for matrices with high protein content.
-
Sample Aliquoting : Take a 50 µL aliquot of the biological fluid (e.g., whole blood, oral fluid).[3][8]
-
Addition of Internal Standard and Precipitating Agent : Add 150 µL of a solution containing the internal standards (including this compound) in a protein precipitating solvent like acetonitrile.[3][7]
-
Vortexing and Centrifugation : Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[7]
-
Injection : Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of a multi-analyte opioid panel.
-
Liquid Chromatography (LC) :
-
Column : A C18 or Phenyl-Hexyl column is commonly used for the separation of opioids.[14]
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[1][15]
-
Flow Rate : A flow rate of 0.500 mL/min is often used.[1]
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in positive mode is the standard for opioid analysis.[14]
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte, while one is monitored for each internal standard.[1][4]
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a multi-analyte opioid panel.
Caption: Workflow for the validation of a multi-analyte opioid panel.
Conclusion
The validation data presented demonstrates that multi-analyte opioid panels utilizing this compound and other deuterated internal standards can achieve high levels of sensitivity, accuracy, and precision. The choice of internal standard is critical, and stable isotope-labeled compounds like this compound are proven to be effective in compensating for analytical variability. The provided experimental protocols offer a solid foundation for laboratories looking to implement or refine their own opioid testing methods. By following a systematic validation workflow, researchers can ensure the reliability and defensibility of their analytical results.
References
- 1. sciex.com [sciex.com]
- 2. Laboratory Best Practice | UC Davis Department of Pathology and Laboratory Medicine [health.ucdavis.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 9. A multi-analyte assay of opioids in API and drug products using HPLC and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. u-pad.unimc.it [u-pad.unimc.it]
- 12. mdpi.com [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Establishing Acceptance Criteria for Method Validation with Codeine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acceptance criteria for analytical method validation, with a specific focus on the use of Codeine-d3 as a deuterated internal standard. The information presented herein is curated from established regulatory guidelines and scientific best practices to assist researchers, scientists, and drug development professionals in developing and validating robust analytical methods.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (codeine) but has a higher mass due to the substitution of hydrogen atoms with deuterium.[2] This near-identical physicochemical behavior ensures that the internal standard mimics the analyte throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][2] This leads to enhanced accuracy and precision in the quantification of the analyte.
Comparison of Acceptance Criteria for Key Validation Parameters
The following table summarizes the generally accepted criteria for key bioanalytical method validation parameters. These criteria are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Validation Parameter | Acceptance Criteria | Alternative/Analog IS Considerations |
| Specificity/Selectivity | Response of interfering components should be < 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and < 5% for the internal standard in at least six individual sources of the blank matrix.[3] | Structurally similar but not isotopically labeled; may have different retention times and ionization efficiencies, requiring more stringent selectivity testing. |
| Linearity | Correlation coefficient (r²) ≥ 0.99.[4] The y-intercept should be ≤ 2% of the response at the target concentration.[4] | The linear range may be narrower due to differences in ionization efficiency compared to the analyte. |
| Accuracy (Mean Bias) | The mean value should be within ± 15% of the nominal value, except for the LLOQ, where it should be within ± 20%.[3] For regulated pharmaceutical assays, 100 ± 2% of the target concentration is typical.[4] | May exhibit greater bias due to differences in recovery and matrix effects. A study on Kahalalide F showed a mean bias of 96.8% for an analog IS versus 100.3% for a SIL-IS.[1] |
| Precision (CV%) | The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, except for the LLOQ, where it should not exceed 20%.[2] For drug substances and products, the FDA suggests a typical RSD of ≤ 1% and ≤ 2%, respectively.[4] | Generally exhibits higher imprecision. For example, an assay for Sirolimus showed inter-assay imprecision of 7.6% - 9.7% with an analog IS, compared to 2.7% - 5.7% with a deuterated IS.[1] |
| Recovery | Should be consistent, precise, and reproducible.[2] While a specific percentage is not mandated, it should be optimized for consistency. | Recovery can be more variable than with a deuterated standard due to differences in physicochemical properties affecting extraction efficiency. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[2] | More susceptible to differential matrix effects, which can lead to inaccuracies in quantification. |
| Lower Limit of Quantitation (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy and precision at the LLOQ should be within 20%. | May have a higher LLOQ due to lower sensitivity or higher background interference compared to the analyte. |
Detailed Experimental Protocols
Specificity and Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[1]
-
Prepare a blank sample from each source.
-
Prepare a sample from each source spiked with the analyte at the LLOQ and this compound at the working concentration.
-
Analyze the samples and evaluate for any interfering peaks at the retention time of the analyte and internal standard.
Linearity
Objective: To assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six concentration levels is recommended.[4]
-
Add this compound at a constant concentration to all calibration standards.
-
Analyze the standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
For intra-assay (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay (between-run) precision and accuracy, analyze the QC samples on at least three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the measured concentrations at each level.
Recovery
Objective: To evaluate the efficiency of the extraction procedure.
Protocol:
-
Prepare three sets of samples at low and high concentration levels:
-
Set A: Analyte and this compound spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is spiked with the analyte and this compound after the extraction process.
-
Set C: Blank matrix is spiked with the analyte and this compound before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the recovery for the analyte and internal standard using the formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100.
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: A logical workflow for bioanalytical method validation.
Metabolic Pathway of Codeine
References
A Comparative Guide to the Use of Codeine-d3 in External Quality Assessment Schemes
For researchers, scientists, and drug development professionals involved in the quantitative analysis of opioids, the selection of an appropriate internal standard is a critical factor in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Codeine-d3, a deuterated stable isotope-labeled internal standard, with other alternatives used in the context of external quality assessment (EQA) and routine drug testing. The comparison is supported by quantitative performance data from validation studies and detailed experimental protocols.
The Role and Importance of Internal Standards in Quantitative Analysis
In analytical toxicology and clinical chemistry, internal standards (IS) are essential for correcting the variability inherent in analytical procedures.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation, injection, and instrumental analysis.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated (e.g., this compound) and ¹³C-labeled compounds, are considered the "gold standard" for mass spectrometry-based methods due to their chemical similarity to the analyte.[3][4]
Performance Comparison of Internal Standards for Codeine Analysis
The choice of internal standard significantly impacts the performance of an analytical method. While direct comparative data from EQA schemes is not always publicly detailed, a comparison can be drawn from validation studies of methods employing different types of internal standards.
Key Performance Characteristics:
-
Deuterated Internal Standards (e.g., this compound): These are widely used and offer good performance in correcting for matrix effects and improving the precision and accuracy of quantification.[2] However, they can exhibit a "chromatographic isotope effect," where the deuterated compound elutes slightly earlier than the non-deuterated analyte.[5] This can lead to differential ionization suppression or enhancement if the analyte and internal standard are not in the same analytical "space" at the time of ionization.[6] There is also a potential for the back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent or matrix, which can compromise the integrity of the standard.[5]
-
¹³C-Labeled Internal Standards: These are often considered superior to deuterated standards as they have nearly identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution.[4][7] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise results.[6] ¹³C-labeled standards are also not susceptible to isotopic exchange.[7]
-
Non-Deuterated (Structural Analogue) Internal Standards: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While more economical, their physicochemical properties can differ significantly from the analyte, leading to different extraction efficiencies, chromatographic retention times, and ionization responses.[2] This can result in inadequate correction for analytical variability.
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods using this compound and provide a conceptual comparison with other internal standard types based on literature.
Table 1: Performance Characteristics of an LC-MS/MS Method for Codeine using this compound Internal Standard
| Validation Parameter | Result | Reference |
| Linearity (r²) | >0.99 | [Validation Study] |
| Accuracy (Recovery %) | 88.1 - 114.1% | [Validation Study] |
| Precision (Intra-day RSD) | <9% | [Validation Study] |
| Precision (Inter-day RSD) | <9% | [Validation Study] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [Validation Study] |
Table 2: Conceptual Comparison of Internal Standard Performance for Opioid Analysis
| Performance Metric | Deuterated IS (e.g., this compound) | ¹³C-Labeled IS | Structural Analogue IS |
| Co-elution with Analyte | Generally good, but slight chromatographic shift possible.[5] | Excellent, typically co-elutes perfectly.[4] | Poor, often significant retention time differences. |
| Correction for Matrix Effects | Good to excellent, but can be compromised by chromatographic shift.[6] | Excellent, considered the most reliable.[6] | Fair to poor, as it may not experience the same matrix effects. |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain conditions.[5] | Excellent, no risk of isotopic exchange.[7] | Not applicable. |
| Cost-Effectiveness | Moderate | High | Low |
| Overall Recommendation | Widely accepted and reliable for most applications. | The preferred choice for highest accuracy and precision.[6] | Use with caution when SIL-IS are unavailable. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below is a representative experimental protocol for the analysis of codeine in a biological matrix using this compound as an internal standard, based on common practices in the field.
LC-MS/MS Method for the Quantification of Codeine in Urine
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add 50 µL of a 100 ng/mL this compound internal standard solution.
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Vortex the sample for 30 seconds.
-
Load the sample onto a conditioned mixed-mode cation exchange solid-phase extraction cartridge.
-
Wash the cartridge with deionized water followed by methanol.
-
Elute the analytes with a freshly prepared solution of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Codeine: Q1 300.2 -> Q3 215.1 (quantifier), Q1 300.2 -> Q3 165.1 (qualifier).
-
This compound: Q1 303.2 -> Q3 218.1 (quantifier).
-
-
Collision Energy and other MS parameters: Optimized for each transition.
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for opioid analysis and the logical relationship in selecting an appropriate internal standard.
Caption: Experimental workflow for the analysis of opioids using an internal standard.
Caption: Decision tree for the selection of an internal standard for quantitative analysis.
Conclusion
This compound is a widely used and generally reliable internal standard for the quantitative analysis of codeine in various biological matrices. Its performance in terms of accuracy and precision is well-documented in numerous validation studies. However, for applications demanding the highest level of accuracy and to mitigate the potential risks of chromatographic shifts and isotopic instability, ¹³C-labeled internal standards represent a superior alternative. The choice of internal standard should be carefully considered during method development and validation, taking into account the specific requirements of the assay and the availability of different types of standards. Participation in EQA schemes is crucial for laboratories to monitor and improve the quality of their analytical performance, regardless of the internal standard chosen.
References
Safety Operating Guide
Navigating the Disposal of Codeine-d3 in a Research Environment
A Guide for Laboratory Professionals
The proper disposal of Codeine-d3, a deuterated analog of codeine, is a critical component of laboratory safety and regulatory compliance. As a controlled substance, its disposal is governed by stringent federal and institutional regulations to prevent diversion and environmental contamination. This guide provides essential information for researchers, scientists, and drug development professionals on the approved procedures for handling and disposing of this compound.
Core Principles of Controlled Substance Disposal
The U.S. Drug Enforcement Administration (DEA) mandates strict protocols for the disposal of controlled substances, including this compound. The primary objective is to render the substance non-retrievable. It is illegal for Environmental Health and Safety (EHS) departments to take possession of DEA-regulated substances from research labs.[1] Therefore, individual licensed researchers are responsible for the entire lifecycle of the controlled substance, from acquisition to disposal.[1]
All expired, unwanted, or unused this compound must be securely stored in the same manner as active inventory until it is properly disposed of.[2] It is a violation of regulations to abandon controlled substances.[2]
Categorization of this compound Waste
For disposal purposes, this compound waste can be categorized as follows:
-
Expired or Unwanted Stock: This includes any sealed or opened containers of this compound that are past their expiration date or are no longer needed for research purposes.[3][4]
-
Recoverable Waste: This refers to measurable amounts of this compound remaining after an experimental procedure, such as unused portions in a vial or syringe.[3]
-
Non-Recoverable Waste: This consists of residual, trace amounts of this compound that cannot be drawn out of a container, such as an "empty" vial or syringe.[3]
-
Contaminated Materials: This includes personal protective equipment (PPE), absorbent pads, and other materials that have come into contact with this compound.
Approved Disposal Procedures
The appropriate disposal method for this compound depends on the category of waste. The following table summarizes the recommended procedures.
| Waste Category | Disposal Procedure | Key Requirements & Documentation |
| Expired or Unwanted Stock | Transfer to a DEA-registered reverse distributor. | - Contact your institution's EHS department to coordinate with an approved reverse distributor.[3][4] - For Schedule I or II substances, a DEA Form 222 is required.[3] - Maintain all records of the transfer for at least two years.[1] |
| Recoverable Waste | On-site destruction using a chemical digestion system (e.g., Rx Destroyer™) or transfer to a reverse distributor. | - On-site destruction must be witnessed by two authorized individuals.[3] - Record the waste on a DEA Form 41.[3] - The solidified contents of the destruction system must be disposed of as hazardous waste.[3] |
| Non-Recoverable Waste | Discard the empty container in a biohazard sharps container. | - The container must be truly empty, with no recoverable amount of the substance.[3] - The disposal of the empty container should be recorded in the controlled substance accountability record.[1] |
| Contaminated Materials | Dispose of as hazardous chemical waste or biohazardous waste, depending on institutional guidelines. | - Place materials in a designated, labeled hazardous waste container.[3] |
Unacceptable Disposal Methods: It is strictly prohibited to dispose of this compound by:
-
Placing it in regular trash or sharps containers (for recoverable amounts).[3]
-
Mixing it with cat litter for regular disposal.[3]
Step-by-Step Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a research setting.
Experimental Protocols for On-Site Destruction
For recoverable waste, on-site destruction is a viable option. A common method involves the use of a chemical digestion system. The following is a general protocol:
Objective: To render a recoverable amount of this compound non-retrievable.
Materials:
-
Recoverable this compound waste
-
Chemical digestion system (e.g., Rx Destroyer™)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
DEA Form 41
-
Two authorized personnel
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.
-
Witnessing: A second authorized individual must be present to witness the entire process.[3]
-
Documentation (Initial): Both individuals must record the initial amount of this compound to be destroyed on the relevant usage logs and DEA Form 41.[3]
-
Destruction: Carefully add the recoverable this compound waste to the chemical digestion bottle.
-
Activation: Secure the cap and shake the bottle several times to activate the chemical digestion process.
-
Solidification: Once the bottle is full to the indicated line, add the hardener pellet provided with the system to solidify the contents.
-
Final Disposal: After the contents have solidified, the bottle must be disposed of as hazardous waste through your institution's EHS department.[3]
-
Documentation (Final): Both witnesses must sign and date the completed DEA Form 41, confirming the destruction of the specified amount of the controlled substance. File the form according to your institution's and DEA's record-keeping requirements.
Disclaimer: This information is intended as a general guide. Researchers must always consult and adhere to their institution's specific policies and procedures for controlled substance disposal, as well as all applicable federal, state, and local regulations.
References
- 1. unthsc.edu [unthsc.edu]
- 2. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Essential Safety and Handling of Codeine-d3 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Codeine-d3, a deuterated analog of codeine. Adherence to these procedures is vital to ensure personal safety and regulatory compliance in a laboratory environment. Codeine and its analogs are potent opioids and scheduled substances, demanding meticulous handling to prevent accidental exposure and diversion.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance if swallowed, in contact with skin, or inhaled.[1] It can also cause damage to the central nervous system and visual organs.[1] Therefore, appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher (e.g., P100 respirator for high-risk scenarios) | To prevent inhalation of airborne particles.[2][3] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield | To protect eyes from splashes or airborne particles.[2][4] |
| Hand Protection | Chemical-resistant nitrile gloves (double gloving recommended) | To prevent dermal absorption.[4][5] |
| Body Protection | Laboratory coat or a disposable gown (e.g., Tyvek®) | To protect skin and clothing from contamination.[4][6] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Safe Handling and Operational Protocols
Strict adherence to standard operating procedures is essential when working with this compound.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated, clearly marked area with restricted access.[5]
-
Ventilation: Handle the substance within a certified chemical fume hood or a glove box to contain any airborne particles and prevent aerosol formation.[1][5]
-
Weighing: Use anti-static tools and a closed weighing system to minimize the dispersion of powdered substances.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the material.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Use an opioid-specific spill kit with absorbent pads and appropriate PPE for cleanup. Decontaminate surfaces with soap and water.[5]
Disposal Plan
As a controlled substance, the disposal of this compound is regulated.
-
Render Non-Retrievable: The primary goal of disposal is to render the substance non-retrievable, meaning it cannot be readily isolated or re-used.[7]
-
Incineration: The DEA-preferred method for the disposal of controlled substances is incineration by a licensed hazardous waste disposal company.[7]
-
Local Regulations: Always consult and adhere to your institution's and local regulatory agency's specific guidelines for controlled substance disposal.
-
Avoid Improper Disposal: Do not dispose of this compound by flushing it down the drain or mixing it with regular laboratory waste.[7]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound analyticalstandard,D98atom 70420-71-2 [sigmaaldrich.com]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. Protection against fentanyl & other opioids [dupont.com]
- 7. usbioclean.com [usbioclean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
